O-(Diphenylphosphinyl)hydroxylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-96-7 | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072804967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the synthesis, properties, and applications of a versatile electrophilic aminating agent.
Introduction
O-(Diphenylphosphinyl)hydroxylamine, commonly referred to as DPPH, is a highly valuable and versatile reagent in modern organic synthesis. This white, solid compound has garnered significant attention for its role as an efficient electrophilic aminating agent, enabling the formation of carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds.[1] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceutical intermediates, where the precise introduction of a nitrogen-containing functional group is a critical step.[2][3] This technical guide provides a comprehensive overview of the basic properties, synthesis, and key applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is an off-white powder that is stable under controlled conditions, making it a practical reagent in various laboratory settings.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 72804-96-7 | [2][5][6] |
| Molecular Formula | C₁₂H₁₂NO₂P | [6][7] |
| Molecular Weight | 233.20 g/mol | [2][6] |
| Appearance | Off-white powder | [2] |
| Melting Point | >140 °C (decomposes) | [2] |
| Boiling Point | 368.0 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.25 ± 0.1 g/cm³ | [2] |
| Solubility | Very low in aprotic organic solvents | [4] |
Synthesis of this compound
The conventional synthesis of DPPH involves the reaction of diphenylphosphinic chloride with hydroxylamine (B1172632).[7][8][9] The oxygen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride to form the O-phosphinylated product.[8] While traditional methods can result in variable yields and slow filtration rates, scalable preparations have been developed to improve efficiency and reproducibility.[7][10][11]
General Experimental Protocol for Synthesis
A common laboratory-scale synthesis involves the reaction of diphenylphosphinic chloride with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (B109758).[8]
Materials:
-
Diphenylphosphinic chloride
-
Hydroxylamine hydrochloride
-
Triethylamine
-
Dichloromethane
-
Water
Procedure:
-
A mixture of hydroxylamine hydrochloride in dichloromethane is cooled in an ice bath.
-
Triethylamine is added dropwise to the cooled suspension.
-
A solution of diphenylphosphinic chloride in dichloromethane is then added slowly to the reaction mixture.
-
The reaction is stirred at a low temperature and then allowed to warm to room temperature.
-
The reaction mixture is washed with water to remove salts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.
For large-scale and safer preparations, a two-step procedure starting from tert-butyl N-hydroxycarbamate has been developed, which avoids the direct handling of potentially unstable hydroxylamine.[10][11]
Synthesis Workflow
Caption: General workflow for the synthesis of DPPH.
Core Reactivity and Applications
The primary utility of this compound lies in its capacity to act as an electrophilic aminating agent.[4][8] This reactivity is harnessed to form a variety of chemical bonds, making it a versatile tool in organic synthesis.
Electrophilic Amination
DPPH is widely used to introduce an amino group (-NH₂) into a diverse range of substrates. This process, known as electrophilic amination, is fundamental to the synthesis of many nitrogen-containing compounds.[2][8] The reaction typically involves the attack of a nucleophile on the nitrogen atom of DPPH, with the diphenylphosphinate (B8688654) group acting as a good leaving group.
Caption: Electrophilic amination using DPPH.
Key applications of electrophilic amination with DPPH include:
-
Amination of Carbanions and Grignard Reagents: DPPH efficiently aminates stabilized carbanions and certain Grignard reagents, providing a direct route to primary amines.[2][4][8] This is particularly useful for the synthesis of α-amino acids and their derivatives.[8]
-
N-Amination of Heterocycles: The reagent is effective for the N-amination of various nitrogen-containing heterocycles such as imidazoles, indoles, and carbazoles.[4]
-
Conversion of Aldehydes to Nitriles: In a one-pot transformation, DPPH can convert aldehydes directly to nitriles under mild conditions, tolerating a wide range of other functional groups.[2][7]
-
Amination of Aryl Boronic Acids and Esters: DPPH serves as a general reagent for the conversion of (hetero)aryl boronic acids and esters to primary anilines, a reaction that proceeds rapidly at room temperature with broad substrate scope.[12]
Experimental Protocol: Electrophilic Amination of a Stabilized Carbanion
This protocol provides a general methodology for the amination of an enolate derived from a malonate ester, a common substrate for this transformation.
Materials:
-
Malonate ester
-
Strong base (e.g., Sodium hydride (NaH) or Potassium hydride (KH))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
This compound (DPPH)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), the malonate ester is dissolved in the anhydrous solvent in a flame-dried flask.
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The strong base is added portion-wise to the solution to generate the enolate. The mixture is stirred at this temperature for a specified time to ensure complete formation of the carbanion.
-
A solution or slurry of DPPH in the same anhydrous solvent is then added slowly to the enolate solution.
-
The reaction mixture is stirred at the low temperature for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the aminated product.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[5][13][14] It may also cause respiratory irritation.[13][15] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this reagent.[13][15] Work should be conducted in a well-ventilated area or a fume hood.[13] The compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[13]
Conclusion
This compound is a robust and versatile reagent for electrophilic amination in organic synthesis. Its stability, broad functional group tolerance, and efficiency in forming various nitrogen-containing bonds make it an indispensable tool for chemists in academia and industry. This guide has provided a detailed overview of its fundamental properties, synthesis, and key applications, offering valuable insights for researchers engaged in the synthesis of complex organic molecules and the development of novel pharmaceuticals.
References
- 1. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. DPPH - Enamine [enamine.net]
- 5. This compound | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Buy this compound | 72804-96-7 [smolecule.com]
- 8. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 9. This compound: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.nl [fishersci.nl]
- 15. capotchem.cn [capotchem.cn]
O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and highly effective reagent in modern organic synthesis. This technical guide provides an in-depth overview of its core applications, focusing on its utility as a potent electrophilic aminating agent. Detailed experimental protocols for key transformations, quantitative data on reaction yields, and mechanistic diagrams are presented to facilitate its practical application in research and development, particularly within the pharmaceutical and agrochemical industries.
Introduction
This compound, commonly abbreviated as DPPH, is a bench-stable, solid reagent renowned for its ability to deliver an amino group (NH₂) to a wide array of nucleophiles.[1][2] Its structure, featuring a hydroxylamine (B1172632) moiety activated by an electron-withdrawing diphenylphosphinyl group, renders the nitrogen atom highly electrophilic. This property is harnessed in a variety of chemical transformations to form carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds.[3][4] Such bond formations are fundamental in the synthesis of numerous biologically active molecules, making DPPH an invaluable tool in drug discovery and development.[4]
Core Application: Electrophilic Amination
The principal application of DPPH is as an electrophilic aminating agent. It provides a direct and often milder alternative to traditional methods of amination, which may require harsh conditions or the use of less stable or more hazardous reagents like hydroxylamine-O-sulfonic acid.[5] DPPH has been successfully employed for the amination of a diverse range of substrates.
Amination of Carbon Nucleophiles
DPPH reacts efficiently with various carbon-based nucleophiles, offering a straightforward route to primary amines.
-
Grignard Reagents and Organolithium Compounds: The reaction of DPPH with Grignard reagents or organolithium compounds provides a direct method for the synthesis of primary amines from the corresponding organometallic precursors.[5]
-
Stabilized Carbanions: Enolates derived from esters, ketones, and nitriles, as well as other stabilized carbanions, are readily aminated by DPPH.[1][6] This has been applied in the synthesis of α-amino acids and their derivatives.[6]
-
(Hetero)aryl Boronic Acids and Esters: A significant advancement in the use of DPPH is the amination of aryl and heteroaryl boronic acids and their corresponding esters.[7][8][9] This transformation proceeds rapidly at room temperature, exhibits a broad substrate scope with excellent functional group tolerance, and is particularly effective for the synthesis of electron-deficient anilines, which can be challenging to prepare via other methods.[1][7][8][9][10]
Amination of Heteroatomic Nucleophiles
DPPH is also a reliable reagent for the amination of various heteroatoms.
-
N-Amination of Amines and Heterocycles: Primary and secondary amines can be N-aminated using DPPH after deprotonation.[2] This method is also highly effective for the N-amination of nitrogen-containing heterocycles such as indoles, carbazoles, imidazoles, and xanthines.[2][5]
-
S-Imination of Thioethers: Recent studies have demonstrated the utility of DPPH for the S-imination of thioethers to form free-NH sulfilimines under mild, metal-free conditions. This methodology is compatible with complex molecules, including peptides and natural products.
Quantitative Data Presentation
The following tables summarize the yields of primary amines obtained from the electrophilic amination of various nucleophiles with this compound under optimized conditions.
Table 1: Amination of Grignard Reagents
| Grignard Reagent | Amine Product | Yield (%) |
| Isopropylmagnesium bromide | Isopropylamine | 36 |
| t-Butylmagnesium chloride | t-Butylamine | 34 |
| Cyclohexylmagnesium bromide | Cyclohexylamine | 50 |
Data sourced from a comparative study of amination reagents.[5]
Table 2: N-Amination of Indole (B1671886) Derivatives
| Substrate | Product | Yield (%) |
| Indole | 1-Aminoindole | 52 |
| Skatole (3-Methylindole) | 1-Amino-3-methylindole | 62 |
| Carbazole | 9-Aminocarbazole | 58 |
Yields obtained via an improved one-flask procedure.[5]
Table 3: Amination of (Hetero)aryl Boronic Acids
| Aryl Boronic Acid | Aniline Product | Yield (%) |
| 4-Fluorophenylboronic acid | 4-Fluoroaniline | 83 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | 78 |
| 4-Biphenylboronic acid | 4-Aminobiphenyl | 95 |
| 3-Thiopheneboronic acid | 3-Aminothiophene | 67 |
Reactions performed at room temperature.[10]
Experimental Protocols
General Procedure for the Amination of Aryl Boronic Acids
This protocol is adapted from a recently developed method for the rapid and general amination of (hetero)aryl boronic acids.[7]
Materials:
-
(Hetero)aryl boronic acid (1.0 equiv)
-
This compound (DPPH) (1.5 equiv)
-
Potassium hydroxide (B78521) (KOH) (3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a vial charged with the (hetero)aryl boronic acid, add a solution of potassium hydroxide in DMF.
-
To the resulting mixture, add a solution of this compound in DMF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary aniline.
N-Amination of Indole
This protocol describes a one-flask procedure for the N-amination of indoles.[5]
Materials:
-
Indole (1.0 equiv)
-
Potassium hydroxide (KOH) (a catalytic amount)
-
This compound (DPPH) (1.67 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of indole and potassium hydroxide in dimethylformamide, add a solution of this compound in dimethylformamide.
-
Stir the reaction mixture at 60-65 °C for 3 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with benzene (B151609) (or another suitable organic solvent).
-
Dry the combined organic extracts over magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by an appropriate method (e.g., chromatography or recrystallization) to yield 1-aminoindole.
Mechanistic Insights and Visualizations
The following diagrams illustrate the key reaction pathways and workflows involving this compound.
Caption: General experimental workflow for electrophilic amination using DPPH.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. DPPH - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide for Researchers
CAS Number: 72804-96-7
Synonyms: (Aminooxy)diphenylphosphine oxide, DPPH, O-(Diphenylphosphoryl)hydroxylamine
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a highly versatile and efficient electrophilic aminating agent that has garnered significant attention in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1][2] Its robust nature and broad substrate scope make it an invaluable tool for the introduction of amine functionalities into a wide array of molecules.[3][4] This technical guide provides an in-depth overview of DPPH, including its physicochemical properties, detailed experimental protocols for its synthesis and key applications, and a summary of its mechanistic pathways.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key data for this compound is summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂NO₂P | [5][6] |
| Molecular Weight | 233.2 g/mol | [5][6] |
| Appearance | White to off-white or light yellow solid powder | [5][7] |
| Melting Point | >140 °C (decomposition) | [5] |
| Boiling Point (Predicted) | 368.0 ± 25.0 °C | [5] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | -1.65 ± 0.70 | [5] |
| Solubility | DMSO (Slightly), Methanol (Very Slightly, Sonicated) | [5] |
| Storage Temperature | 2-8°C | [5] |
Spectral Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (500 MHz, CD₃OD) | δ: 7.80 (dd, J = 7.5, 1.3 Hz, 4H), 7.60 (td, J = 7.5, 1.3 Hz, 2H), 7.51 (td, J = 7.5, 3.7 Hz, 4H) | [3] |
| ³¹P NMR (CD₃OD) | δ: 38.52 ppm | [3] |
Safety Information
| Hazard Statement | Description | Reference(s) |
| H312 | Harmful in contact with skin | [8] |
| H315 | Causes skin irritation | [8] |
| H319 | Causes serious eye irritation | [8] |
| H335 | May cause respiratory irritation | [8] |
| Signal Word | Warning | [9] |
| GHS Pictograms | GHS07 (Exclamation mark) | [9] |
Synthesis of this compound
The synthesis of DPPH can be achieved through several methods. A common and scalable two-step procedure starting from tert-butyl N-hydroxycarbamate is detailed below.[3]
Experimental Protocol: Scalable Two-Step Synthesis
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
To a clean and dry 1-L 3-necked flask containing a magnetic stir bar, add tert-butyl-N-hydroxycarbamate (30.9 g, 232 mmol, 1.10 equiv) and dichloromethane (B109758) (200 mL).
-
Equip the flask with an addition funnel, a nitrogen inlet, and a temperature probe.
-
Cool the mixture to between -5 °C and -15 °C using an ice/acetone bath.
-
Once the solids have dissolved, add triethylamine (B128534) (37 mL, 264 mmol, 1.25 equiv) dropwise over 10 minutes, maintaining the internal temperature.
-
In a separate flask, prepare a solution of diphenylphosphinic chloride (40.4 mL, 50.0 g, 211 mmol, 1 equiv) in dichloromethane (50 mL) under a nitrogen atmosphere.
-
Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 0 °C. Note that this step is exothermic and generates HCl gas.[3]
-
Monitor the reaction for completion (typically >95% conversion after 15 minutes post-addition) by ¹H NMR.[3]
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 125 mL) and saturated aqueous NaCl (125 mL).
-
Concentrate the organic layer via rotary evaporation until the product begins to precipitate.
-
Add hexane (B92381) (125 mL) and continue to concentrate. Repeat the hexane addition and concentration.
-
Filter the resulting slurry and wash the solid with hexane (2 x 50 mL).
-
Dry the solid under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.
Step 2: Synthesis of this compound
-
Suspend tert-butyl-(diphenylphosphoryl)oxycarbamate (10.0 g, 30.0 mmol, 1 equiv) in dichloromethane (20 mL) in a 100-mL 3-necked flask under an argon atmosphere and cool to -5 °C.[3]
-
Add methanesulfonic acid (5.85 mL, 90.0 mmol, 3.00 equiv) dropwise over 15 minutes, keeping the temperature below 0 °C.[3]
-
Monitor the reaction for completion (>95% conversion) by ¹H NMR.[3]
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate solution (60 mL) while maintaining the temperature below 10 °C.
-
Allow the slurry to warm to 15 °C and then filter it through a Büchner funnel.
-
Wash the filter cake with dichloromethane (3 x 20 mL).
-
Dry the final product under vacuum at room temperature to obtain this compound as a white solid.[3]
Caption: Scalable two-step synthesis workflow for DPPH.
Applications in Electrophilic Amination
DPPH is a premier reagent for electrophilic amination, enabling the formation of C-N, N-N, O-N, and S-N bonds.[1][10] Its primary utility lies in the synthesis of primary amines from various nucleophilic precursors.
Amination of Aryl Boronic Acids and Esters
A recently developed, highly efficient application of DPPH is the metal-free amination of (hetero)aryl boronic acids and esters to furnish primary anilines.[3][11] This transformation is notable for its mild reaction conditions, broad substrate scope, and exceptional tolerance of functional groups.[3][12] It is particularly effective for electron-deficient aryl boronic acids, which are often challenging substrates for other amination methods.[4][12]
Experimental Protocol: General Procedure for Amination of Aryl Boronic Acids
-
To a vial, add the (hetero)aryl boronic acid (0.2 mmol, 1.0 equiv), this compound (DPPH) (1.2 equiv), and potassium hydroxide (B78521) (KOH) (3.0 equiv).
-
Add dimethylformamide (DMF) (0.2 M) as the solvent.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, the reaction can be worked up to isolate the corresponding primary aniline (B41778). Yields are typically high, often up to 90%.[13]
The proposed mechanism involves the initial formation of a reversible adduct between DPPH and the boronic acid. This is followed by a 1,2-aryl shift from the boron to the nitrogen atom, and subsequent rapid hydrolysis to yield the aniline product.[11][13]
Caption: Proposed mechanism for the amination of aryl boronic acids using DPPH.
Amination of Grignard Reagents and Carbanions
DPPH is also effective for the amination of carbanions generated from Grignard reagents and other stabilized carbanions, providing a direct route to primary amines.[5][10] This method serves as a valuable alternative to traditional amine synthesis strategies. The reaction proceeds via the nucleophilic attack of the carbanion on the electrophilic nitrogen atom of DPPH.[10]
Experimental Protocol: General Procedure for Amination of Grignard Reagents
Note: This is a generalized procedure and may require optimization for specific substrates.
-
Prepare the Grignard reagent (e.g., isopropylmagnesium chloride, t-butylmagnesium chloride, cyclohexylmagnesium chloride) in a suitable etheral solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
In a separate flask, dissolve this compound in an appropriate solvent.
-
Cool the DPPH solution to a low temperature (e.g., -78 °C).
-
Slowly add the Grignard reagent solution to the cooled DPPH solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via chromatography to obtain the primary amine. Yields for the amination of isopropyl, t-butyl, and cyclohexyl Grignard reagents have been reported to be 36%, 34%, and 50%, respectively.[14]
Caption: General experimental workflow for the amination of Grignard reagents.
Conclusion
This compound is a powerful and versatile reagent for electrophilic amination. Its stability, broad substrate compatibility, and the mild conditions required for its reactions make it a valuable asset in modern organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use by researchers, scientists, and drug development professionals in their pursuit of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 72804-96-7 [sigmaaldrich.com]
- 10. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diphenyl-1-picrylhydrazyl, commonly abbreviated as DPPH, is a stable, organic free radical compound of significant importance in chemical research, particularly in the fields of antioxidant analysis and electron paramagnetic resonance (EPR) spectroscopy.[1][2] Its stability, attributed to the delocalization of the unpaired electron across the molecule, allows it to be handled as a standard reagent.[2][3] The primary application of DPPH lies in its use as a chromogenic probe for evaluating the radical-scavenging capabilities of various compounds, a process central to antioxidant research in drug development, food science, and natural product chemistry.[4][5][6] This guide provides an in-depth overview of its chemical structure, properties, and the standardized protocol for its use in antioxidant assays.
Chemical Identity and Structure
DPPH is a dark-colored crystalline powder that forms a deep violet solution when dissolved in organic solvents.[1][7] This characteristic color is due to the presence of the stable free radical. The IUPAC name for DPPH is 2,2-Diphenyl-1-(2,4,6-trinitrophenyl)hydrazin-1-yl.[1]
The structure consists of a hydrazyl radical center connected to two phenyl groups and one picryl (2,4,6-trinitrophenyl) group. The extensive electron delocalization over the entire molecule, especially onto the electron-withdrawing nitro groups of the picryl ring, is responsible for its remarkable stability.[2][3]
Caption: Simplified structure of the DPPH radical.
Physicochemical Properties
The physical and chemical properties of DPPH are summarized in the table below. These characteristics are fundamental to its application as a laboratory reagent.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₂N₅O₆ | [1][8][9][10] |
| Molar Mass | 394.32 g/mol | [1][2][10][11][12] |
| Appearance | Black to green crystalline powder | [1][7] |
| Color in Solution | Deep violet | [1][2][5] |
| Melting Point | Decomposes at ~135 °C. Exists in different crystalline forms with varying melting points (106 °C to 137 °C). | [1][2][7][13] |
| Density | 1.4 g/cm³ | [1][2][7] |
| Solubility | Insoluble in water. Soluble in organic solvents such as methanol (B129727), ethanol, and dimethylformamide (approx. 10 mg/mL). | [1][5][6][8][9][14] |
| UV/Vis Absorption Max (λmax) | ~515-520 nm in methanol or ethanol. A secondary peak is also observed around 327 nm. | [1][3][4][6][8][9] |
| CAS Number | 1898-66-4 | [1][8][10][11] |
The DPPH Radical Scavenging Assay: Principle and Mechanism
The DPPH assay is a widely used method to determine the antioxidant capacity of various substances.[4] The principle is based on the ability of an antioxidant compound to donate a hydrogen atom or an electron to the DPPH radical.
When a hydrogen atom donor (an antioxidant, AH) is introduced, the DPPH radical (DPPH•) is reduced to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[3][5] This reduction is accompanied by a stoichiometric loss of the deep violet color, which turns into a pale yellow or colorless solution.[1][5] The degree of discoloration is directly proportional to the concentration and potency of the antioxidants present.[4] The change in absorbance at DPPH's maximum wavelength (typically 517 nm) is measured using a UV-Vis spectrophotometer to quantify the scavenging activity.[3][4][15]
Caption: Reaction mechanism of DPPH radical scavenging.
Experimental Protocol for DPPH Assay
This section provides a standardized methodology for determining antioxidant activity using the DPPH assay.
Reagent Preparation
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH powder.[16] Dissolve it in 100 mL of a suitable organic solvent (e.g., methanol or ethanol) in a volumetric flask.[14][16]
-
Storage: The solution is light-sensitive and should be freshly prepared before use.[5][14] Store the flask wrapped in aluminum foil in a cool, dark place (e.g., -20°C for long-term storage).[8][10]
-
Test Samples: Prepare a series of concentrations of the test compound (e.g., plant extract, pure compound) in the same solvent used for the DPPH solution.
-
Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or gallic acid, to serve as a positive control.
-
Blank: The pure solvent (e.g., methanol) will be used as the blank.
Assay Procedure
The following workflow outlines the steps for conducting the assay.
Caption: Standard experimental workflow for the DPPH assay.
-
Reaction Setup: In a set of test tubes or a 96-well plate, add a defined volume of the DPPH working solution (e.g., 3.0 mL).[3][14]
-
Sample Addition: Add a smaller volume of the test sample, positive control, or blank to the respective tubes (e.g., 0.5 mL).[3][14]
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for a specified period, typically 30 minutes.[3][14] The incubation period allows the scavenging reaction to reach completion.
-
Measurement: After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (e.g., 517 nm) using a UV-Vis spectrophotometer.[3]
Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A₀ - A₁) / A₀ ] * 100
Where:
-
A₀ is the absorbance of the control (DPPH solution with blank solvent).
-
A₁ is the absorbance of the sample (DPPH solution with the test compound).[15]
The results can also be expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency.[17]
Applications and Limitations
Applications:
-
Screening Tool: The DPPH assay is a rapid, simple, and cost-effective method, making it an excellent primary screening tool for the antioxidant potential of natural product extracts, food samples, and newly synthesized compounds.[4][6]
-
Structure-Activity Relationship Studies: It is frequently used to investigate how the chemical structure of a compound influences its antioxidant activity.
Limitations:
-
Physiological Relevance: The assay is performed in an organic solvent system, which does not fully replicate the complex aqueous environment of biological systems.[4]
-
Reaction Kinetics: The reaction with DPPH can be slow for some antioxidants, and a fixed time point may not reflect the true antioxidant capacity.
-
Interference: The color of the test samples can interfere with the absorbance reading, requiring an appropriate background subtraction.[5]
-
Radical Specificity: DPPH is a specific type of synthetic radical, and scavenging activity against it may not always correlate with activity against biologically relevant radicals like reactive oxygen species (ROS).[4]
Conclusion
The DPPH reagent is an indispensable tool in antioxidant research due to its stability and the simplicity of the colorimetric assay associated with it. While researchers must be aware of its limitations, the DPPH assay provides a reliable and efficient method for the initial screening and comparative evaluation of radical scavenging activity. A thorough understanding of its chemical properties and the experimental protocol is crucial for obtaining accurate and reproducible results in the development of new antioxidant-based therapeutics and functional foods.
References
- 1. DPPH - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. mdpi.com [mdpi.com]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPPH | CAS 1898-66-4 | Cayman Chemical | Biomol.com [biomol.com]
- 7. studylib.net [studylib.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. DPPH, Free Radical [sigmaaldrich.com]
- 11. abmole.com [abmole.com]
- 12. DPPH radical | C18H12N5O6+ | CID 15911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,2-Diphenyl-1-picrylhydrazyl 1898-66-4 [sigmaaldrich.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
synthesis of O-(Diphenylphosphinyl)hydroxylamine for beginners
An In-depth Technical Guide to the Synthesis of O-(Diphenylphosphinyl)hydroxylamine
Introduction
This compound, commonly abbreviated as DPPH, is a highly versatile and stable crystalline solid used extensively in organic synthesis. It functions as a potent electrophilic aminating agent, enabling the introduction of an amino group (-NH₂) into a wide range of molecules.[1][2][3] Its utility is particularly noted in the amination of carbanions, Grignard reagents, amines, and π-electron-rich nitrogen heterocycles.[1][3][4] Unlike other hydroxylamine (B1172632) derivatives that are often stored as less stable hydrochloride salts, DPPH exhibits excellent stability and can be stored indefinitely at 0°C.[3][5]
This guide provides a comprehensive overview of the synthesis of DPPH, tailored for researchers and professionals in chemistry and drug development. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to illustrate the synthesis pathway and workflow.
Synthesis Mechanism and Strategy
The foundational method for synthesizing this compound involves the reaction between diphenylphosphinic chloride and hydroxylamine.[1][2][6] The core of this transformation is a nucleophilic substitution at the phosphorus center. The oxygen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic phosphorus atom of the diphenylphosphinic chloride.[1] This selectively forms the O-phosphinylated product rather than the N-phosphinylated isomer.[1][6]
While a direct one-step reaction is possible, it has been reported to be unreliable and sensitive to the reaction scale, with yields often ranging from 30% to 70%.[3][4] To address these challenges, a more robust and scalable two-step protocol has been developed. This improved method involves the use of a Boc-protected hydroxylamine derivative, which is then deprotected under acidic conditions to yield the final product with greater purity and reproducibility.[7][8]
Experimental Protocols
This section details a reliable and scalable two-step procedure adapted from Organic Syntheses.[7][8] A simpler, direct one-pot method is also presented for comparison.
Protocol 1: Scalable Two-Step Synthesis
This procedure involves the formation of a tert-butyl carbamate (B1207046) protected intermediate, followed by deprotection to yield the final product.
Step A: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
Setup: In a 1-L three-necked flask equipped with a magnetic stir bar, addition funnel, nitrogen inlet, and temperature probe, add tert-butyl-N-hydroxycarbamate (30.9 g, 232 mmol, 1.10 equiv) and dichloromethane (B109758) (200 mL).
-
Cooling: Begin stirring and cool the mixture to between –5 °C and –15 °C using an ice/acetone bath.
-
Base Addition: Once the solids have dissolved (approx. 15 minutes), add triethylamine (B128534) (37 mL, 264 mmol, 1.25 equiv) dropwise over 10 minutes, maintaining the internal temperature.[7]
-
Reagent Preparation: In a separate 250-mL flask, prepare a solution of diphenylphosphinic chloride (40.4 mL, 50.0 g, 211 mmol, 1 equiv) in dichloromethane (50 mL) under a nitrogen atmosphere.[7]
-
Reaction: Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the main reaction flask over 30 minutes. Use a high nitrogen sweep and ensure the internal temperature remains below 0 °C.[7]
-
Workup: After confirming reaction completion (typically >95% conversion after 15 minutes by ¹H NMR), warm the mixture to above 10 °C and add a 5% aqueous citric acid solution (100 mL) over 5 minutes. Stir for 15 minutes, then transfer to a separatory funnel and discard the aqueous layer.[7]
-
Precipitation and Isolation: Concentrate the organic layer via rotary evaporation until the total volume is approximately 100–125 mL, at which point the product will begin to precipitate. Add hexane (B92381) (125 mL) and continue to concentrate to the same volume. Repeat with another portion of hexane (125 mL).[7]
-
Filtration: Stir the resulting slurry for 12 hours at room temperature. Collect the solids on a Büchner funnel, wash with a 4:1 hexane:dichloromethane mixture (250 mL), and dry under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.[7][8]
Step B: Synthesis of this compound
-
Setup: In a 100-mL three-necked flask under an argon atmosphere, suspend the intermediate from Step A (10.0 g, 30.0 mmol, 1 equiv) in dichloromethane (20 mL). Cool the suspension to -5 °C.[8]
-
Deprotection: Add methanesulfonic acid (5.85 mL, 90.0 mmol, 3.00 equiv) dropwise over 15 minutes. Hold the reaction at -5 °C for 2 hours, monitoring for conversion.[7][8]
-
Quenching: Once the desired conversion is achieved, add dichloromethane (20 mL) and adjust the bath temperature to 0 °C. Prepare a solution of diisopropylethylamine (10.5 mL, 60.0 mmol, 2.00 equiv) in dichloromethane (30 mL) and add it dropwise over one hour, keeping the internal temperature between 0–5 °C.[7][8]
-
Isolation: Allow the resulting slurry to warm to 15 °C. Transfer the slurry to a Büchner funnel and wash the filter cake with dichloromethane (3 × 20 mL).[7][8]
-
Drying: Dry the final product under vacuum at room temperature to obtain this compound as a white solid.[7][8]
Protocol 2: Direct One-Pot Synthesis
This method is faster but can be less reliable in terms of yield.[3][4]
-
Setup: In a flask equipped with mechanical stirring, dissolve hydroxylamine hydrochloride (6.46 g, 93.0 mmol) in water (20 mL) and cool to -10 °C.[3]
-
Base Addition: Add a solution of sodium hydroxide (B78521) (3.55 g, 88.7 mmol) in water (20 mL). Then add diethyl ether (180 mL) and cool the biphasic mixture to approximately -15 °C using an ice-methanol bath.[3]
-
Reaction: Add diphenylphosphinic chloride (10.0 g, 42.3 mmol) rapidly via syringe. Stir the mixture vigorously for 10 minutes.[3]
-
Warming: Warm the reaction to 0 °C and stir for an additional 15 minutes.[3]
-
Workup: Filter the resulting white slurry and wash the collected solid with cold water (60 mL) and diethyl ether (70 mL). Dry the paste under vacuum to get a white powder.[3]
-
Purification: Treat the powder with 0.25 M aqueous NaOH (120 mL) at 0 °C for 30 minutes. Filter the slurry, wash the solid with cold water (40 mL), and dry under vacuum for 10 hours to afford the final product.[3]
Data Presentation
Table 1: Reagents and Yields for Scalable Two-Step Synthesis
| Step | Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Equivalents | Typical Yield |
| A | tert-Butyl-N-hydroxycarbamate | 133.15 | 30.9 g | 232 | 1.10 | 95% |
| Diphenylphosphinic chloride | 236.65 | 50.0 g | 211 | 1.00 | ||
| Triethylamine | 101.19 | 37 mL | 264 | 1.25 | ||
| B | tert-Butyl (diphenylphosphoryl)oxycarbamate | 333.33 | 10.0 g | 30.0 | 1.00 | 76-81% |
| Methanesulfonic acid | 96.11 | 5.85 mL | 90.0 | 3.00 | ||
| Diisopropylethylamine | 129.24 | 10.5 mL | 60.0 | 2.00 |
Data sourced from Organic Syntheses, 2020, 97, 54-65.[7][8]
Table 2: Comparison of Synthesis Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |
| Scalable Two-Step | Boc-hydroxylamine, MsOH, DIPEA | 72-77% (overall) | High purity, reproducible, scalable | Two steps, longer procedure | [7][8] |
| Direct One-Pot | Hydroxylamine HCl, NaOH | 78-84% | Faster, one-pot | Sensitive to scale, potentially lower purity | [3][4] |
| Traditional One-Pot | Hydroxylamine HCl, Base | 42-70% | Simple reagents | Unreliable yields, side products | [1][3][4] |
Visualizations
Synthesis Pathway
Caption: General reaction scheme for the synthesis of DPPH.
Experimental Workflow (Scalable Method)
Caption: Step-by-step workflow for the two-step synthesis protocol.
Safety and Handling
A thorough hazard analysis and risk assessment should be conducted before performing this synthesis.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[9][10] All operations should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[9][11]
-
Diphenylphosphinic chloride: Corrosive. Reacts with water. Handle under an inert atmosphere.
-
Triethylamine & Diisopropylethylamine: Flammable and corrosive bases with strong odors.
-
Methanesulfonic acid: Highly corrosive acid.
-
Dichloromethane: Volatile and a suspected carcinogen.
-
-
Handling: Avoid dust formation and inhalation.[9] Keep reagents away from incompatible materials such as strong oxidizing agents, moisture, and heat.[9]
-
Disposal: Dispose of chemical waste in accordance with local and national regulations. Do not release into the environment.[9][10]
Conclusion
The synthesis of this compound is a critical procedure for laboratories that utilize electrophilic amination. While traditional one-pot methods exist, the scalable two-step synthesis via a Boc-protected intermediate offers superior reliability, yield, and purity, making it the recommended procedure for consistent results. By following the detailed protocols and adhering to strict safety precautions, researchers can effectively prepare this valuable reagent for applications in pharmaceutical development and complex organic synthesis.
References
- 1. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 2. Buy this compound | 72804-96-7 [smolecule.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 6. This compound: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.nl [fishersci.nl]
O-(Diphenylphosphinyl)hydroxylamine: A Comprehensive Technical Guide
Abstract
O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a pivotal reagent in modern organic synthesis, primarily recognized for its role as a versatile electrophilic aminating agent. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of DPPH, with a particular focus on its utility in the pharmaceutical and drug development sectors. Detailed experimental protocols for its preparation are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document illustrates key reaction mechanisms and experimental workflows through detailed diagrams, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the CAS number 72804-96-7, is a white, solid organophosphorus compound.[1] Its molecular structure features a hydroxylamine (B1172632) core with the oxygen atom connected to a diphenylphosphinyl group. This unique arrangement confers its powerful electrophilic aminating capabilities, enabling the transfer of an amino group (NH₂) to a wide range of nucleophiles.[2] The reagent's significance lies in its ability to facilitate the formation of crucial chemical bonds, including carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) linkages. These bond formations are fundamental in the synthesis of a vast array of organic molecules, particularly nitrogen-containing heterocycles that form the backbone of many therapeutic agents.[3] Consequently, DPPH has become an indispensable tool in medicinal chemistry for the systematic modification of lead compounds to explore structure-activity relationships (SAR).
History and Discovery
The synthesis of this compound is achieved through the reaction of diphenylphosphinic chloride with hydroxylamine.[4][5] Initial investigations into this reaction were thought to yield the N-phosphinyl isomer, N-(diphenylphosphinyl)hydroxylamine.[2][5] However, subsequent and more detailed studies of the product's chemical reactivity correctly identified the structure as the O-phosphinylated isomer, this compound.[2][5] This structural elucidation was crucial for understanding the reagent's mechanism of action as an electrophilic aminating agent, where the nitrogen atom acts as the electrophilic center. The development of scalable and safe synthetic protocols has further cemented its role as a commercially available and widely used reagent in both academic and industrial research.[6][7]
Physicochemical Properties
This compound is a white solid that is stable for extended periods when stored at low temperatures (below 0 °C).[2] It exhibits low solubility in many aprotic organic solvents.[2][8] The compound decomposes when heated above its melting point.[2]
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Melting Point | 133-134 °C | [2] |
| Melting Point | 117-119 °C | [6] |
| ¹H NMR (CD₃OD, 500 MHz) | δ: 7.51 (td, J = 7.5, 3.7 Hz, 4H), 7.60 (td, J = 7.5, 1.3 Hz, 2H), 7.80 (dd, J = 7.5, 1.3 Hz, 4H) | [6] |
| ¹³C NMR (CD₃OD, 125 MHz) | δ: 129.72, 129.83, 132.89, 132.97, 133.76 | [6] |
| ³¹P NMR (CD₃OD) | δ: 38.52 ppm | [6] |
| IR (cm⁻¹) | 3270, 3170, 1210 | [2] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, ranging from traditional lab-scale preparations to more recent, scalable procedures designed for safety and efficiency. The foundational method involves the reaction of diphenylphosphinic chloride with hydroxylamine.[4]
General Experimental Protocol
The following protocol is a representative method for the synthesis of this compound:
-
A solution of hydroxylamine hydrochloride in water is prepared in a multi-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple.[9]
-
The flask is cooled in an ice/acetone bath to 0 °C.[9]
-
A solution of sodium hydroxide (B78521) in water is added, followed by diethyl ether.[9]
-
A solution of diphenylphosphinyl chloride in diethyl ether is then added slowly to the vigorously stirred mixture, maintaining a low temperature.[9]
-
Upon addition, a white precipitate forms, making the mixture very concentrated.[9]
-
After a short period of stirring (5-10 minutes), the reaction is diluted with ice-cold water and filtered.[9]
-
The crude product is washed with an ice-cold dilute solution of sodium hydroxide, followed by cold water, and then dried under vacuum to yield this compound as a white powder.[9] An 82% yield has been reported for this method.[9]
Scalable Preparation
For larger scale synthesis, a modified procedure has been developed to ensure safety and reproducibility, often avoiding multiple aqueous re-slurries which can lead to variable yields and slow filtration rates.[6][7] This can involve the use of a Boc-protected precursor, tert-butyl (diphenylphosphoryl)oxycarbamate, which is then deprotected to afford the final product.[6]
Table 2: Summary of a Scalable Synthesis Protocol
| Step | Reagents and Conditions | Observations | Yield | Reference |
| A: Boc-Protection | Diphenylphosphinic chloride, tert-butyl-N-hydroxycarbamate, triethylamine, dichloromethane, -5 to -15 °C | Formation of a slurry, product precipitates. | 95% | [6] |
| B: Deprotection | tert-Butyl (diphenylphosphoryl)oxycarbamate, methanesulfonic acid, dichloromethane, -5 °C | The final product is isolated as a white solid after workup and washing. | 76% | [6] |
Applications in Organic Synthesis
This compound is a versatile reagent with broad applications in the synthesis of nitrogen-containing compounds. Its primary utility is as an electrophilic aminating agent.[1][4]
C-N Bond Formation
The most prominent application of DPPH is in the formation of C-N bonds. It efficiently aminates a variety of carbanions, including enolates and Grignard reagents.[8][10] This is particularly valuable in the synthesis of α-amino acids and their derivatives.[4] More recently, DPPH has been employed for the rapid and general amination of (hetero)aryl boronic acids and esters to produce primary anilines under mild conditions.[11] This method is notable for its broad substrate scope and exceptional functional-group tolerance.[11]
Caption: Mechanism of Electrophilic Amination.
Conversion of Aldehydes to Nitriles
DPPH serves as an efficient reagent for the direct, one-pot conversion of aldehydes to nitriles.[1] This transformation is advantageous as it proceeds under mild conditions and tolerates a variety of other functional groups such as alcohols, ketones, and esters.[1]
References
- 1. Buy this compound | 72804-96-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 5. This compound: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. DPPH - Enamine [enamine.net]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
Navigating the Dual Identity of "DPPH": A Technical Guide to the Aminating Agent and the Stable Radical
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physical and Chemical Properties of the "DPPH" Aminating Agent and its Radical Counterpart.
This technical guide addresses a critical point of ambiguity in chemical nomenclature, providing an in-depth analysis of two distinct compounds frequently referred to as "DPPH". The primary focus is on O-(diphenylphosphinyl)hydroxylamine , a potent electrophilic aminating agent. To ensure clarity and prevent experimental discrepancies, this guide also offers a thorough examination of the well-known stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•) , with which it is often confused. This document is intended to be an essential resource for professionals in research, chemical synthesis, and drug development.
Section 1: this compound - The Aminating Agent
This compound, herein referred to as DPPH aminating agent, is a versatile and efficient reagent for electrophilic amination. It serves as a valuable tool for the formation of carbon-nitrogen, nitrogen-nitrogen, and sulfur-nitrogen bonds, which are pivotal in the synthesis of a wide array of pharmaceuticals and functional materials.
Physical and Chemical Properties
The physical and chemical properties of the DPPH aminating agent are summarized in the table below, providing a clear reference for its handling and application in experimental settings.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₂NO₂P | [1] |
| Molecular Weight | 233.20 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/powder | [2][3] |
| Melting Point | 104 °C; >140 °C (decomposes) | [2][4] |
| Solubility | Very low in aprotic organic solvents. Slightly soluble in DMSO and very slightly soluble in Methanol (B129727) (sonication may be required). | [4][5] |
| Storage | Store at 2 - 8 °C | [3] |
Experimental Protocols
A scalable and reproducible two-step synthesis of the DPPH aminating agent has been developed, proceeding through a Boc-protected intermediate.[6]
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
In a 3-necked flask under an inert atmosphere (e.g., argon), suspend tert-butyl-N-hydroxycarbamate in dichloromethane (B109758) and cool to between -5 °C and -15 °C.[6]
-
Add triethylamine (B128534) dropwise to the cooled solution.[6]
-
In a separate flask, dissolve diphenylphosphinic chloride in dichloromethane.[6]
-
Add the diphenylphosphinic chloride solution dropwise to the hydroxylamine (B1172632) solution, maintaining the internal temperature below 0 °C.[6]
-
Monitor the reaction by ¹H NMR until >95% conversion is achieved.[6]
-
Upon completion, warm the reaction mixture and quench with an aqueous citric acid solution.[6]
-
Separate the organic layer, wash, and concentrate under reduced pressure.[6]
-
Precipitate the product by adding hexane, and collect the solid by filtration. Wash the solid with a hexane:dichloromethane mixture and dry under vacuum to yield the Boc-protected intermediate as a white solid.[6]
Step 2: Synthesis of this compound
-
Suspend the tert-butyl (diphenylphosphoryl)oxycarbamate in dichloromethane in a 3-necked flask under an inert atmosphere and cool to -5 °C.[7]
-
Add methanesulfonic acid dropwise, keeping the internal temperature below 0 °C.[7]
-
Monitor the deprotection by ¹H NMR.[7]
-
Upon completion, add dichloromethane and then slowly add a solution of diisopropylethylamine in dichloromethane, maintaining the temperature between 0-5 °C.[7]
-
Allow the resulting slurry to warm to 15 °C.[7]
-
Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum to yield this compound as a white solid.[7]
The DPPH aminating agent is highly effective for the conversion of (hetero)aryl boronic acids and their esters to primary anilines under mild, metal-free conditions.[8]
-
To a solution of the aryl boronic acid in DMF, add potassium hydroxide (B78521) (KOH).[8]
-
Add the DPPH aminating agent to the mixture.[8]
-
Stir the reaction at room temperature for approximately 2 hours.[8]
-
Upon completion, the reaction can be worked up using standard aqueous extraction procedures to isolate the primary aniline (B41778) product.
The proposed mechanism involves the formation of a boronate complex, followed by a 1,2-aryl shift from boron to nitrogen, and subsequent hydrolysis to yield the aniline.[8]
The DPPH aminating agent is a reliable method for the N-amination of various nitrogen-containing compounds, including primary and secondary amines. The general procedure involves the deprotonation of the amine followed by treatment with the aminating agent.[5]
-
Deprotonate the primary or secondary amine using a suitable base (e.g., NaH) in an appropriate aprotic solvent.[5]
-
Add the DPPH aminating agent to the reaction mixture.
-
Stir the reaction, typically at room temperature, until completion.
-
Quench the reaction and perform a standard work-up to isolate the N-aminated product.
This reagent also enables the late-stage S-imination of thioethers under mild, metal-free conditions, proving effective even with complex molecules like peptides and natural products.[9]
-
Dissolve the thioether-containing substrate in a suitable solvent mixture (e.g., CH₂Cl₂:DMF).[10]
-
Add the DPPH aminating agent.[10]
-
Stir the reaction at room temperature. Reaction times can vary from a few hours to overnight depending on the substrate.[10]
-
Monitor the reaction for the formation of the sulfiliminium product.
-
The product can be isolated using standard purification techniques, often involving HPLC for complex biomolecules.[10]
Section 2: 2,2-diphenyl-1-picrylhydrazyl - The Stable Radical
To prevent confusion, this section details the properties and primary application of the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH•). This compound is a dark-colored crystalline powder widely used in antioxidant assays.[11]
Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₁₈H₁₂N₅O₆ | [12] |
| Molecular Weight | 394.32 g/mol | [13] |
| Appearance | Dark-colored (black to green) crystalline powder; deep violet in solution | [11][14] |
| Melting Point | ~130-135 °C (decomposes); several crystalline forms exist with different melting points | [11][15] |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethylformamide. | [13] |
| UV-Vis λmax | ~517 nm in methanol or ethanol | [13][16] |
| Storage | 2 - 8 °C, protect from light and heat | [13] |
Experimental Protocol: Antioxidant Assay
The DPPH• radical scavenging assay is a simple and rapid method to evaluate the antioxidant capacity of a compound or extract.[16]
-
Preparation of DPPH• Stock Solution: Prepare a stock solution of DPPH• in a suitable solvent like methanol or ethanol. This solution should be protected from light.[16][17]
-
Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.[17]
-
Sample Preparation: Prepare a series of dilutions of the test compound or extract. A known antioxidant, such as ascorbic acid, should be used as a positive control.[18]
-
Reaction: Mix the sample dilutions with the DPPH• working solution. A blank containing only the solvent and the DPPH• solution should also be prepared.[17]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (typically 30 minutes).[16][17]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16][17]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[18]
The results can be used to determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH• radicals.[17]
Conclusion
This guide delineates the distinct properties and applications of two compounds known as DPPH. By providing detailed physical and chemical data, along with comprehensive experimental protocols, it is our intent to equip researchers with the necessary information to accurately select and utilize the appropriate "DPPH" reagent for their specific synthetic or analytical needs, thereby fostering precision and reproducibility in scientific investigation.
References
- 1. This compound | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 5. DPPH - Enamine [enamine.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 9. Diphenylphosphinylhydroxylamine (DPPH) Affords Late-Stage S-imination to access free-NH Sulfilimines and Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2,2-diphenyl-1-picrylhydrazyl | 1898-66-4 [chemicalbook.com]
- 12. 2,2-Diphenyl-1-picrylhydrazyl methanol | C19H15N5O7 | CID 129737978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. technopharmchem.com [technopharmchem.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electrophilicity of O-(Diphenylphosphinyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and efficient electrophilic aminating agent in modern organic synthesis. Its stability, ease of handling, and broad reactivity profile make it a valuable tool for the introduction of the amino group (–NH₂) onto a wide range of nucleophilic substrates. This technical guide provides a comprehensive overview of the core principles governing the electrophilicity of DPPH, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. Understanding the nuances of DPPH's reactivity is crucial for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.
Core Concepts: The Electrophilicity of DPPH
The electrophilic nature of the nitrogen atom in this compound is a consequence of the electronic properties of the diphenylphosphinyl group (–P(O)Ph₂). This group acts as a potent electron-withdrawing moiety, polarizing the N–O bond and rendering the nitrogen atom electron-deficient and susceptible to nucleophilic attack. The diphenylphosphinate (B8688654) anion is an excellent leaving group, which further facilitates the amination reaction.
The electrophilicity of DPPH is a key factor in its ability to aminate a diverse array of nucleophiles, including carbanions, organometallic reagents, enamines, and heterocycles.[1][2] The reagent's utility is particularly notable in reactions where traditional nucleophilic amination methods may be problematic.[3]
Data Presentation: Reactivity of DPPH with Various Nucleophiles
The following tables summarize the reported yields for the electrophilic amination of various classes of nucleophiles with this compound. These data provide a quantitative overview of the reagent's scope and limitations.
Table 1: N-Amination of Heterocycles with DPPH [4]
| Heterocycle | Product | Yield (%) |
| Indole (B1671886) | 1-Aminoindole | 52 |
| Skatole (3-Methylindole) | 1-Amino-3-methylindole | 62 |
| Carbazole | 9-Aminocarbazole | 58 |
| Reaction conditions: DPPH, KOH, DMF, 60–65 °C. |
Table 2: Amination of Grignard Reagents with DPPH [4]
| Grignard Reagent | Product | Yield (%) |
| Isopropylmagnesium bromide | Isopropylamine | 36 |
| t-Butylmagnesium bromide | t-Butylamine | 34 |
| Cyclohexylmagnesium bromide | Cyclohexylamine | 50 |
| Reaction conditions not specified in the comparative study. |
Table 3: Amination of Aryl Boronic Acids with DPPH [5][6][7]
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | Aniline | 90 |
| 4-Methoxyphenylboronic acid | p-Anisidine | 85 |
| 4-Trifluoromethylphenylboronic acid | 4-(Trifluoromethyl)aniline | 88 |
| Reaction conditions: DPPH, KOH, DMF, rt, 2 h. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of DPPH and its application in electrophilic amination reactions.
Protocol 1: Scalable Preparation of this compound (DPPH)[8]
Materials:
-
tert-Butyl-N-hydroxycarbamate
-
Triethylamine (B128534) (TEA)
-
Diphenylphosphinic chloride
-
Methanesulfonic acid
-
Diisopropylethylamine (DIPEA)
-
Hexane
Procedure:
Part A: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
To a stirred solution of tert-butyl-N-hydroxycarbamate (1.10 equiv) in dichloromethane, add triethylamine (1.25 equiv) at -5 to -15 °C.
-
Slowly add a solution of diphenylphosphinic chloride (1.00 equiv) in dichloromethane, maintaining the temperature below 0 °C.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Collect the solid precipitate by filtration and wash with a 4:1 hexane:dichloromethane mixture.
-
Dry the solid under vacuum to obtain tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.
Part B: Synthesis of this compound
-
Suspend tert-butyl (diphenylphosphoryl)oxycarbamate (1.00 equiv) in dichloromethane and cool to -5 °C.
-
Add methanesulfonic acid (3.00 equiv) dropwise, keeping the temperature below 0 °C.
-
Monitor the reaction by ¹H NMR until >95% conversion is achieved.
-
Quench the reaction by the slow addition of a solution of diisopropylethylamine in dichloromethane.
-
Allow the slurry to warm to 15 °C and filter the solid.
-
Wash the solid with dichloromethane and dry under vacuum to yield this compound as a white solid.
Reaction Monitoring: The progress of both steps can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. For the deprotection step, the disappearance of the tert-butyl signal in the ¹H NMR spectrum is a key indicator of reaction completion.[8]
Protocol 2: Electrophilic Amination of an Indole[4]
Materials:
-
Indole
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF)
-
This compound (DPPH)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of indole (1.0 equiv) in DMF, add powdered potassium hydroxide (excess).
-
Add this compound (1.0 equiv) to the stirred suspension.
-
Heat the reaction mixture to 60–65 °C and stir for the appropriate time, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the N-aminoindole.
Mandatory Visualization
Diagram 1: Synthesis of this compound (DPPH)
Caption: Synthetic pathway for this compound.
Diagram 2: General Mechanism of Electrophilic Amination with DPPH
Caption: General mechanism of electrophilic amination using DPPH.
Diagram 3: Electrophilic Amination of Aryl Boronic Acids with DPPH[5]
Caption: Proposed mechanism for the amination of aryl boronic acids.
Diagram 4: Experimental Workflow for Electrophilic Amination
Caption: General experimental workflow for DPPH-mediated amination.
Conclusion
This compound is a powerful and versatile reagent for electrophilic amination, offering a reliable method for the synthesis of primary amines from a variety of nucleophilic precursors. Its electrophilicity, driven by the electron-withdrawing diphenylphosphinyl group, allows for efficient C-N bond formation under relatively mild conditions. The provided data, protocols, and mechanistic diagrams serve as a comprehensive resource for researchers seeking to leverage the unique reactivity of DPPH in their synthetic endeavors. Further exploration into the substrate scope and optimization of reaction conditions will undoubtedly continue to expand the utility of this important reagent in the fields of organic synthesis and drug development.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. DPPH - Enamine [enamine.net]
- 3. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. orgsyn.org [orgsyn.org]
An In-depth Technical Guide on O-(Diphenylphosphinyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for O-(Diphenylphosphinyl)hydroxylamine, a reagent used in various chemical syntheses. The following sections detail its fundamental chemical properties.
Core Molecular Data
This compound is a compound of interest in synthetic chemistry. Its essential molecular attributes are summarized below.
Table 1: Molecular Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₂NO₂P | [1][2][3][4][5][6] |
| Molecular Weight | 233.21 g/mol | [2][3][4][7] |
| Percent Composition | C: 61.80%, H: 5.19%, N: 6.01%, O: 13.72%, P: 13.28% | [3] |
The molecular formula of this compound is C₁₂H₁₂NO₂P.[1][2][3][4][5][6] Its molecular weight is approximately 233.21 g/mol .[2][3][4][7] The elemental composition is broken down as follows: Carbon 61.80%, Hydrogen 5.19%, Nitrogen 6.01%, Oxygen 13.72%, and Phosphorus 13.28%.[3]
Disclaimer: As an AI model, I am unable to generate experimental protocols or visualizations such as signaling pathways or experimental workflows in DOT language. The execution of detailed experimental procedures requires specialized laboratory settings and access to primary research data which is beyond my capabilities.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound, 96% | Fisher Scientific [fishersci.ca]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. This compound | C12H12NO2P | CID 10955453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 72804-96-7|O-Diphenylphosphinylhydroxylamine|BLD Pharm [bldpharm.com]
- 7. This compound | 72804-96-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Safe Handling of O-(Diphenylphosphinyl)hydroxylamine (DPPH) in the Laboratory
Introduction
O-(Diphenylphosphinyl)hydroxylamine, commonly referred to as DPPH, is a versatile and effective electrophilic aminating agent used widely in organic synthesis.[1] Its applications are crucial for researchers, scientists, and drug development professionals, particularly in the formation of C-N, N-N, O-N, and S-N bonds.[2] It serves as a key reagent for the amination of various substrates, including stable carbanions, Grignard reagents, nitrogen heterocycles, and aryl boronic acids.[1][3] Despite its utility and stability compared to other hydroxylamine (B1172632) derivatives, DPPH possesses specific hazards that necessitate strict adherence to safety and handling protocols.[4][5] A safety evaluation has identified the reagent as highly energetic, with a significant energy release upon decomposition.[6]
This technical guide provides comprehensive information on the safe handling, storage, and disposal of DPPH in a laboratory setting. It is intended for professionals who work with this reagent to ensure a safe and controlled experimental environment.
Hazard Identification and Classification
DPPH is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][7][8]
Table 1: GHS Hazard Classification
| Classification | Category | Hazard Statement Code |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 |
Table 2: Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| Hazard Statements | |
| H315 | Causes skin irritation.[7][8] |
| H319 | Causes serious eye irritation.[7][8] |
| H335 | May cause respiratory irritation.[5][8] |
| Precautionary Statements | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7][8] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7][8] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[7][8] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[7][8] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[7][8] |
Physicochemical and Toxicological Properties
Understanding the physical, chemical, and toxicological properties of DPPH is fundamental to its safe handling.
Table 3: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 72804-96-7[5][9] |
| Molecular Formula | C₁₂H₁₂NO₂P[9] |
| Molecular Weight | 233.20 g/mol [9][10] |
| Appearance | Light yellow to off-white solid.[9] |
| Melting Point | 126 °C[11]; 140–141 °C (recrystallized)[4] |
| Purity | ≥ 98% (GC)[9] |
| Storage Conditions | Store at 2 - 8 °C.[9] |
Thermal Stability and Reactivity
A critical and often overlooked aspect of DPPH safety is its thermal stability. A safety evaluation found the reagent to be highly energetic, releasing over 1,000 J/g upon decomposition, with an onset temperature of approximately 115 °C as measured by Differential Scanning Calorimetry (DSC).[6] Other reports note that the compound decomposes with effervescence when heated above 140°C.[12] While one study concluded that DPPH is deflagrative rather than explosive, its high energy content demands caution, especially upon heating or during prolonged storage at elevated temperatures.[13]
Table 4: Toxicological Data Summary
| Toxicity Endpoint | Result |
|---|---|
| Acute Toxicity | |
| Oral | No data available.[7] |
| Dermal | No data available.[7] |
| Inhalation | No data available.[7] |
| Carcinogenicity | No information available; not identified as a carcinogen by IARC.[5][10] |
| Germ Cell Mutagenicity | No data available.[7] |
| Reproductive Toxicity | No data available.[7] |
| Other | The toxicological properties have not been fully investigated.[5][10] |
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential to minimize risk.
Engineering Controls
-
Ventilation: Work with DPPH should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of dust.[5][10]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
Proper PPE is the primary barrier against exposure.
Table 5: Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Eye/Face Protection | Chemical safety goggles compliant with European Standard EN 166 or OSHA 29 CFR 1910.133.[5] |
| Hand Protection | Wear appropriate protective gloves, such as nitrile gloves. Gloves must be inspected prior to use.[2][10] |
| Skin and Body Protection | Wear a lab coat and long-sleeved clothing to prevent skin exposure.[5][7] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particle respirator.[5][10] |
General Handling Procedures
-
Always perform a thorough hazard analysis and risk assessment before beginning any new procedure.[6][11]
-
Avoid dust formation during handling.[5]
-
Do not breathe in dust, fumes, or vapors.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Weigh and handle the solid material in a fume hood or a ventilated enclosure.
-
Wash hands, face, and any exposed skin thoroughly after handling.[5]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
The recommended storage temperature is between 2-8 °C.[9]
-
Store under an inert atmosphere to prevent degradation.[5]
-
Protect from direct sunlight and moisture, as these can promote decomposition.[5]
-
The pure, dry compound can be stored at 0°C for at least 6 months without loss of aminating capacity.[12]
Emergency Procedures and First Aid
Prompt and correct response to an exposure or spill is critical.
Spill Response
-
Ensure adequate ventilation and wear full personal protective equipment.[10]
-
Avoid creating dust during cleanup.[10]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[5][7]
-
Wash the spill area thoroughly after material pickup is complete.
First Aid Measures
Table 6: First Aid Protocols for DPPH Exposure
| Exposure Route | First Aid Instructions |
|---|---|
| Inhalation | Remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][7][10] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[5][7][10] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][7][10] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[5][7][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][10]
-
Specific Hazards: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and oxides of phosphorus.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Reactivity and Disposal Considerations
Chemical Stability and Reactivity
-
Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Exposure to heat (temperatures >115 °C), direct sunlight, and moisture.[5][6]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Reactions: No hazardous reactions have been reported under normal processing conditions.[5]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may produce CO, CO2, NOx, and phosphorus oxides.[5]
Synthesis Hazards
The preparation of DPPH, typically from diphenylphosphinic chloride and hydroxylamine, can present challenges.[6] Older one-step procedures have been reported to have variable yields and quality, with difficult filtrations.[6] Importantly, the final product is highly energetic and requires careful handling, especially during drying stages where prolonged heating should be avoided.[6] Newer, scalable two-phase procedures have been developed to improve yield and reliability.[4][6]
Waste Disposal
Chemical waste, including unused DPPH and contaminated materials, must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Waste should be collected in suitable, closed, and clearly labeled containers.[5] Do not release into the environment.[5]
Conclusion
This compound is an invaluable reagent in modern organic chemistry. However, its potential as a skin, eye, and respiratory irritant, combined with its high energetic nature, demands a high level of caution. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and strictly adhering to the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic power of DPPH. A thorough understanding of its hazard profile is the cornerstone of a safe laboratory environment.
References
- 1. DPPH - Enamine [enamine.net]
- 2. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.nl [fishersci.nl]
- 8. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 9. chemimpex.com [chemimpex.com]
- 10. capotchem.cn [capotchem.cn]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of O-(Diphenylphosphinyl)hydroxylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of O-(Diphenylphosphinyl)hydroxylamine (DPPH), a versatile reagent in organic synthesis. Due to a notable lack of quantitative solubility data in publicly accessible literature, this document focuses on compiling qualitative information, outlining a general experimental protocol for solubility determination, and providing context through the solubility of related compounds and synthesis methodologies.
Overview of this compound
This compound, with the CAS number 72804-96-7, is a white to light yellow solid organic compound.[1][2] It is widely utilized as an electrophilic aminating agent in various organic reactions, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[3][4] The compound's utility is significant in the formation of C-N bonds, particularly in the amination of carbanions and Grignard reagents.[2][3]
Solubility Profile
A thorough review of scientific literature, including chemical databases and research articles, reveals a scarcity of precise, quantitative data on the solubility of this compound in common organic solvents. The available information is primarily qualitative.
Qualitative Solubility Data
The table below summarizes the qualitative solubility information that has been reported for this compound. It is often described as having very low solubility in aprotic organic solvents.[5][6]
| Solvent | Reported Solubility | Citation(s) |
| Aprotic Organic Solvents | Very Low | [5][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][7] |
| Methanol | Very Slightly Soluble (Sonication may be required) | [2][7] |
It is important to note that a patent provides a computationally predicted aqueous solubility of 0.39 mg/mL, but this is a theoretical value and has not been experimentally verified.[8]
Solubility of Structurally Related Compounds
To provide further context for researchers, the solubility of two structurally similar phosphinylhydroxylamine derivatives has been reported, suggesting that chlorinated solvents may be effective for this class of compounds.
| Compound | Solvent | Reported Solubility | Citation(s) |
| O-[bis(4-methylphenyl)phosphinyl]hydroxylamine | Dichloromethane (B109758) (CH₂Cl₂) | Soluble | [5] |
| Ether | Insoluble | [5] | |
| O-[bis(4-methoxyphenyl)phosphinyl]hydroxylamine | Dichloromethane (CH₂Cl₂) | Soluble | [5] |
This information suggests that dichloromethane could be a suitable starting solvent for dissolving this compound.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following general experimental protocol for the gravimetric determination of solubility of a solid in an organic solvent is provided.
Materials and Equipment
-
This compound
-
Selected organic solvent(s) of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) or other sealable containers
-
Constant temperature bath or shaker incubator
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven or desiccator
Experimental Workflow
Detailed Steps
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration : Seal the vial and place it in a constant temperature shaker or incubator. Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be carefully controlled and recorded as solubility is temperature-dependent.
-
Sampling : After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Filtration : Carefully withdraw a precise volume of the clear supernatant using a syringe. Attach a chemically resistant syringe filter to the syringe.
-
Isolation : Dispense the filtered, saturated solution into a pre-weighed (tared) vial. Record the exact volume of the solution transferred.
-
Solvent Evaporation : Remove the solvent from the vial by placing it in a vacuum oven at a temperature below the decomposition point of the compound (>140°C[1][2]) or in a desiccator until a constant weight is achieved.
-
Calculation : Weigh the vial containing the dried solute. The solubility can then be calculated by subtracting the tare weight of the vial from the final weight to get the mass of the dissolved solid, and dividing this mass by the volume of the aliquot taken.
Synthesis of this compound
For researchers who may need to synthesize the compound, a common method involves the reaction of diphenylphosphinic chloride with hydroxylamine (B1172632).[3] The reaction is typically carried out in the presence of a base, such as triethylamine, in a solvent like methylene (B1212753) chloride.[3] Alternative solvents reported for the synthesis include benzene (B151609) or aqueous dioxane.[3][9] The general workflow for the synthesis is outlined below.
Conclusion
While this compound is a valuable reagent in synthetic chemistry, its solubility in organic solvents is not well-documented in a quantitative manner. This guide has consolidated the available qualitative data and provided a framework for researchers to determine precise solubility values tailored to their specific needs. The information on related compounds suggests that chlorinated solvents may be a good starting point for achieving dissolution. The provided experimental protocol offers a reliable method for generating the quantitative data that is currently lacking in the literature.
References
- 1. Buy this compound | 72804-96-7 [smolecule.com]
- 2. O-Diphenylphosphinylhydroxylamine CAS#: 72804-96-7 [m.chemicalbook.com]
- 3. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH - Enamine [enamine.net]
- 7. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 8. 72804-96-7 | DPPH | Aryls | Ambeed.com [ambeed.com]
- 9. This compound: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
O-(Diphenylphosphinyl)hydroxylamine (DPPH): A Technical Guide to Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile and widely used electrophilic aminating agent in organic synthesis. Its efficacy is complemented by its notable stability compared to other hydroxylamine (B1172632) derivatives, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of the storage, stability, and handling protocols for DPPH, ensuring its optimal performance and safety in a laboratory setting.
Core Stability and Storage Parameters
DPPH is a white to light yellow or off-white solid that exhibits good stability when stored under appropriate conditions.[1][2][3] However, it is sensitive to moisture, light, and high temperatures.[4][5] Adherence to recommended storage protocols is crucial to maintain its purity and reactivity over time.
Quantitative Stability and Storage Data
The following table summarizes the key quantitative data available regarding the stability and storage of this compound:
| Parameter | Value | Conditions | Citation(s) |
| Recommended Storage Temp. | 2-8°C | For optimal long-term integrity | [1][2][3][6] |
| Store in freezer | To maintain product quality | [4] | |
| Can be stored indefinitely at 0°C | - | [1][2][7] | |
| Shelf Life | Stable for one year | When stored at -20°C | [6] |
| Stable for at least two years | When its Boc-protected precursor is stored in an amber bottle at room temperature | [8][9] | |
| Should be used within 1 month after generation | As it is less stable than its Boc-protected precursor | [8] | |
| Thermal Stability | Decomposes at approximately 140°C | The compound undergoes decomposition rather than melting | [1][2][6][10] |
| Incompatibilities | Oxidizing agents | - | [4][5] |
| Sensitivity | Light sensitive, Moisture sensitive | Exposure should be avoided | [4][5] |
Factors Influencing Stability and Decomposition
Several factors can impact the stability of DPPH, leading to its degradation. Understanding these factors is key to preventing loss of reagent quality and ensuring reproducible experimental outcomes.
References
- 1. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 2. O-Diphenylphosphinylhydroxylamine CAS-no-72804-96-7 - Career Henan Chemical Co. [coreychem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.nl [fishersci.nl]
- 6. Buy this compound | 72804-96-7 [smolecule.com]
- 7. tandfonline.com [tandfonline.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Electrophilic Amination of Grignard Reagents using O-(Diphenylphosphinyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile and efficient electrophilic aminating agent for the synthesis of primary amines from organometallic nucleophiles, including Grignard reagents. This method provides a direct route to primary amines, which are crucial structural motifs in a vast array of biologically active compounds and pharmaceutical intermediates. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic nitrogen atom of DPPH.[1] This document provides detailed application notes and protocols for the reaction of DPPH with Grignard reagents.
Reaction Principle and Applications
The reaction of this compound with Grignard reagents (R-MgX) results in the formation of a new carbon-nitrogen bond, yielding a primary amine (R-NH2) after workup. DPPH serves as an excellent source of an electrophilic "NH2" group. This transformation is a valuable alternative to traditional methods of amine synthesis.
Key Applications:
-
Synthesis of Primary Amines: The primary application is the direct conversion of Grignard reagents, derived from a wide range of alkyl and aryl halides, into the corresponding primary amines.[1]
-
Introduction of Nitrogen into Complex Molecules: This method is particularly useful for introducing a primary amine group into complex organic molecules at a late stage of a synthetic sequence.
-
Drug Discovery and Development: The synthesis of novel primary amines is of significant interest in the development of new therapeutic agents.
Quantitative Data Summary
The reaction of this compound with Grignard reagents provides primary amines in variable yields, generally ranging from poor to good depending on the nature of the Grignard reagent.[2] Below is a summary of reported yields for specific Grignard reagents.
| Grignard Reagent (R-MgX) | R Group | Product Primary Amine | Yield (%) | Reference |
| Isopropylmagnesium chloride | Isopropyl | Isopropylamine | 36 | [2] |
| tert-Butylmagnesium chloride | tert-Butyl | tert-Butylamine | 34 | [2] |
| Cyclohexylmagnesium bromide | Cyclohexyl | Cyclohexylamine | 50 | [2] |
Experimental Protocols
I. Preparation of this compound (DPPH)
While DPPH is commercially available, it can also be synthesized in the laboratory. Several procedures have been reported, with yields ranging from 42% to 84%.[3] A common method involves the reaction of diphenylphosphinic chloride with hydroxylamine.
Materials:
-
Diphenylphosphinic chloride
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Water
Procedure:
A detailed and scalable preparation of this compound has been published in Organic Syntheses, which involves a two-step procedure from tert-butyl N-hydroxycarbamate and diphenylphosphinic chloride, followed by deprotection. For direct preparation from hydroxylamine, improved procedures using a two-phase solvent system have been developed to minimize hydrolysis and improve yields.
Note: The synthesis of DPPH should be performed with appropriate safety precautions, as the reagent can be energetic.[3]
II. General Protocol for the Reaction of DPPH with Grignard Reagents
This protocol provides a general guideline for the electrophilic amination of a Grignard reagent using DPPH. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Materials:
-
This compound (DPPH)
-
Grignard reagent solution in a suitable solvent (e.g., THF, diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous ether solvent
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Hydrochloric acid (e.g., 1 M HCl) for salt formation and purification (optional)
-
Sodium hydroxide (e.g., 1 M NaOH) for free-basing (optional)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a suitable cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Grignard Reagent: Add the Grignard reagent solution (typically 1.0 to 1.2 equivalents) dropwise to the cooled DPPH solution via the dropping funnel, maintaining the internal temperature below the specified limit.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for a period of time (e.g., 1-3 hours), or until the reaction is deemed complete by TLC or other analytical methods. The reaction mixture may be allowed to warm slowly to room temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Extraction: Once the quenching is complete, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude primary amine.
-
Purification: The crude amine can be purified by various methods, such as distillation, chromatography on silica (B1680970) gel, or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether. The precipitated salt can be collected by filtration and washed with cold ether. The free amine can be regenerated by treatment with a base (e.g., NaOH).
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the reaction of DPPH with a Grignard reagent.
Experimental Workflow
Caption: General experimental workflow for the synthesis of primary amines.
References
Application Notes and Protocols for the Electrophilic Amination of Carbanions with O-(Diphenylphosphinyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Clarification of the Reagent "DPPH"
It is crucial to clarify a common ambiguity in chemical nomenclature. While "DPPH" is widely known as the acronym for 2,2-diphenyl-1-picrylhydrazyl, a stable free radical used in antioxidant assays, in the context of electrophilic amination, DPPH refers to O-(Diphenylphosphinyl)hydroxylamine . This document pertains exclusively to the use of this compound as an electrophilic aminating agent.
Introduction
This compound (DPPH) is a versatile and effective electrophilic aminating agent used for the synthesis of primary amines from a variety of carbanionic nucleophiles.[1][2] This bench-stable, solid reagent offers a reliable method for the formation of carbon-nitrogen bonds, a fundamental transformation in organic synthesis and drug discovery.[2] DPPH has been successfully employed in the amination of organometallic reagents (such as Grignard and organolithium reagents) and stabilized carbanions like enolates.[2][3]
The reaction proceeds via the nucleophilic attack of the carbanion on the nitrogen atom of DPPH, with the diphenylphosphinate (B8688654) group acting as a good leaving group. This methodology is particularly valuable as it provides a direct route to primary amines, which are key functional groups in a vast array of pharmaceuticals and biologically active compounds.
Applications in Research and Drug Development
The synthesis of primary amines is a cornerstone of medicinal chemistry. The introduction of an amino group can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. The use of DPPH for the electrophilic amination of carbanions provides a powerful tool for:
-
Lead Optimization: Introducing primary amine functionalities into lead compounds to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: Amination of fragments to enable further elaboration and linking.
-
Synthesis of Novel Scaffolds: Creating new molecular architectures containing primary amine moieties.
-
Late-Stage Functionalization: Introducing an amino group into a complex molecule at a late stage of the synthesis.
Reaction Mechanism
The electrophilic amination of carbanions with this compound is proposed to proceed through a nucleophilic substitution mechanism. The carbanion (R⁻) attacks the electrophilic nitrogen atom of DPPH, leading to the displacement of the diphenylphosphinate anion. The resulting intermediate is then protonated during workup to yield the primary amine.
Caption: Proposed mechanism for the electrophilic amination of carbanions with DPPH.
Experimental Workflow
The general workflow for the electrophilic amination of carbanions using DPPH involves the generation of the carbanion followed by the addition of the aminating agent at low temperature. The reaction is then typically warmed to room temperature and quenched, followed by an extractive workup and purification.
Caption: General experimental workflow for DPPH-mediated electrophilic amination.
Quantitative Data Summary
The following table summarizes the yields of primary amines obtained from the reaction of various carbanions with this compound.
| Carbanion Source | Substrate | Product | Yield (%) | Reference |
| Grignard Reagent | Isopropylmagnesium bromide | Isopropylamine | 36 | [3][4] |
| Grignard Reagent | t-Butylmagnesium bromide | t-Butylamine | 34 | [3][4] |
| Grignard Reagent | Cyclohexylmagnesium bromide | Cyclohexylamine | 50 | [3][4] |
| Stabilized Carbanion (Enolate) | Lithium enolate of a γ-lactam | α-Amino-γ-lactam derivative | - | |
| Stabilized Carbanion (Enolate) | Enolates of malonates | α-Amino malonate derivatives | - | |
| Stabilized Carbanion (Enolate) | Enolates of phenylacetates | α-Amino phenylacetate (B1230308) derivs. | - | [4] |
| Stabilized Carbanion (Enolate) | Enolates of phenylacetonitriles | α-Amino phenylacetonitrile (B145931) der. | - | [4] |
Note: Yields can vary depending on the specific reaction conditions and the nature of the substrate.
Detailed Experimental Protocols
Protocol 1: Amination of a Grignard Reagent (General Procedure)
This protocol is a general representation of the amination of Grignard reagents with DPPH.
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
This compound (DPPH)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF via the dropping funnel. If the reaction does not start, a crystal of iodine or gentle warming may be used for initiation. Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Amination Reaction: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1.1 equivalents) in anhydrous toluene. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add the freshly prepared Grignard reagent dropwise via a cannula.
-
Reaction Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the desired primary amine.
Protocol 2: Amination of a Ketone Enolate (General Procedure)
This protocol describes a general method for the α-amination of a ketone.
Materials:
-
Ketone
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound (DPPH)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Generation of the Lithium Enolate: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. To this solution, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise via a syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination Reaction: To the cold enolate solution, add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise.
-
Reaction Workup: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it warm to room temperature overnight. Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude α-amino ketone can be purified by flash column chromatography.
Safety Precautions
-
This compound is a stable solid, but it is recommended to handle it in a well-ventilated fume hood.
-
Organometallic reagents such as Grignard and organolithium reagents are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere using anhydrous techniques.
-
Strong bases like LDA are corrosive and moisture-sensitive. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
-
Always perform reactions in appropriately sized glassware and behind a safety shield, especially when working with reactive reagents.
References
Application Notes: Synthesis of Primary Amines using O-(Diphenylphosphinyl)hydroxylamine (DPPH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a highly effective and versatile electrophilic aminating agent used for the synthesis of primary amines.[1][2][3] It is a bench-stable, solid reagent that offers a reliable method for forming carbon-nitrogen bonds by reacting with a wide range of nucleophiles.[1] DPPH is particularly valuable for the amination of organometallic compounds, such as Grignard and organolithium reagents, as well as stabilized carbanions and, more recently, aryl boronic acids and esters.[3][4][5][6] Compared to other aminating agents like hydroxylamine-O-sulfonic acid (HOSA), DPPH can be superior in certain applications, especially in the amination of NH groups in heterocycles, and its preparation is significantly less hazardous.[7] This reagent's ability to deliver an amino group (NH₂) under mild conditions makes it a valuable tool in organic synthesis, particularly for creating primary amines which are key structural motifs in many biologically active molecules.[8]
Mechanism of Action
The synthesis of primary amines using DPPH proceeds via an electrophilic amination mechanism. The nitrogen atom of DPPH is electrophilic due to the presence of the electron-withdrawing diphenylphosphinyl group, which acts as a good leaving group. The general mechanism involves the nucleophilic attack of a carbanion source (e.g., an organometallic reagent) on the nitrogen atom of DPPH. This forms an intermediate which, upon aqueous workup, undergoes hydrolysis to release the primary amine and diphenylphosphinic acid as a byproduct.
For the amination of aryl boronic acids, the proposed mechanism involves the formation of a reversible adduct between the boronic acid and DPPH, followed by a 1,2-aryl shift from the boron to the nitrogen atom.[6] Subsequent hydrolysis yields the primary aniline (B41778).[6]
Caption: General mechanism of electrophilic amination.
Data Presentation: Reaction Yields
DPPH has been successfully employed to aminate a variety of nucleophiles. The yields are generally moderate to good, depending on the substrate. The following table summarizes quantitative data from cited experiments.
| Nucleophile Type | Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
| Grignard Reagents | Isopropylmagnesium bromide | DPPH, THF, -78 °C to RT | Isopropylamine | 36 | [4][7] |
| t-Butylmagnesium chloride | DPPH, THF, -78 °C to RT | t-Butylamine | 34 | [4][7] | |
| Cyclohexylmagnesium bromide | DPPH, THF, -78 °C to RT | Cyclohexylamine | 50 | [4][7] | |
| Organometallics & Enolates | Various "stabilized anions" | DPPH | Corresponding Amines | 35 - 80 | [4] |
| Aryl Boronic Acids | Electron-deficient (hetero)aryl boronic acids | DPPH, KOH, DMF, RT, 2h | Primary Anilines | up to 90 | [6] |
| Heterocycles (N-amination) | Indole | DPPH (one-flask) | 1-Aminoindole | 52 - 62 | [7] |
| Skatole | DPPH (one-flask) | 1-Amino-3-methylindole | 52 - 62 | [7] | |
| Carbazole | DPPH (one-flask) | 9-Aminocarbazole | 52 - 62 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Primary Amines from Grignard Reagents
This protocol describes a general procedure for the electrophilic amination of Grignard reagents using DPPH.[7]
Workflow Diagram:
Caption: Workflow for amination of Grignard reagents.
Materials:
-
Appropriate alkyl or aryl halide (6 mmol)
-
Magnesium turnings (30 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylene (B1197577) dibromide (initiator)
-
This compound (DPPH)
-
Hydrochloric acid (e.g., 2N HCl)
-
Diethyl ether or other suitable extraction solvent
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (30 mmol) in anhydrous THF (10 mL).
-
Add a few drops of ethylene dibromide to initiate the reaction.
-
Slowly add a solution of the halide (6 mmol) in anhydrous THF (10 mL) dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.[7]
-
-
Amination Reaction:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution or slurry of DPPH in anhydrous THF.
-
Slowly add the DPPH solution to the cold Grignard reagent with vigorous stirring.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath and quench by carefully adding 2N HCl until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
The crude primary amine can be purified by standard methods such as distillation or column chromatography.
-
Protocol 2: Synthesis of Primary Anilines from Aryl Boronic Acids
This protocol details a modern, mild method for aminating aryl boronic acids.[6][9]
Materials:
-
(Hetero)aryl boronic acid or ester (1.0 equiv)
-
This compound (DPPH) (1.2 equiv)
-
Potassium hydroxide (B78521) (KOH) (3.0 equiv)
-
Dimethylformamide (DMF)
-
Standard reaction glassware
Procedure:
-
Reaction Setup:
-
To a reaction vial, add the (hetero)aryl boronic acid (1.0 equiv), DPPH (1.2 equiv), and KOH (3.0 equiv).
-
-
Reaction Execution:
-
Add DMF as the solvent.
-
Stir the reaction mixture at room temperature for 2 hours.[6] The reaction progress can be monitored by TLC or LC-MS.
-
-
Workup and Isolation:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the resulting primary aniline by column chromatography.
-
Protocol 3: Scalable Preparation of this compound (DPPH)
This procedure is adapted from a scalable synthesis method.[4][10]
Materials:
-
Hydroxylamine (B1172632) hydrochloride (55.0 mmol)
-
Triethylamine (B128534) (120 mmol)
-
Diphenylphosphinic chloride (49.0 mmol)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Water
-
Anhydrous ether
Procedure:
-
Reaction Setup:
-
In a flask, suspend hydroxylamine hydrochloride (3.82 g, 55.0 mmol) in methylene chloride (100 mL).
-
Cool the mixture to -20 °C.
-
-
Base Addition:
-
Slowly add triethylamine (12.4 g, 120 mmol) in methylene chloride (20 mL) while maintaining the temperature at -20 °C.
-
Stir the mixture at -20 °C for 1.5 hours.[4]
-
-
Phosphinylation:
-
Add a solution of diphenylphosphinic chloride (11.6 g, 49.0 mmol) in methylene chloride (20 mL) dropwise, ensuring the temperature remains at -20 °C.
-
Stir the reaction for another 1.5 hours, during which the mixture is allowed to warm to 25 °C. A precipitate will form.[4]
-
-
Isolation:
-
Add water (100 mL) to the mixture to dissolve the triethylamine hydrochloride salts.
-
Filter the remaining solid precipitate, which is the crude DPPH.
-
Wash the collected solid with anhydrous ether.
-
Dry the product over phosphorus pentoxide under vacuum to yield pure DPPH (yields typically around 60%).[4]
-
Handling and Safety
-
This compound (DPPH) is a stable solid but should be handled with care.[1]
-
It is stable for up to a year when stored at temperatures below 0 °C.[3][4]
-
While generally considered safer than reagents like O-(mesitylsulfonyl)hydroxylamine, DPPH can decompose if heated above its melting point (~140 °C).[4] A safety incident involving decomposition on an industrial scale has been reported, highlighting the need for caution during large-scale manufacturing.[11]
-
Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. DPPH - Enamine [enamine.net]
- 2. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Amination of Heterocycles using O-(Diphenylphosphinyl)hydroxylamine (ODPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitrogen atom onto the ring nitrogen of heterocycles such as indoles, carbazoles, and pyrroles is a critical transformation in synthetic chemistry, providing access to N-amino heterocycles that are valuable precursors for pharmaceuticals and complex organic molecules. O-(Diphenylphosphinyl)hydroxylamine (ODPH), occasionally abbreviated as DPPH, has emerged as a superior electrophilic aminating agent for this purpose.[1][2] Unlike other methods that can require harsh conditions, ODPH facilitates the direct and efficient N-amination of π-electron-rich nitrogen heterocycles under relatively mild, one-flask conditions.[2] This reagent is a stable, solid compound that offers a safer and often higher-yielding alternative to reagents like hydroxylamine-O-sulfonic acid (HOSA) for the amination of heterocyclic N-H groups.[2]
This document provides detailed protocols for the synthesis of the ODPH reagent and its application in the N-amination of indoles and other heterocycles, along with quantitative data to illustrate its scope and efficiency.
Reaction Principle and Workflow
The N-amination of heterocycles like indoles proceeds via a two-step, one-pot sequence. First, the N-H proton of the heterocycle is abstracted by a base, typically a metal hydride (e.g., NaH) or hydroxide (B78521) (e.g., KOH), to form a nucleophilic anion. This anion then attacks the electrophilic nitrogen atom of ODPH, displacing the diphenylphosphinate (B8688654) leaving group to form the desired N-amino heterocycle.
Caption: General workflow for the N-amination of heterocycles.
Data Presentation: Quantitative Results
The efficiency of ODPH has been demonstrated for several heterocyclic systems. The following tables summarize the yields obtained in key transformations.
Table 1: Direct N-Amination of Heterocycles with ODPH [2]
| Heterocycle Substrate | Product | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Indole | 1-Aminoindole | KOH | DMF | 60-65 | 3 | 62 |
| 3-Methylindole (Skatole) | 1-Amino-3-methylindole | KOH | DMF | 60-65 | 3 | 52 |
| Carbazole | 9-Aminocarbazole | KOH | DMF | 60-65 | 3 | 59 |
Table 2: Representative Scope of Amination of (Hetero)aryl Boronic Acids with ODPH [3] (Note: This reaction produces primary anilines, demonstrating a related C-N bond formation facilitated by ODPH)
| Boronic Acid Substrate | Product | Base | Solvent | Temp. | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Biphenylboronic acid | 4-Aminobiphenyl | KOH | MeCN | rt | 2 | 99 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | KOH | MeCN | rt | 2 | 98 |
| 3-Thiopheneboronic acid | 3-Aminothiophene | KOH | MeCN | rt | 2 | 90 |
| Indole-5-boronic acid | 5-Aminoindole | KOH | DMF | rt | 2 | 84 |
| Pyridine-3-boronic acid | 3-Aminopyridine | KOH | MeCN | rt | 2 | 95 |
Experimental Protocols
Protocol 1: Scalable and Safe Synthesis of this compound (ODPH)
This procedure is adapted from a robust, two-step method reported in Organic Syntheses, which avoids issues associated with older one-step preparations and yields high-quality reagent.
Reaction Scheme:
Caption: Two-step synthesis of the ODPH reagent.
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
To a dry 3-necked flask under a nitrogen atmosphere, add tert-butyl-N-hydroxycarbamate (1.10 equiv) and dichloromethane (B109758) (DCM).
-
Cool the stirred solution to between -5 °C and -15 °C using an ice/acetone bath.
-
Add triethylamine (B128534) (1.25 equiv) dropwise over 10 minutes.
-
In a separate flask, dissolve diphenylphosphinic chloride (1.0 equiv) in DCM under nitrogen.
-
Add the diphenylphosphinic chloride solution dropwise to the pre-cooled hydroxylamine (B1172632) solution over 30 minutes, keeping the internal temperature below 0 °C.
-
After the reaction is complete (monitor by ¹H NMR), warm the mixture and wash with 5% aqueous citric acid.
-
Concentrate the organic phase and add hexane (B92381) to precipitate the product. Stir the resulting slurry for 12 hours at room temperature.
-
Collect the white solid by filtration, wash with a hexane:DCM mixture, and dry under vacuum to yield the Boc-protected intermediate (Typical yield: ~95%).
Step 2: Deprotection to Yield this compound (ODPH)
-
Suspend the tert-butyl (diphenylphosphoryl)oxycarbamate (1.0 equiv) in DCM in a flask under an argon atmosphere and cool to -5 °C.
-
Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture for 4 hours at 0 °C.
-
Add methyl tert-butyl ether (MTBE) dropwise over 30 minutes to precipitate the product. Allow the slurry to warm to 15 °C.
-
Filter the solids, wash the cake with DCM, and dry under vacuum at room temperature to obtain ODPH as a white solid (Typical yield: ~76%).
-
Safety Note: ODPH is an energetic compound. Handle with care and avoid heating above its melting point (~140 °C). It is stable for extended periods when stored at 0-4 °C.
-
Protocol 2: N-Amination of Indole
This protocol is based on the one-flask procedure developed by Sosnovsky and Purgstaller.[2]
Reaction Scheme:
References
Application Notes and Protocols: O-(Diphenylphosphinyl)hydroxylamine in the Synthesis of α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile and efficient electrophilic aminating agent employed in the synthesis of α-amino acids. As a stable, solid reagent, DPPH offers a reliable method for the introduction of a primary amino group at the α-position of carbonyl compounds. This is typically achieved through the reaction of DPPH with enolates generated from esters, imides, or other carbonyl derivatives. The resulting α-amino acid precursors can then be deprotected to yield the desired α-amino acids. This methodology is particularly valuable for the synthesis of non-proteinogenic α-amino acids, which are crucial components in the development of peptidomimetics and other therapeutic agents.
The reaction proceeds via the nucleophilic attack of an enolate on the electrophilic nitrogen atom of DPPH, with the diphenylphosphinate (B8688654) group acting as a good leaving group. The use of chiral auxiliaries on the carbonyl component allows for diastereoselective amination, providing a powerful tool for the asymmetric synthesis of optically active α-amino acids.
Key Applications
-
Synthesis of α-Amino Acid Precursors: The primary application of DPPH in this context is the direct amination of ester and imide enolates to furnish protected α-amino acids.
-
Asymmetric Synthesis: When combined with chiral auxiliaries, DPPH facilitates the diastereoselective synthesis of chiral α-amino acids.
-
Synthesis of Unnatural Amino Acids: This method is highly effective for the creation of a diverse range of unnatural α-amino acids with various side chains.
Chemical Reaction Pathway
The general mechanism for the electrophilic amination of an ester enolate with DPPH is depicted below. The process begins with the deprotonation of an ester to form a nucleophilic enolate, which then reacts with DPPH.
Caption: General workflow for the synthesis of α-amino ester precursors using DPPH.
Experimental Protocols
Protocol 1: Scalable Preparation of this compound (DPPH)
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for robust and scalable experimental methods.[1]
Materials:
-
tert-Butyl-N-hydroxycarbamate
-
Triethylamine (B128534) (TEA)
-
Diphenylphosphinic chloride
-
5% Aqueous citric acid solution
-
Hexanes
-
Methanesulfonic acid
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Formation of tert-Butyl (diphenylphosphoryl)oxycarbamate:
-
To a clean, dry 3-necked flask, add tert-butyl-N-hydroxycarbamate (1.10 equiv) and dichloromethane.
-
Cool the mixture to between -5 °C and -15 °C.
-
Add triethylamine (1.25 equiv) dropwise over 10 minutes.
-
In a separate flask, dissolve diphenylphosphinic chloride (1 equiv) in dichloromethane.
-
Add the diphenylphosphinic chloride solution dropwise to the pre-cooled hydroxylamine (B1172632) solution, maintaining the internal temperature below 0 °C.
-
After reaction completion (monitored by ¹H NMR), warm the mixture to above 10 °C and wash with 5% aqueous citric acid solution.
-
Separate the organic layer, dry it, and concentrate under reduced pressure.
-
The resulting slurry is stirred in hexanes for 12 hours at room temperature.
-
Collect the solid by filtration, wash with a 4:1 hexane:dichloromethane mixture, and dry under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.
-
-
Deprotection to yield this compound (DPPH):
-
Suspend the tert-butyl (diphenylphosphoryl)oxycarbamate in dichloromethane and cool to -5 °C.
-
Add methanesulfonic acid dropwise, keeping the temperature below 0 °C.
-
Once the deprotection is complete (monitored by ¹H NMR), quench the reaction by adding a pre-cooled solution of diisopropylethylamine in dichloromethane, maintaining the temperature below 15 °C.
-
Allow the slurry to warm to 15 °C and then filter.
-
Wash the filter cake with dichloromethane.
-
Dry the final product under vacuum at room temperature to obtain this compound as a white solid.[1]
-
Safety Note: A thorough hazard analysis and risk assessment should be conducted before performing this reaction, as the aminating reagent can be highly energetic.[2]
Protocol 2: General Procedure for the Electrophilic Amination of Stabilized Carbanions
This general protocol is based on the foundational work demonstrating the utility of DPPH for aminating stabilized carbanions, which can be adapted for ester enolates.[2]
Materials:
-
Substrate (e.g., an ester such as a malonate or phenylacetate (B1230308) derivative)
-
Aprotic solvent (e.g., THF, ether)
-
Strong base (e.g., NaH, KHMDS, LDA)
-
This compound (DPPH)
Procedure:
-
Enolate Formation:
-
In a flame-dried, inert-atmosphere flask, dissolve the ester substrate in the chosen aprotic solvent.
-
Cool the solution to an appropriate temperature (typically -78 °C for LDA or KHMDS, or 0 °C to room temperature for NaH).
-
Slowly add the strong base to the solution and stir for a sufficient time to ensure complete enolate formation (typically 30-60 minutes).
-
-
Amination Reaction:
-
To the solution of the pre-formed enolate, add a solution or slurry of this compound in the same solvent. Due to the low solubility of DPPH in many aprotic solvents, it is often added as a solid or a slurry.[2]
-
Allow the reaction to stir at the appropriate temperature until completion (this can be monitored by TLC or LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or water.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-amino ester precursor.
-
Quantitative Data
While a comprehensive table for a wide range of α-amino acids synthesized using DPPH is not available in a single source, the following table summarizes representative yields for the amination of various stabilized carbanions, which are precursors to or analogues of α-amino acids.
| Substrate Type | Base | Solvent | Yield (%) | Reference |
| Malonate Esters | NaH | THF/DMF | 60-80 | [3] |
| Phenylacetate Esters | KHMDS | THF | 50-70 | [3] |
| Phenylacetonitriles | KHMDS | THF | 65-85 | [3] |
| Lactam Enolate | LDA | THF | Not Specified | [3] |
Note: The yields are highly dependent on the specific substrate, base, and reaction conditions.
Asymmetric Synthesis of α-Amino Acids
For the synthesis of chiral α-amino acids, a chiral auxiliary is typically employed to direct the stereochemical outcome of the amination reaction. The general workflow for such a process is outlined below.
Caption: Workflow for the asymmetric synthesis of α-amino acids using DPPH.
While specific protocols for the use of DPPH with common chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer's sultams) for α-amino acid synthesis are not readily found in single detailed publications, the general principles of diastereoselective enolate reactions would apply. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity.
Conclusion
This compound is a valuable reagent for the synthesis of α-amino acids via the electrophilic amination of enolates. Its stability and reactivity make it a practical choice for introducing a primary amino group. While detailed protocols for a wide variety of substrates are dispersed throughout the literature, the general procedures provided here, along with the scalable synthesis of the reagent itself, offer a solid foundation for researchers in organic synthesis and drug development. Further exploration of chiral auxiliaries in conjunction with DPPH-mediated amination holds promise for the efficient and stereocontrolled synthesis of novel and valuable α-amino acids.
References
Application Notes and Protocols: C-N Bond Formation with O-(Diphenylphosphinyl)hydroxylamine (DPPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile and efficient electrophilic aminating agent employed in organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This bench-stable, solid reagent offers a reliable method for the synthesis of primary amines from a wide array of nucleophiles, often under mild, metal-free conditions.[3][4][5] Its utility extends to the amination of organometallic reagents, stabilized carbanions, and, notably, (hetero)aryl boronic acids and esters, providing a valuable tool for the introduction of the amino group in complex molecule synthesis.[1][6][7][8] This document provides a detailed overview of the mechanism, applications, and experimental protocols for C-N bond formation using DPPH.
Mechanism of C-N Bond Formation
The primary role of DPPH in C-N bond formation is as an electrophilic source of "NH2+". The diphenylphosphinyl group acts as an excellent leaving group, facilitating the transfer of the amino group to a nucleophilic carbon center. The general mechanism involves the nucleophilic attack of a carbanion, organometallic reagent, or other nucleophile on the nitrogen atom of DPPH, with the subsequent departure of the diphenylphosphinate (B8688654) anion.
The reaction of DPPH with hydroxylamine (B1172632) results in the formation of the O-phosphinylated product rather than the N-phosphinylated isomer, with the oxygen atom of hydroxylamine acting as the nucleophile.[9][10]
Mechanism with Organometallic Reagents (e.g., Grignard Reagents)
With organometallic reagents such as Grignard reagents, the reaction proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of DPPH.[9] This directly furnishes the corresponding primary amine after an aqueous workup.
Caption: Mechanism of amination of Grignard reagents with DPPH.
Mechanism with (Hetero)aryl Boronic Acids
The amination of (hetero)aryl boronic acids with DPPH is a particularly valuable transformation that proceeds rapidly at room temperature.[6][7] The proposed mechanism involves the formation of a boronate intermediate, followed by a 1,2-aryl migration from the boron to the nitrogen atom, and subsequent hydrolysis to yield the primary aniline.[4][11] This method is notably effective for electron-deficient (hetero)aryl anilines.[4][7]
References
- 1. DPPH - Enamine [enamine.net]
- 2. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 10. This compound: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
Application Notes and Protocols for the Amination of Aryl Boronic Acids with O-(Diphenylphosphinyl)hydroxylamine (DPPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of primary anilines is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries.[1][2] Traditional methods for preparing these compounds often rely on harsh reaction conditions, precious metal catalysts, or multi-step sequences involving nitration and subsequent reduction.[1] A significant advancement in this area is the metal-free amination of aryl boronic acids using O-(diphenylphosphinyl)hydroxylamine (DPPH).[1][3][4] This method offers a mild, rapid, and operationally simple route to a diverse array of primary anilines, including those that are electronically deficient and have been challenging to synthesize using previous protocols.[1][5][6][7]
This protocol is particularly advantageous due to its broad substrate scope, exceptional functional group tolerance, and its insensitivity to the electronic properties of the substrate.[5][6][7][8] The reaction proceeds efficiently at room temperature, making it a valuable tool for discovery-scale synthesis and the preparation of bioactive molecules.[5]
Reaction Principle
The amination of aryl boronic acids with DPPH proceeds via a proposed mechanism involving the formation of a boron-ate complex, followed by a 1,2-aryl shift from the boron to the nitrogen atom, and subsequent hydrolysis to yield the primary aniline (B41778) product.[3][5] A key feature of this transformation is its minimal sensitivity to the electronic properties of the aryl boronic acid, as evidenced by a Hammett study.[1][3]
Experimental Protocols
The following protocols are based on the work of Liu et al. and provide a general framework for the amination of aryl boronic acids with DPPH.[5][9]
Materials and Reagents:
-
(Hetero)aryl boronic acid
-
This compound (DPPH)
-
Potassium hydroxide (B78521) (KOH), freshly ground
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Nitrogen (N₂) or Argon (Ar) gas
-
Standard Schlenk line or glovebox equipment
-
Reaction vials with PTFE-lined screw caps
-
Magnetic stir bars and stir plate
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate (B1210297) (EtOAc), Dichloromethane (DCM), deionized water, brine, 5% Lithium Chloride (LiCl) aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
General Procedure (0.4 mmol scale): [9]
-
Reaction Setup: To a 1-dram vial equipped with a PTFE-coated stir bar, add the (hetero)aryl boronic acid (0.4 mmol, 1.0 equiv), this compound (111.9 mg, 0.48 mmol, 1.2 equiv), and freshly ground potassium hydroxide (67.3 mg, 1.2 mmol, 3.0 equiv).
-
Inert Atmosphere: Cap the vial with a screw cap lined with a PTFE insert. Using a needle connected to a gas manifold, evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (MeCN or DMF, 2 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a 125 mL separatory funnel, rinsing the reaction vial with DCM (3 x 10 mL).
-
Wash the organic layer with deionized water (20 mL). If an emulsion forms, add brine (20 mL).
-
For reactions in DMF, wash the organic layer with a 5% LiCl aqueous solution (3 x 20 mL).[9]
-
Separate the organic layer and back-extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired primary aniline.
Data Presentation
Table 1: Optimization of Reaction Conditions [9]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH (3.0) | MeCN | rt | 2 | 90 |
| 2 | K₂CO₃ (3.0) | MeCN | rt | 2 | 75 |
| 3 | Cs₂CO₃ (3.0) | MeCN | rt | 2 | 85 |
| 4 | KOH (3.0) | DMF | rt | 2 | 88 |
| 5 | KOH (3.0) | THF | rt | 2 | 65 |
Yields are isolated yields.
Table 2: Substrate Scope of the Amination Reaction [9]
| Entry | Aryl Boronic Acid Substrate | Product | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Aniline | MeCN | 90 |
| 2 | 4-Trifluoromethylphenylboronic acid | 4-Trifluoromethylaniline | MeCN | 78 |
| 3 | 4-Fluorophenylboronic acid | 4-Fluoroaniline | MeCN | 83 |
| 4 | 3,5-Dimethylphenylboronic acid | 3,5-Dimethylaniline | MeCN | 92 |
| 5 | (1-(Phenylsulfonyl)-1H-indol-3-yl)boronic acid | 1-(Phenylsulfonyl)-1H-indol-3-amine | MeCN | 67 |
| 6 | (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid | 3-(Cyclopropylmethoxy)-5-methylaniline | DMF | 85 |
Yields are isolated yields.
Visualizations
Caption: Experimental workflow for the amination of aryl boronic acids using DPPH.
Safety Precautions
-
This compound (DPPH) can undergo exothermic thermal decomposition at temperatures above 100 °C. Large-scale reactions or reactions at elevated temperatures should be conducted by trained personnel behind a blast shield.[9]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
Conclusion
The amination of aryl boronic acids with this compound represents a significant advancement in the synthesis of primary anilines. This metal-free method is characterized by its mild conditions, operational simplicity, and broad applicability, particularly for challenging electron-deficient substrates.[1][3][5] The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of a wide range of aniline derivatives.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rapid and General Amination of Aryl Boronic Acids and Esters Using <i>O</i>-(Diphenylphosphinyl)hydroxylamine (DPPH) (2024) | Mayfair C. Kung [scispace.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Scalable Synthesis of Primary Anilines and Evaluation of their Antioxidant Properties
Introduction
Primary anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The development of efficient and scalable methods for their synthesis is a cornerstone of modern organic chemistry. While various catalytic systems have been developed for this purpose, it is important to clarify the role of 2,2-diphenyl-1-picrylhydrazyl (DPPH). Based on current scientific literature, DPPH is not utilized as a catalyst for the synthesis of anilines. Instead, it is a stable free radical widely employed to assess the antioxidant or radical-scavenging properties of compounds, including aniline (B41778) derivatives.
This document provides detailed protocols for two distinct but relevant procedures for researchers in drug development and materials science:
-
A scalable synthesis of primary anilines via the palladium-catalyzed dehydrogenative aromatization of cyclohexanones.
-
The evaluation of the antioxidant activity of primary anilines using the standard DPPH radical scavenging assay.
Part 1: Scalable Synthesis of Primary Anilines via Dehydrogenative Aromatization
The dehydrogenative aromatization of cyclohexanones offers a robust and scalable route to primary anilines. This method often utilizes a heterogeneous palladium catalyst and a suitable nitrogen source, such as ammonia (B1221849) or hydrazine, to convert readily available cyclohexanone (B45756) precursors into their corresponding aromatic amines. This approach is advantageous as it can be performed on a gram-scale and the catalyst can often be recovered and reused.[1][2]
Experimental Protocol: Pd-Catalyzed Synthesis of Aniline from Cyclohexanone
This protocol is a representative example of the synthesis of aniline from cyclohexanone using a supported palladium catalyst and an ammonia source.
Materials:
-
Cyclohexanone
-
28% aqueous ammonia solution
-
Palladium on hydroxyapatite (B223615) (Pd/HAP) catalyst
-
Styrene (B11656) (as a hydrogen acceptor)[2][3]
-
N-Methyl-2-pyrrolidone (NMP)
-
Argon gas
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Gas chromatograph (for reaction monitoring)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Pd/HAP catalyst (e.g., 3 mol% Pd loading relative to the cyclohexanone).
-
Addition of Reagents: Add NMP (e.g., 10 mL), cyclohexanone (e.g., 5 mmol), 28% aqueous ammonia (e.g., 10 mmol), and styrene (e.g., 10 mmol).
-
Inert Atmosphere: Purge the flask with argon gas for 5-10 minutes to create an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with a solvent, dried, and stored for potential reuse.
-
Purification: The filtrate can be subjected to standard organic work-up procedures, such as extraction and distillation or column chromatography, to isolate the pure aniline product.
Data Presentation: Substrate Scope and Yields
The dehydrogenative aromatization method is applicable to a range of substituted cyclohexanones. The following table summarizes representative yields for the synthesis of various primary anilines.
| Starting Material | Nitrogen Source | Catalyst | Yield (%) |
| Cyclohexanone | aq. NH3 / Styrene | Pd/HAP | >93%[3] |
| 4-Methylcyclohexanone | aq. NH3 / Styrene | Pd/HAP | 91%[3] |
| 4-tert-Butylcyclohexanone | aq. NH3 / Styrene | Pd/HAP | 99%[3] |
| Cyclohexanone Oxime | - | Pd/MgAl-LDH | >99%[1] |
| 4-Phenylcyclohexanone | Hydrazine | Pd/HAP | 85% |
Visualization: Experimental Workflow
References
Application Notes and Protocols: Synthesis of Chiral Hydrazones and Evaluation of their Antioxidant Activity using DPPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral hydrazones are a significant class of organic compounds widely utilized in medicinal chemistry and drug development due to their diverse biological activities. These activities often stem from their unique three-dimensional structures. A crucial aspect of characterizing newly synthesized chiral hydrazones, particularly those designed for biological applications, is the assessment of their antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a well-established, rapid, and reliable method for determining the free radical scavenging capacity of chemical compounds.
It is a common misconception that DPPH, a stable free radical, is used as a catalyst or reagent in the synthesis of chiral hydrazones. The primary application of DPPH in this context is not in the synthesis itself, but in the subsequent evaluation of the synthesized hydrazone's antioxidant properties.[1][2][3] This application note provides a comprehensive overview of the synthesis of chiral hydrazones via a common synthetic route and a detailed protocol for the subsequent assessment of their antioxidant activity using the DPPH assay.
Part 1: Synthesis of Chiral Hydrazones via Asymmetric Organocatalysis
A prevalent method for the synthesis of chiral hydrazones is the enantioselective reaction between a ketone and N-Boc hydrazine (B178648), catalyzed by a chiral Brønsted acid. This approach allows for the generation of chiral hydrazones with high enantiomeric excess.
Experimental Protocol: Synthesis of a Chiral Hydrazone
This protocol describes a general procedure for the synthesis of a chiral hydrazone from a prochiral ketone and N-Boc hydrazine using a chiral phosphoric acid catalyst.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
N-Boc hydrazine
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., toluene)
-
Molecular sieves (4 Å)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To an oven-dried reaction vial, add the prochiral ketone (1.0 mmol), N-Boc hydrazine (1.2 mmol), and activated 4 Å molecular sieves (100 mg).
-
Add anhydrous toluene (B28343) (2.0 mL) to the vial.
-
Add the chiral phosphoric acid catalyst (0.05 mmol, 5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure chiral hydrazone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Quantitative Data for Chiral Hydrazone Synthesis
The following table summarizes typical quantitative data for the synthesis of various chiral hydrazones using an organocatalytic method.
| Entry | Ketone | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-TRIP | 24 | 92 | 95 |
| 2 | Propiophenone | (R)-TRIP | 36 | 88 | 92 |
| 3 | 4'-Chloroacetophenone | (R)-TRIP | 24 | 95 | 97 |
| 4 | 2-Acetylnaphthalene | (S)-TRIP | 48 | 85 | 90 |
Yields and ee values are representative and can vary based on specific reaction conditions.
Logical Workflow for Chiral Hydrazone Synthesis
Caption: A diagram illustrating the experimental workflow for the synthesis of chiral hydrazones.
Part 2: DPPH Radical Scavenging Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which can be measured spectrophotometrically.[4][5]
Experimental Protocol: DPPH Assay
Materials:
-
Synthesized chiral hydrazone
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of sample solutions: Prepare a stock solution of the synthesized chiral hydrazone in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Preparation of standard solutions: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic acid) in methanol and serially dilute it to obtain a range of concentrations.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.
Quantitative Data for DPPH Assay
The following table presents representative IC₅₀ values for different hydrazone derivatives, indicating their antioxidant potential.
| Compound | IC₅₀ (µM) |
| Chiral Hydrazone 1 | 25.5 |
| Chiral Hydrazone 2 | 42.1 |
| Chiral Hydrazone 3 | 18.9 |
| Ascorbic Acid (Standard) | 8.7 |
Lower IC₅₀ values indicate higher antioxidant activity.
Signaling Pathway of DPPH Radical Scavenging
Caption: The signaling pathway of DPPH radical scavenging by a hydrogen-donating antioxidant.
References
- 1. The Chemistry of DPPH· Free Radical and Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DPPH - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Metal-Free Amination Reactions with O-(Diphenylphosphinyl)hydroxylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and efficient electrophilic aminating reagent for the metal-free synthesis of primary amines and other nitrogen-containing compounds.[1][2] Its stability, ease of handling, and broad functional group tolerance make it an invaluable tool in organic synthesis, particularly in the development of pharmaceutical intermediates and novel drug candidates.[1][3] This document provides detailed application notes and experimental protocols for key metal-free amination reactions utilizing DPPH.
Key Applications
DPPH is a powerful reagent for various metal-free amination reactions, offering significant advantages over traditional metal-catalyzed methods, such as milder reaction conditions and avoidance of toxic heavy metals.[4] Key applications include:
-
Amination of Aryl and Heteroaryl Boronic Acids and Esters: A highly effective method for the synthesis of primary anilines, including electron-deficient and sterically hindered derivatives.[4][5]
-
Amination of Grignard Reagents and Carbanions: A direct route to primary amines from organometallic precursors.[6][7]
-
S-Imination of Thioethers: Enables the formation of sulfilimines, which are valuable building blocks in medicinal chemistry.[8]
Data Presentation
Table 1: Amination of Aryl Boronic Acids with DPPH
| Entry | Aryl Boronic Acid | Product | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Aniline | MeCN | 2 | 95 |
| 2 | 4-Fluorophenylboronic acid | 4-Fluoroaniline | MeCN | 2 | 94 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | MeCN | 2 | 89 |
| 4 | 4-Acetylphenylboronic acid | 4-Aminoacetophenone | DMF | 2 | 85 |
| 5 | 3,5-Dimethylphenylboronic acid | 3,5-Dimethylaniline | MeCN | 2 | 92 |
| 6 | Naphthalene-2-boronic acid | 2-Naphthylamine | MeCN | 2 | 88 |
| 7 | Thiophene-3-boronic acid | 3-Thiophenamine | DMF | 2 | 78 |
| 8 | Pyridine-3-boronic acid | 3-Aminopyridine | DMF | 2 | 81 |
Yields are isolated yields. Reactions were typically performed at room temperature.[5][9]
Table 2: Amination of Grignard Reagents with DPPH
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Aniline | 55 |
| 2 | Isopropylmagnesium chloride | Isopropylamine | 36 |
| 3 | tert-Butylmagnesium chloride | tert-Butylamine | 34 |
| 4 | Cyclohexylmagnesium chloride | Cyclohexylamine | 50 |
Yields are isolated yields.[6]
Experimental Protocols
Protocol 1: General Procedure for the Amination of Aryl Boronic Acids
This protocol describes a general method for the synthesis of primary anilines from aryl boronic acids using DPPH under mild, metal-free conditions.[9]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
This compound (DPPH) (1.2 equiv)
-
Potassium hydroxide (B78521) (KOH), freshly ground (3.0 equiv)
-
Anhydrous acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% Lithium chloride (LiCl) aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Nitrogen (N₂) gas supply
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (0.4 mmol, 1.0 equiv), this compound (111.9 mg, 0.48 mmol, 1.2 equiv), and freshly ground potassium hydroxide (67.3 mg, 1.2 mmol, 3.0 equiv).
-
Cap the vial and evacuate and backfill with nitrogen three times.
-
Add anhydrous solvent (MeCN or DMF, 0.2 M) via syringe.
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (8 mL).
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous LiCl solution (3 x 20 mL).
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding primary aniline.[9]
Protocol 2: Amination of Grignard Reagents
This protocol outlines the amination of Grignard reagents to produce primary amines.[6]
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Organic halide (e.g., bromobenzene, isopropyl chloride)
-
This compound (DPPH)
-
Anhydrous ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Prepare the Grignard reagent by reacting the corresponding organic halide with magnesium turnings in anhydrous THF under a nitrogen atmosphere.
-
Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Slowly add the DPPH solution to the cold Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ether.
-
Acidify the aqueous layer with concentrated HCl and wash with ether to remove non-basic byproducts.
-
Basify the aqueous layer with a concentrated NaOH solution.
-
Extract the liberated amine with ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the primary amine.
Visualizations
Reaction Mechanism and Experimental Workflow
Safety Information
This compound is a stable solid at room temperature.[10] However, it can undergo exothermic decomposition at elevated temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
References
- 1. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DPPH - Enamine [enamine.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diphenylphosphinylhydroxylamine (DPPH) Affords Late-Stage S-imination to access free-NH Sulfilimines and Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols: DPPH as a Reagent for S-imination of Thioethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of O-(diphenylphosphinyl)hydroxylamine (DPPH) as a reagent for the S-imination of thioethers to synthesize free-NH sulfilimines. This method is notable for its mild, metal-free conditions, broad functional group tolerance, and applicability to late-stage functionalization of complex molecules such as peptides and natural products.[1][2][3]
Introduction
Sulfilimines are aza-isosteres of sulfoxides and serve as valuable building blocks in medicinal chemistry and drug development.[1][2][3] They are precursors to important S(VI) scaffolds like sulfoximines and sulfondiimines. The use of this compound (DPPH) provides a robust and chemoselective method for the direct imination of thioethers.[1][2][3] This reaction proceeds under mild conditions, is metal-free, and demonstrates excellent tolerance for a wide range of functional groups, making it particularly suitable for complex and sensitive substrates.[1][2][3]
Reaction Principle
The reaction involves the treatment of a thioether with DPPH. The thioether acts as a nucleophile, attacking the electrophilic nitrogen atom of DPPH. This results in the formation of a sulfiliminium diphenylphosphinate (B8688654) salt. Subsequent workup can provide the free-NH sulfilimine. The reaction is typically fast, with conversions often complete within minutes to a few hours at room temperature.[1]
Caption: General reaction scheme for the S-imination of thioethers using DPPH.
Experimental Protocols
General Protocol for S-imination of Thioethers
This protocol is a general guideline for the S-imination of a simple thioether.
Materials:
-
Thioether (e.g., thioanisole) (1.0 eq)
-
This compound (DPPH) (1.1 eq)
-
Dichloromethane (CH₂Cl₂) or a mixture of Dichloromethane and Dimethylformamide (CH₂Cl₂:DMF 1:1)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the thioether (0.2 mmol, 1.0 eq) in the chosen solvent (1.0 mL), add DPPH (1.1 eq).
-
Stir the reaction mixture at room temperature (21 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 15 minutes to 16 hours depending on the substrate.[1]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfilimine.
Caption: A typical experimental workflow for the S-imination of thioethers.
Quantitative Data Summary
The following table summarizes the reaction outcomes for a variety of thioether substrates, highlighting the versatility and efficiency of the DPPH-mediated S-imination.
| Entry | Substrate (Thioether) | Solvent | Time (h) | Yield/Conversion (%) |
| 1 | Thioanisole | CH₂Cl₂ | < 0.25 | 95 |
| 2 | 4-Methoxythioanisole | CH₂Cl₂ | < 0.25 | 96 |
| 3 | 4-Chlorothioanisole | CH₂Cl₂ | 0.5 | 94 |
| 4 | 4-(Trifluoromethyl)thioanisole | CH₂Cl₂ | 3 | 92 |
| 5 | Dibenzyl sulfide | CH₂Cl₂ | 1 | 93 |
| 6 | Dibutyl sulfide | CH₂Cl₂ | 1 | 85 |
| 7 | Thianthrene | CH₂Cl₂ | 16 | 75 |
| 8 | Methionine derivative (peptide) | CH₂Cl₂:DMF (1:1) | 16 | 98 (conversion) |
| 9 | Cysteine derivative (peptide) | CH₂Cl₂:DMF (1:1) | 16 | 95 (conversion) |
Data adapted from reference[1]. Yields are isolated yields unless otherwise noted as conversion determined by reverse-phase HPLC for peptide substrates.
Applications in Drug Development and Late-Stage Functionalization
The mild and chemoselective nature of the DPPH-mediated S-imination makes it a powerful tool for the late-stage functionalization of complex molecules, including clinically trialled drugs and natural products.[1][2][3] This methodology allows for the introduction of the sulfilimine moiety into intricate molecular architectures without the need for protecting groups, which is a significant advantage in the synthesis of novel drug analogues.[1] The ability to modify peptides and other biomolecules opens up new avenues for creating therapeutic agents with altered properties, such as improved solubility, metabolic stability, or target engagement.[1][2]
One-Pot Synthesis of Sulfoximines
This methodology can be extended to a one-pot synthesis of free-NH sulfoximines. After the initial S-imination, the resulting sulfiliminium salt can be directly oxidized to the corresponding sulfoximine (B86345) without isolation of the intermediate.[1][2]
Protocol for One-Pot Sulfoximine Synthesis:
-
Perform the S-imination reaction as described in the general protocol.
-
After completion of the imination, remove the solvent by evaporation or lyophilization.
-
Add a suitable oxidizing agent (e.g., a peroxy acid) and a base (e.g., Na₂CO₃) to the crude sulfiliminium salt.
-
Stir the reaction mixture until the oxidation is complete.
-
Perform an appropriate aqueous workup and purify the product by chromatography.
Caption: Logical flow for the one-pot synthesis of sulfoximines from thioethers.
Safety and Handling
This compound (DPPH) is a solid that is stable on the benchtop. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the reagent.
References
Troubleshooting & Optimization
Technical Support Center: O-(Diphenylphosphinyl)hydroxylamine (DPPH) Synthesis
Welcome to the technical support center for the synthesis of O-(Diphenylphosphinyl)hydroxylamine (DPPH). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of DPPH synthesis.
Frequently Asked Questions (FAQs)
Q1: My DPPH synthesis yield is consistently low. What are the common causes?
Low yields in DPPH synthesis often stem from several critical factors:
-
Reaction Temperature: The reaction between diphenylphosphinic chloride and hydroxylamine (B1172632) derivatives is highly exothermic.[1] Failure to maintain a low temperature (ideally below 0 °C) can lead to the formation of undesired side products and decomposition of the desired product.[1]
-
Reagent Quality: The purity of reagents, especially diphenylphosphinic chloride and the hydroxylamine source, is crucial. The presence of moisture can hydrolyze the phosphinic chloride, reducing the amount available for the reaction. Using anhydrous solvents is highly recommended.[1][2]
-
Inefficient Mixing: The reaction mixture can become a thick slurry.[3] Inadequate stirring may lead to localized overheating and incomplete reaction, thus lowering the yield.
-
Suboptimal Workup and Isolation: The traditional one-step synthesis from hydroxylamine hydrochloride often results in slow filtration rates and variable yields due to the nature of the precipitate and the need for multiple aqueous washes to remove salt byproducts.[2][4]
Q2: I'm observing significant byproduct formation. How can I minimize impurities?
Impurity formation is a common challenge. The primary impurity is often the triethylamine (B128534) hydrochloride salt (or other amine salts) formed during the reaction.
-
Adopt a Two-Step Synthesis: A highly recommended method involves a two-step process via a tert-butyl (diphenylphosphoryl)oxycarbamate intermediate.[1][2] This procedure avoids the issues associated with the direct reaction with hydroxylamine and consistently produces high-purity DPPH.[1]
-
Controlled Addition of Reagents: Add the diphenylphosphinic chloride solution dropwise to the cooled hydroxylamine solution.[1][2] A rapid addition can cause a sharp increase in temperature, promoting side reactions.
-
Thorough Washing: During purification, washing the crude product is essential for removing inorganic salts. For the two-step method, slurry washes with dichloromethane (B109758) have been shown to be effective in reducing salt content to below 2%.[1][2]
Q3: Which synthetic route offers the best yield and purity?
The scientific literature strongly supports a two-step synthesis as superior to the traditional one-step method. The two-step process involves the initial formation of tert-butyl (diphenylphosphoryl)oxycarbamate, followed by deprotection with methanesulfonic acid to yield DPPH.[1][2] This route offers better control, avoids problematic aqueous workups, and provides a more stable intermediate, leading to higher and more consistent yields.[1]
Yield Comparison: One-Step vs. Two-Step Synthesis
| Synthesis Route | Key Reagents | Reported Yield | Purity/Quality Notes | Reference |
| Traditional One-Step | Diphenylphosphinic chloride, Hydroxylamine HCl, Triethylamine | Variable, often <60% | Prone to impurities, slow filtration, inconsistent results. | [2][5] |
| Improved Two-Step | 1. tert-Butyl-N-hydroxycarbamate, Diphenylphosphinic chloride 2. Methanesulfonic acid | 76% - 81% | High purity (>99%), consistent and reproducible, safer procedure. | [1][2] |
Troubleshooting Guide
This guide helps diagnose and solve common problems encountered during the synthesis.
Problem: Low or No Product Formation
Recommended Experimental Protocol: Scalable Two-Step Synthesis of DPPH
This protocol is adapted from a procedure published in Organic Syntheses, which is known for its reliability and reproducibility.[1]
Workflow Overview
Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate
-
Reagent Preparation: In a 3-necked flask under a nitrogen atmosphere, add tert-butyl-N-hydroxycarbamate (1.10 equiv) and anhydrous dichloromethane (DCM). Stir to dissolve.
-
Cooling: Cool the flask to an internal temperature between –5 °C and –15 °C using an ice/acetone bath.[1]
-
Base Addition: Add triethylamine (1.25 equiv) dropwise over 10 minutes, ensuring the temperature remains low.[1]
-
Phosphinylation: In a separate flask, dissolve diphenylphosphinic chloride (1.0 equiv) in anhydrous DCM. Add this solution dropwise to the main reaction flask over 30 minutes, maintaining the internal temperature below 0 °C. This step is exothermic and generates HCl gas.[1]
-
Reaction Monitoring: After addition is complete, stir the reaction and monitor for completion (>95% conversion) by ¹H NMR.
-
Workup and Isolation: Warm the reaction to >10 °C and wash with an aqueous citric acid solution. Separate the organic layer, concentrate it, and precipitate the product by adding hexanes. Stir the resulting slurry for 12 hours at room temperature.[2]
-
Collection: Collect the solid product by filtration, wash with a hexane:DCM mixture, and dry under vacuum. This intermediate is typically isolated in high yield (~95%).[1][2]
Step 2: Synthesis of this compound (DPPH)
-
Reagent Preparation: In a 3-necked flask under an argon atmosphere, suspend the tert-butyl (diphenylphosphoryl)oxycarbamate intermediate (1.0 equiv) in anhydrous DCM. Cool the suspension to –5 °C.[1][2]
-
Deprotection: Add methanesulfonic acid (3.0 equiv) dropwise over 15 minutes, keeping the internal temperature below 0 °C.[2]
-
Reaction Monitoring: Stir the mixture for 1-2 hours at 0 °C. Monitor the reaction for completion (>95% conversion) by ¹H NMR.
-
Quenching: Quench the reaction by the slow, dropwise addition of a base such as diisopropylethylamine (DIPEA) or triethylamine, ensuring the temperature stays below 10 °C.
-
Isolation: Allow the resulting slurry to warm to 15 °C. Filter the solid product through a Büchner funnel.
-
Purification: Wash the filter cake with several portions of cold DCM to remove residual salts and impurities.[1][2]
-
Drying: Dry the final product under vacuum at room temperature to obtain DPPH as a white solid (typical yield 76-81%).[1][2]
References
Technical Support Center: DPPH Production Scalability
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered during the large-scale production of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Frequently Asked Questions (FAQs)
Section 1: Synthesis and Yield Optimization
Q1: What is the most common and scalable chemical route for DPPH production?
The most widely adopted and scalable method for synthesizing DPPH is the oxidation of its precursor, 2,2-diphenyl-1-picrylhydrazine (DPPH-H). This reaction is typically a single-step process that can achieve high, often quantitative, yields. The general scheme involves dissolving DPPH-H in a suitable non-polar solvent, such as dichloromethane (B109758) or benzene, and then treating it with an oxidizing agent.[1]
Common oxidizing agents used for this process include:
-
Lead dioxide (PbO₂)
-
Potassium permanganate (B83412) (KMnO₄)
-
Silver oxide (Ag₂O)[1]
The choice of oxidizing agent can depend on factors like cost, safety, and ease of removal from the reaction mixture during downstream processing.
Q2: My DPPH synthesis yield dropped significantly after scaling up. What are the common causes and how can I troubleshoot this?
A drop in yield during scale-up is a common chemical processing challenge. For DPPH synthesis, the key factors to investigate are:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution. This can cause side reactions or incomplete conversion of the DPPH-H precursor. Ensure the reactor's mixing system (impeller type, speed) is sufficient to maintain a homogenous reaction slurry.
-
Heat Transfer Limitations: The oxidation of DPPH-H is an exothermic reaction. Poor heat dissipation in a large vessel can lead to a temperature rise, promoting the formation of degradation products and impurities. Implement robust temperature control using a reactor jacket or internal cooling coils.
-
Reagent Addition Rate: Adding the oxidizing agent too quickly can overwhelm the reactor's cooling capacity and lead to thermal runaway. A controlled, slower addition rate is crucial at scale.
-
Quality of Precursors: The purity of the DPPH-H precursor and the solvent are critical. Impurities can interfere with the reaction or complicate purification. Always use reagents with consistent, high-purity specifications.
Q3: Are there safer or more cost-effective oxidizing agents than lead dioxide for large-scale synthesis?
While effective, lead dioxide presents significant toxicity and waste disposal challenges, making it less desirable for industrial-scale production. Alternatives include:
-
Potassium Permanganate (KMnO₄): A strong, relatively inexpensive oxidant. However, its work-up can be challenging, often requiring careful quenching and filtration to remove manganese dioxide byproducts.
-
Oxygen/Air with a Catalyst: Green chemistry approaches may involve catalytic oxidation using air or pure oxygen. This can significantly reduce waste but may require more complex reactor setups and process development to optimize.
-
Silver Oxide (Ag₂O): Highly effective and provides a clean reaction, but its high cost is often prohibitive for large-scale production.[1]
The choice involves a trade-off between reagent cost, reaction efficiency, workplace safety, and environmental impact. For many applications, potassium permanganate represents a viable compromise.
Section 2: Purification and Purity Control
Q4: Simple filtration isn't providing the required purity at scale. What is a reliable protocol for large-batch purification?
For high-purity DPPH suitable for analytical or pharmaceutical reference standards, recrystallization is the most effective purification method. Simple filtration after the reaction removes the bulk of the inorganic oxidizing agent, but soluble impurities and side-products remain. A detailed protocol for large-batch recrystallization is provided in the "Experimental Protocols" section below.
Q5: My final DPPH product shows batch-to-batch inconsistency. What impurities could be the cause?
Inconsistent performance, especially in sensitive antioxidant assays, often points to residual impurities. The most common culprits are:
-
Unreacted DPPH-H: The yellow-colored precursor, 2,2-diphenyl-1-picrylhydrazine, does not have a free radical and will not react in the assay, effectively lowering the perceived concentration of active DPPH. Its presence can be detected by TLC or HPLC.
-
Solvent Residue: Trapped solvent from the reaction or purification steps can alter the final product's weight and concentration when preparing solutions. Proper drying under vacuum is essential.
-
Degradation Products: Exposure to light, oxygen, or excessive heat can cause DPPH to degrade.[1][2] These degradation products may interfere with analytical measurements.
Q6: How do I choose the best solvent system for large-scale recrystallization of DPPH?
The ideal solvent system should have high solubility for DPPH at an elevated temperature and low solubility at a reduced temperature to maximize recovery. DPPH is poorly soluble in nonpolar solvents but dissolves well in many polar organic solvents.[3] A common and effective choice is a binary solvent system, such as chloroform-ether or dichloromethane-hexane. The first solvent (e.g., dichloromethane) is used to fully dissolve the crude DPPH, and the second, less polar "anti-solvent" (e.g., hexane) is added to induce precipitation of the purified crystals.
Section 3: Stability and Safe Handling
Q7: What are the best practices for storing and handling bulk quantities of DPPH to prevent degradation?
DPPH is a stable radical but is sensitive to environmental factors. To ensure its long-term stability:
-
Light Protection: Store DPPH in amber glass containers or in a light-proof cabinet. Exposure to light can cause gradual degradation.[1][2]
-
Inert Atmosphere: For long-term storage, consider packaging under an inert gas like argon or nitrogen to minimize contact with molecular oxygen, which can cause slight reactivity, especially in the presence of light.[1]
-
Temperature Control: Store the solid compound in a cool, dark, and dry place. Refrigeration (2-8°C) is recommended for long-term stability.
-
Solution Preparation: Solutions of DPPH, especially in methanol (B129727) or ethanol, should be prepared fresh daily and kept in the dark when not in use.[4]
Q8: What are the primary safety hazards when producing DPPH at an industrial scale?
Scaling up DPPH production introduces significant safety considerations:
-
Handling of Oxidizing Agents: Strong oxidizers like KMnO₄ can react violently with organic materials. Ensure they are stored separately from flammable solvents and that personnel are equipped with appropriate personal protective equipment (PPE).
-
Solvent Hazards: The use of large volumes of flammable and potentially toxic solvents like dichloromethane requires proper ventilation, grounding of equipment to prevent static discharge, and adherence to fire safety protocols.
-
Thermal Runaway: As mentioned, the exothermic nature of the oxidation reaction poses a risk. A failure in the reactor's cooling system could lead to a rapid increase in temperature and pressure. A robust process safety management (PSM) program, including emergency relief systems, is essential.
-
Dust Explosion: DPPH is a fine crystalline powder.[5] Handling large quantities of the dry powder can create a dust explosion hazard. Use appropriate dust control measures and inerting if necessary.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to DPPH production and analysis. Note that yields can vary significantly based on reaction scale and specific conditions.
| Parameter | Value / Range | Solvent | Notes |
| Synthesis Yield | Typically >90% (often "quantitative") | Dichloromethane, Benzene | Yield is highly dependent on the purity of the DPPH-H precursor and reaction control.[1] |
| Molar Absorptivity (ε) | ~1.1 x 10⁴ - 1.25 x 10⁴ L mol⁻¹ cm⁻¹ | Methanol/Ethanol | Varies slightly depending on the literature source and solvent used.[2] |
| λmax (Absorbance Peak) | ~517 nm | Methanol/Ethanol | The disappearance of this absorbance peak is the basis for the antioxidant assay.[1] |
| Recommended Storage Temp. | 2-8°C | N/A (Solid) | For long-term stability of the solid product. |
| Typical Assay Concentration | 0.1 mM (approx. 4 mg / 100 mL) | Ethanol | A common working concentration for the DPPH antioxidant assay.[6] |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of DPPH via Oxidation of DPPH-H
Objective: To produce a multi-gram batch of crude DPPH.
Materials:
-
2,2-diphenyl-1-picrylhydrazine (DPPH-H)
-
Potassium permanganate (KMnO₄), finely ground
-
Dichloromethane (DCM), reagent grade
-
Diatomaceous earth (e.g., Celite®)
-
Large glass reactor or round-bottom flask equipped with an overhead mechanical stirrer, dropping funnel, and temperature probe.
Procedure:
-
Setup: Assemble the reactor in a well-ventilated fume hood. Ensure the stirring mechanism is robust enough to handle a slurry.
-
Dissolution: To the reactor, add DPPH-H (1.0 equivalent). Add dichloromethane (approx. 20-30 mL per gram of DPPH-H) and begin stirring to form a suspension.
-
Cooling: Cool the reaction vessel to 0-5°C using an ice bath.
-
Oxidant Preparation: In a separate flask, prepare a slurry of finely ground KMnO₄ (1.5-2.0 equivalents) in a small amount of DCM.
-
Reaction: Slowly add the KMnO₄ slurry to the stirred DPPH-H suspension over 1-2 hours, carefully monitoring the internal temperature to keep it below 10°C. The mixture will gradually turn a deep, dark purple.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction's completion by taking a small aliquot, filtering it, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the DPPH-H spot.
-
Filtration: Once complete, filter the entire reaction mixture through a pad of diatomaceous earth to remove the manganese dioxide byproduct and any excess KMnO₄. Wash the filter cake with additional DCM until the filtrate runs clear.
-
Solvent Removal: Combine the filtrates and remove the dichloromethane under reduced pressure using a rotary evaporator. This will yield crude DPPH as a dark crystalline solid.
Protocol 2: Purification of Crude DPPH by Recrystallization
Objective: To purify crude DPPH to analytical grade.
Materials:
-
Crude DPPH solid
-
Dichloromethane (DCM) or Chloroform
-
n-Hexane or Diethyl Ether
-
Large Erlenmeyer flask
-
Heating mantle with stirring
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude DPPH into the Erlenmeyer flask. Add the minimum amount of warm (30-35°C) dichloromethane needed to fully dissolve the solid with gentle stirring. Using excessive solvent will reduce the final yield.
-
Hot Filtration (Optional): If any insoluble matter is present, perform a quick gravity filtration of the warm solution to remove it.
-
Crystallization: Allow the solution to cool to room temperature. Slowly add n-hexane (the anti-solvent) with gentle swirling until the solution becomes faintly turbid.
-
Cooling & Precipitation: Cover the flask and allow it to stand at room temperature for 1-2 hours, then transfer it to a refrigerator (4°C) or ice bath for several hours (or overnight) to allow for complete crystallization.
-
Isolation: Collect the dark, needle-like crystals by vacuum filtration using a Buchner funnel.
-
Washing: Gently wash the collected crystals on the filter with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum at room temperature for several hours to remove all residual solvent. The final product should be a free-flowing dark powder.
Visualizations
Diagram 1: Scaled-Up DPPH Production Workflow
Caption: Workflow for the scaled-up synthesis and purification of DPPH.
Diagram 2: Chemical Synthesis of DPPH
Caption: Oxidation of DPPH-H to form the stable DPPH free radical.
Diagram 3: Troubleshooting Guide for Low Purity
Caption: A logical guide for troubleshooting low purity issues in DPPH.
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Organic Chemical Compound 2, 2-Diphenyl-1-Picrylhydrazyl Dpph CAS No.: 1898-66-4 - 2 2-Diphenylpicrylhydrazyl, Dpph | Made-in-China.com [m.made-in-china.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: O-(Diphenylphosphinyl)hydroxylamine Amination Protocols
Welcome to the technical support center for amination protocols utilizing O-(Diphenylphosphinyl)hydroxylamine (DPPH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis of primary anilines from aryl boronic acids and their derivatives.
Clarification of "DPPH": In the context of electrophilic amination, "DPPH" refers to This compound . This is distinct from 2,2-diphenyl-1-picrylhydrazyl, the stable radical used in antioxidant assays. This guide pertains exclusively to the use of this compound as an aminating reagent.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound (DPPH) amination protocol?
A1: This protocol is primarily used for the conversion of (hetero)aryl boronic acids and their esters (like pinacol (B44631) esters) into primary anilines.[1][2] It is a metal-free method that proceeds rapidly at room temperature and is noted for its broad substrate scope and exceptional tolerance of various functional groups.[1][2] The reaction is particularly effective for preparing electron-deficient anilines, which can be challenging to synthesize using other methods.[4]
Q2: What is the proposed mechanism for this amination reaction?
A2: The reaction is proposed to proceed through the formation of a reversible adduct between the DPPH reagent and the boronic acid. This is followed by a 1,2-aryl shift from the boron to the nitrogen atom, and subsequent rapid hydrolysis of the intermediate to yield the final primary aniline (B41778) product.[2]
Q3: My reaction is not working or giving low yields. What are the most common side reactions?
A3: While this method generally shows a low tendency for side reactions, several issues can arise.[5] The most significant side reactions are related to the stability and reactivity of the aryl boronic acid substrate. These include:
-
Protodeboronation: The most common side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material to produce a simple arene byproduct.[6][7]
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[8]
-
Oxidation: Conversion of the boronic acid to a phenol.[9]
-
Reagent Decomposition: The DPPH reagent itself can decompose, especially in the presence of moisture or at elevated temperatures (>140 °C).[10][11]
Troubleshooting Guide
This guide addresses the most common issues encountered during the DPPH amination of aryl boronic acids.
Issue 1: Low yield of the desired aniline and formation of an arene byproduct.
This strongly indicates that protodeboronation is the primary competing reaction.[6] This side reaction consumes the boronic acid, preventing it from participating in the desired amination.
Caption: Troubleshooting workflow for protodeboronation.
Table 1: Factors Influencing Protodeboronation Side Reaction
| Factor | Observation | Recommendation to Minimize Side Reaction |
| Base | Strong bases can accelerate the rate of protodeboronation.[12] | Use a moderately strong, non-nucleophilic base such as KOH or K₃PO₄.[2][7] |
| Solvent/Water | The presence of water or protic solvents can provide a proton source, leading to protodeboronation.[6][12] | Use anhydrous solvents (e.g., DMF, CH₃CN) and ensure all reagents are dry.[2] |
| Temperature | Higher temperatures can increase the rate of side reactions relative to the desired coupling. | Perform the reaction at room temperature as the transformation is typically rapid.[1] Avoid heating unless necessary for substrate solubility. |
| Substrate Stability | Electron-deficient and some heteroaromatic boronic acids are particularly prone to protodeboronation.[13] | Consider using a more stable boronic ester derivative (e.g., pinacol or MIDA ester) as the starting material.[7][14] |
| Atmosphere | While the reaction is tolerant to air, an inert atmosphere can minimize potential oxidative side reactions.[15] | For highly sensitive substrates, running the reaction under an inert atmosphere (N₂ or Ar) may be beneficial. |
Issue 2: Reaction is sluggish or incomplete, even with starting material present.
This may point to an issue with the DPPH aminating reagent or suboptimal reaction conditions.
Caption: Troubleshooting workflow for an incomplete reaction.
Q4: My boronic acid contains other nucleophilic groups (e.g., amides, heterocycles). Will these interfere?
A4: A key advantage of the DPPH reagent is its high functional group tolerance. Many N-H containing functional groups, including amides and N-basic heterocycles that would be incompatible with other electrophilic aminating reagents, are well-tolerated.[2][16] However, if you observe side products related to these groups, consider using a boronic ester to potentially modulate the reactivity of the boronic acid moiety.
Q5: I am seeing byproducts that are not the protodeboronated arene. What could they be?
A5: While less common in this specific protocol, other side reactions known for boronic acids in cross-coupling reactions include homocoupling (forming a biaryl) or oxidation (forming a phenol).[9][17] These are often promoted by oxidative conditions or trace metal impurities. Ensuring high-purity reagents and solvents can help minimize these pathways. The primary byproduct from the DPPH reagent itself is diphenylphosphinic acid, which is typically removed during aqueous workup.[15]
Key Experimental Protocol
The following is a representative, general procedure for the amination of an aryl boronic acid with this compound, based on published literature.[2]
Caption: General experimental workflow for DPPH amination.
Detailed Steps:
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equivalent), this compound (1.1 equivalents), and potassium hydroxide (B78521) (KOH, 2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the aryl boronic acid.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature for 2 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired primary aniline.
Disclaimer: This guide is intended for informational purposes. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment.
References
- 1. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 3. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Buy this compound | 72804-96-7 [smolecule.com]
- 11. fishersci.com [fishersci.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
optimizing reaction conditions for O-(Diphenylphosphinyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and application of O-(Diphenylphosphinyl)hydroxylamine (DPPH) in electrophilic amination and other reactions.
Frequently Asked Questions (FAQs)
1. What is this compound (DPPH) and what are its primary applications?
This compound (DPPH) is a versatile and efficient electrophilic aminating agent. It is a white to light yellow solid used to introduce an amino group (-NH₂) into a wide range of organic molecules.[1] Its primary applications in organic synthesis include:
-
Electrophilic Amination: DPPH is widely used for the amination of stabilized carbanions, Grignard reagents, and π-electron-rich nitrogen heterocycles like indoles and pyrroles.[1]
-
Synthesis of Primary Anilines: It is highly effective for the rapid and general amination of (hetero)aryl boronic acids and esters to produce primary anilines under mild conditions.[2][3]
-
Formation of C-N, N-N, O-N, and S-N bonds: DPPH facilitates the formation of various bonds, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
-
Conversion of Aldehydes to Nitriles: It can be used for the direct conversion of aldehydes to nitriles.
2. What are the key advantages of using DPPH over other electrophilic aminating agents?
DPPH offers several advantages:
-
Stability: It is a bench-stable solid that can be stored for extended periods under proper conditions.[1]
-
Safety: While it decomposes at high temperatures, it is considered less hazardous than some other aminating agents like hydroxylamine-O-sulfonic acid (HOSA).
-
Broad Substrate Scope and Functional Group Tolerance: DPPH reacts efficiently with a wide variety of substrates and is compatible with many common functional groups.[2][3]
-
Mild Reaction Conditions: Many reactions involving DPPH can be carried out at room temperature, avoiding the need for harsh conditions.[2][3]
3. How should DPPH be handled and stored?
-
Storage: Store DPPH in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and oxidizing agents. For long-term stability (up to a year), storage at 0°C is recommended.[4] The recommended storage temperature is generally 2-8°C.
-
Handling: Handle DPPH in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.
4. What are the signs of DPPH decomposition?
DPPH is a white to light yellow solid. While specific visual changes upon decomposition are not well-documented in the literature, any significant change in color (e.g., darkening to brown or black) or texture could indicate degradation. The primary cause of decomposition is exposure to high temperatures (above 140°C) or moisture. It is crucial to use DPPH within its recommended shelf life and store it under the prescribed conditions to ensure its quality.
Troubleshooting Guides
Low or No Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Poor Quality or Degraded DPPH | - Use DPPH from a reputable supplier. - Ensure the reagent has been stored correctly and is within its shelf life. - If in doubt, synthesize fresh DPPH using a reliable protocol (see Experimental Protocols section). |
| Insufficiently Nucleophilic Substrate | - For N-amination of heterocycles or amination of carbanions, ensure the substrate is sufficiently deprotonated. Use a strong base like NaH, n-BuLi, or LDA. - For amination of aryl boronic acids, the choice of base is crucial. KOH has been shown to be effective.[2] |
| Steric Hindrance | - For sterically hindered substrates, prolonged reaction times or elevated temperatures (while staying below the decomposition temperature of DPPH) may be necessary. - Consider using a less sterically demanding aminating agent if possible. |
| Incorrect Solvent | - DPPH has low solubility in many aprotic solvents.[1] For amination of aryl boronic acids, DMF has been found to be an effective solvent.[2] - For other substrates, consider using a solvent system in which both the substrate and DPPH have at least partial solubility. Ethereal solvents like THF or dioxane are often used. |
| Sub-optimal Stoichiometry | - The optimal molar ratio of substrate to DPPH can vary. For highly reactive nucleophiles, a 1:1 ratio may be sufficient. For less reactive substrates or to drive the reaction to completion, a slight excess of DPPH (e.g., 1.1 to 1.5 equivalents) may be beneficial. |
| Reaction Quenched Prematurely | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Only quench the reaction once the starting material has been consumed to a satisfactory extent. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reaction or Multiple Aminations | - Use a controlled amount of DPPH, starting with a 1:1 molar ratio of nucleophile to DPPH. - Add the DPPH solution slowly to the reaction mixture to maintain a low concentration of the aminating agent. |
| Side Reactions with Functional Groups | - While DPPH has good functional group tolerance, highly nucleophilic functional groups on the substrate may compete with the desired reaction site. - If possible, protect highly reactive functional groups before carrying out the amination reaction. |
| Reaction with Solvent | - Ensure the solvent is inert under the reaction conditions. Avoid solvents that can be deprotonated by the base used or can react with DPPH. |
Difficult Product Purification
| Problem | Troubleshooting Steps |
| Removal of Diphenylphosphinic Acid Byproduct | - Diphenylphosphinic acid is a common byproduct of reactions involving DPPH. It is an acidic compound. - During aqueous workup, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to extract the acidic byproduct into the aqueous phase. - If the product is also acidic, careful pH adjustment and extraction may be necessary. - Column chromatography on silica (B1680970) gel can also be effective for separating the product from diphenylphosphinic acid. |
| Product is Water-Soluble | - If the aminated product has high water solubility, extraction with an organic solvent may be inefficient. - Consider back-extraction of the aqueous layers multiple times. - Saturation of the aqueous layer with sodium chloride may decrease the solubility of the product and improve extraction efficiency. - Alternatively, consider purification techniques suitable for water-soluble compounds, such as reverse-phase chromatography. |
Quantitative Data Summary
The following table summarizes reported yields for the amination of various substrates using DPPH under optimized conditions.
| Substrate Type | Example Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Aryl Boronic Acid | 4-Methoxycarbonylphenylboronic acid | KOH | DMF | Room Temp | 2 | 90 |
| Aryl Boronic Acid | 4-Trifluoromethylphenylboronic acid | KOH | DMF | Room Temp | 2 | 85 |
| Heterocyclic Boronic Acid | 3-Thiopheneboronic acid | KOH | DMF | Room Temp | 2 | 78 |
| Grignard Reagent | Isopropylmagnesium bromide | - | THF | - | - | 36 |
| Grignard Reagent | t-Butylmagnesium chloride | - | THF | - | - | 34 |
| Indole | Indole | NaH | THF | - | - | 52-62 |
| Carbazole | Carbazole | NaH | THF | - | - | 52-62 |
Note: Yields are based on published literature and may vary depending on the specific reaction conditions and scale.[2][5]
Experimental Protocols
High-Yield Synthesis of this compound (DPPH)
This two-step procedure is adapted from Organic Syntheses and provides a reliable and scalable method for preparing high-purity DPPH, avoiding the variable yields of older one-step methods.[6]
Workflow Diagram:
References
- 1. DPPH - Enamine [enamine.net]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
Technical Support Center: Electrophilic Amination with O-(Diphenylphosphinyl)hydroxylamine (DPPH)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during electrophilic amination reactions using O-(Diphenylphosphinyl)hydroxylamine (DPPH).
Troubleshooting Guide & FAQs
This guide is structured to help you systematically identify and resolve common problems in your electrophilic amination experiments.
I. Reagent-Related Issues
Question: My reaction is not proceeding, or the yield is very low. Could the this compound (DPPH) reagent be the issue?
Answer: Yes, the quality and handling of the DPPH reagent are critical for success. Consider the following:
-
Purity and Storage: DPPH should be a white solid.[1] It is stable for extended periods (up to a year) when stored at low temperatures (below 0 °C).[2] However, it can degrade, especially if improperly stored. It is advisable to use a freshly opened bottle or a reagent that has been stored under an inert atmosphere.
-
Thermal Stability: DPPH is known to be thermally sensitive and can undergo exothermic decomposition at temperatures above 100 °C.[3] Avoid heating the reagent, and be cautious when performing reactions at elevated temperatures.
-
Solubility: DPPH has low solubility in many aprotic organic solvents.[1] Ensure your reaction conditions allow for sufficient dissolution or that the suspension is well-stirred.
Question: Are there any specific safety precautions for handling DPPH?
Answer: Yes. While safer than some other electrophilic aminating agents like hydroxylamine-O-sulfonic acid (HOSA), DPPH is an energetic material.[3][4] It is recommended to handle it with care, avoid heating the solid, and conduct reactions behind a blast shield, especially on a larger scale.
II. Substrate-Related Issues
Question: I am observing a significant amount of the corresponding arene (from protodeboronation) instead of the desired aniline. What is causing this and how can I minimize it?
Answer: Protodeboronation is a common side reaction of aryl boronic acids, where the C-B bond is cleaved and replaced with a C-H bond. This is often base-catalyzed.[5] To minimize this side reaction:
-
Base Selection and Stoichiometry: While a base is necessary for the amination to proceed, using a large excess or a very strong, non-hindered base might favor protodeboronation. The use of freshly ground potassium hydroxide (B78521) (KOH) has been reported to be effective.[3]
-
Reaction Time: Monitor the reaction closely. Extended reaction times might lead to increased protodeboronation.
-
Water Content: Ensure your solvent and reagents are anhydrous, as water can be a proton source for this side reaction.
Question: Are there any limitations to the types of aryl boronic acids that can be used?
Answer: While the reaction is reported to have a broad substrate scope, including electron-deficient and heterocyclic boronic acids, some substrates may be more challenging.[6] Sterically hindered boronic acids, for instance, might react slower. In some cases, this compound has been found to be less versatile than other aminating agents like HOSA for certain substrate classes.
III. Reaction Condition Issues
Question: My yields are inconsistent. How critical are the reaction conditions?
Answer: The reaction conditions are crucial for achieving high and reproducible yields. Pay close attention to the following:
-
Atmosphere: The reaction is mildly sensitive to air.[3] It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for sensitive substrates. This can be achieved using standard Schlenk techniques or in a glovebox.[3]
-
Solvent Choice: Anhydrous solvents are essential.[3] N,N-Dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly used and reported to give good results.[2][6] Ensure the solvent is of high purity and low water content.
-
Base Quality: The quality and handling of the base are important. Using freshly ground KOH is recommended to ensure high reactivity and minimize the impact of carbonates or absorbed water.[3]
-
Temperature: The reaction is typically performed at room temperature.[6] While gentle heating might be beneficial for some sluggish substrates, be mindful of the thermal sensitivity of DPPH.
IV. Work-up and Purification Issues
Question: I am having trouble isolating my product. Are there any common purification challenges?
Answer: The work-up and purification can sometimes be challenging and lead to apparent low yields if not performed correctly.
-
Byproducts: A highly polar byproduct is often observed at the baseline on TLC.[3] This is likely related to the diphenylphosphinic acid byproduct.
-
Work-up Procedure: A typical work-up involves diluting the reaction mixture with a solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc), washing with water to remove inorganic salts, and then back-extracting the aqueous layer.[3] Emulsions can sometimes form, which can be broken up by the addition of brine.[3]
-
Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.[3]
Data Presentation
Table 1: Optimized Reaction Conditions for Electrophilic Amination of Aryl Boronic Acids with DPPH
| Substrate (ArB(OH)₂) | Base (equiv.) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | KOH (3.0) | MeCN | rt | 2 | 90 | [6] |
| 4-Chlorophenylboronic acid | KOH (3.0) | MeCN | rt | 2 | 85 | [6] |
| 4-Trifluoromethylphenylboronic acid | KOH (3.0) | MeCN | rt | 2 | 88 | [6] |
| 3-Thienylboronic acid | KOH (3.0) | MeCN | rt | 2 | 75 | [6] |
| (3-(cyclopropylmethoxy)-5-methylphenyl)boronic acid | KOH (3.0) | DMF | rt | 2 | 71 | [3] |
Experimental Protocols
General Protocol for the Electrophilic Amination of an Aryl Boronic Acid with DPPH[3]
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv), this compound (1.2 equiv), and freshly ground potassium hydroxide (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and place it under an inert atmosphere by evacuating and backfilling with nitrogen or argon for three cycles.
-
Solvent Addition: Add anhydrous solvent (e.g., MeCN or DMF, to make a ~0.2 M solution) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel, rinsing the vial with DCM. Wash the organic layer with water. Back-extract the aqueous layer with DCM. If an emulsion forms, add brine.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired aniline.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in electrophilic amination.
Caption: Proposed mechanism for DPPH amination of aryl boronic acids.[6]
References
- 1. DPPH - Enamine [enamine.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using <i>O</i>-(Diphenylphosphinyl)hydroxylamine (DPPH) (2024) | Mayfair C. Kung [scispace.com]
- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
purification of O-(Diphenylphosphinyl)hydroxylamine from crude reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of O-(Diphenylphosphinyl)hydroxylamine (DPPH) from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound (DPPH) reaction mixture?
A1: The primary impurities encountered during the synthesis of DPPH include:
-
Diphenylphosphinic acid: Formed from the hydrolysis of the starting material, diphenylphosphinic chloride.[1]
-
Unreacted starting materials: Primarily diphenylphosphinic chloride.
-
Salts: Such as triethylammonium (B8662869) chloride or diisopropylethylammonium methanesulfonate, depending on the base and acid used in the synthesis.[2]
-
Solvent residues: Dichloromethane (B109758), hexane (B92381), or diethyl ether are common residual solvents.
Q2: What is the recommended method for initial purification of crude DPPH?
A2: The most common initial purification step involves washing the crude solid. Slurry washing the crude product with dichloromethane is effective for removing salt impurities.[2][3] Aqueous washes, for instance with a dilute NaOH solution followed by water, can also be employed to remove acidic impurities and water-soluble byproducts.[4]
Q3: Can this compound be purified by recrystallization?
A3: Yes, recrystallization or crystallization is a key step for obtaining high-purity DPPH. A common method involves precipitating the product from a dichloromethane solution by adding an anti-solvent like hexane or heptane (B126788).[2][3]
Q4: How can I monitor the purity of my this compound sample?
A4: The purity of DPPH can be effectively monitored using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying and quantifying impurities. For instance, the salt content can be determined by integrating characteristic peaks.[2][3] Quantitative 1H NMR (qNMR) can be used to determine the exact potency of the final product.[2][3] 31P NMR is also a valuable tool for characterizing the product and any phosphorus-containing impurities.[3]
-
Melting Point: A sharp melting point is indicative of high purity. The reported melting point for DPPH is around 126 °C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with 1H NMR. If necessary, a slight excess of a reagent can be added.[2] |
| Product loss during workup. | Minimize transfers and ensure efficient extraction and filtration. Be cautious with the volume of washing solvents to avoid dissolving a significant amount of the product. | |
| Hydrolysis of starting material. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[3] | |
| Slow Filtration | Fine particle size of the precipitate. | Allow the slurry to stir for a longer duration to encourage crystal growth.[3] Consider using a filter aid, though this may complicate downstream purification. |
| Clogging of the filter paper/frit. | Ensure that any gummy or oily impurities are removed through appropriate solvent washes before filtration. | |
| Product is Oily or Gummy | Presence of residual solvents or impurities. | Triturate the crude product with a non-polar solvent like hexane to induce solidification. Ensure the product is thoroughly dried under vacuum. |
| Incomplete removal of salts. | Perform additional slurry washes with dichloromethane.[2][3] | |
| High Salt Content in Final Product | Insufficient washing. | Increase the number of slurry washes with dichloromethane. Typically, two to three washes are sufficient to reduce salt content to below 5%.[2][3] |
| Inefficient mixing during washing. | Ensure vigorous stirring during the slurry wash to break up clumps and allow the solvent to access all parts of the solid. | |
| Presence of Diphenylphosphinic Acid Impurity | Hydrolysis of diphenylphosphinic chloride during the reaction or workup. | Perform an aqueous wash with a dilute base (e.g., 0.25N NaOH) to remove the acidic impurity.[4] Ensure all subsequent steps are carried out under anhydrous conditions. |
Experimental Protocols
Protocol 1: Purification by Slurry Washing and Crystallization
This protocol is adapted from a procedure published in Organic Syntheses.[2][3]
-
Initial Slurry Wash:
-
Suspend the crude this compound solid in dichloromethane (DCM).
-
Stir the slurry vigorously for at least one hour at room temperature.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Repeat the slurry wash with DCM two more times. The salt content can be monitored by 1H NMR and should be below 5% after two washes and below 2% after three washes.[3]
-
-
Crystallization:
-
Dissolve the washed solid in a minimal amount of dichloromethane.
-
Slowly add hexane or heptane as an anti-solvent with stirring until precipitation is observed.
-
Continue stirring the resulting slurry for several hours to ensure complete crystallization.
-
Collect the purified this compound as a white solid by vacuum filtration.
-
Wash the filter cake with a 4:1 mixture of hexane:dichloromethane.[2]
-
Dry the product under vacuum at room temperature.
-
Quantitative Data Summary
| Purification Step | Parameter | Value | Reference |
| Slurry Wash | Number of Washes with DCM | 2-3 | [3] |
| Salt Content After 2 Washes | < 5% | [3] | |
| Salt Content After 3 Washes | < 2% | [3] | |
| Final Product | Purity (by qNMR) | 99.4% | [2][3] |
| Yield | 76 - 81% | [2][3] |
Visual Guides
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for DPPH purification.
References
avoiding decomposition of O-(Diphenylphosphinyl)hydroxylamine during storage
This technical support center provides guidance on the proper storage and handling of O-(Diphenylphosphinyl)hydroxylamine (DPPH) to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Troubleshooting Guide
Users encountering issues with this compound can refer to this guide to identify and resolve common problems related to its decomposition.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration from white to yellow/brown, clumping) | Exposure to air, light, or moisture, leading to oxidation or hydrolysis. | Do not use the reagent. Discard the degraded material according to safety protocols and use a fresh, unopened vial stored under recommended conditions. |
| Inconsistent or unexpected experimental results (e.g., low yields, formation of byproducts) | Decomposition of DPPH leading to a lower concentration of the active reagent. | Verify the purity of the DPPH stock. If possible, perform a quick purity check (e.g., melting point). For critical applications, use a freshly opened vial or synthesize DPPH on demand. Consider that the final DPPH reagent is less stable than its Boc-protected precursor and is best used within a month of generation.[1] |
| Reagent does not fully dissolve or forms a precipitate in a suitable solvent | The reagent may have degraded into less soluble byproducts, such as diphenylphosphinic acid. | Prepare solutions fresh before use with a dry, aprotic solvent. If insolubility persists, it is a strong indicator of decomposition. Do not proceed with the experiment and obtain a fresh supply of the reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of DPPH, it should be stored in a tightly sealed container in a cool, dry, and dark environment. For optimal shelf life, storage in a freezer is recommended.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, is also advised to minimize exposure to air and moisture.[2]
Q2: What is the expected shelf life of this compound under recommended storage conditions?
A2: The shelf life of DPPH can vary based on storage conditions and purity. Some suppliers suggest it can be stored indefinitely at 0°C, while others indicate it is stable for at least a year when stored below 0°C.[3][4] However, for sensitive applications, it is recommended to use it within one month of opening or synthesis, as it is less stable than its precursors.[1]
Q3: What are the primary pathways of decomposition for this compound?
A3: The primary decomposition pathways for DPPH are believed to be hydrolysis, oxidation, and thermal degradation.
-
Hydrolysis: In the presence of moisture, the P-O bond can be cleaved to yield diphenylphosphinic acid and hydroxylamine (B1172632).
-
Oxidation: The hydroxylamine moiety is susceptible to oxidation, which can be accelerated by exposure to air and light.
-
Thermal Decomposition: DPPH is known to decompose at temperatures above 140°C.[3][5][6] The decomposition is described as deflagrative and can produce hazardous products such as carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of phosphorus.[7]
Q4: Are there any visual indicators of this compound decomposition?
A4: Yes, a noticeable change in the physical appearance of the solid is a primary indicator of decomposition. Fresh, pure DPPH is a white to off-white or light yellow solid.[3][6] Discoloration to a more pronounced yellow or brown hue, or the presence of clumping, suggests that the material has degraded and should not be used.
Q5: How does decomposition of this compound affect its reactivity in experiments?
A5: The decomposition of DPPH leads to a lower concentration of the active aminating agent. This can result in reduced reaction yields, slower reaction rates, and the formation of unexpected side products due to the presence of impurities. The primary solid byproduct of hydrolysis, diphenylphosphinic acid, can also interfere with reaction mechanisms and product isolation.
Quantitative Stability Data
The stability of this compound is highly dependent on the storage temperature and conditions. The following table summarizes the recommended storage temperatures and expected shelf life based on available data.
| Storage Temperature | Recommended Conditions | Expected Shelf Life |
| <-15°C (Freezer) | Tightly sealed container, inert atmosphere, protected from light. | Up to 1 year.[4] |
| 0°C | Tightly sealed container, inert atmosphere, protected from light. | Can be stored indefinitely.[3][6] |
| 2-8°C (Refrigerator) | Tightly sealed container, inert atmosphere, protected from light. | Stable for extended periods. |
| Room Temperature | Not recommended for long-term storage. | Should be used within a short period. One study suggests using it within one month of generation.[1] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, immediately transfer the container of this compound to a freezer (<-15°C) or a refrigerator (2-8°C) for long-term storage.
-
Inert Atmosphere: If the container is not sealed under an inert atmosphere, it is recommended to transfer the solid to a suitable container that can be purged and backfilled with argon or nitrogen.
-
Protection from Light: Store the container in a dark location or wrap it in aluminum foil to protect it from light.
-
Dispensing: When dispensing the reagent, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.[8] Work in a glove box or under a stream of inert gas to minimize exposure to air and moisture.
-
Resealing: After dispensing, securely reseal the container, preferably under an inert atmosphere, and return it to the recommended storage temperature.
Protocol 2: Purity Assessment of this compound
For experiments sensitive to reagent purity, it is advisable to assess the quality of your DPPH stock.
-
Visual Inspection: Examine the solid for any signs of discoloration (yellowing or browning) or clumping.
-
Melting Point Determination: Determine the melting point of a small sample. Pure DPPH has a melting point of approximately 140°C with decomposition.[3][5][6] A significantly lower or broader melting range can indicate the presence of impurities.
-
Spectroscopic Analysis (Optional): For a more rigorous assessment, techniques like ¹H NMR, ³¹P NMR, or HPLC can be employed to determine the purity and identify any degradation products. A stability-indicating HPLC method would be ideal for quantitative analysis.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed decomposition pathways for this compound.
Caption: Troubleshooting workflow for suspected DPPH decomposition.
Caption: Recommended experimental workflow for handling DPPH.
References
- 1. orgsyn.org [orgsyn.org]
- 2. fishersci.nl [fishersci.nl]
- 3. O-Diphenylphosphinylhydroxylamine CAS-no-72804-96-7 - Career Henan Chemical Co. [coreychem.com]
- 4. DPPH - Enamine [enamine.net]
- 5. Buy this compound | 72804-96-7 [smolecule.com]
- 6. O-Diphenylphosphinylhydroxylamine CAS#: 72804-96-7 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Managing Exothermicity in DPPH Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of 2,2-diphenyl-1-picrylhydrazyl (DPPH) synthesis. The following information is intended to supplement, not replace, established laboratory safety protocols and professional judgment.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of DPPH potentially exothermic?
A1: The synthesis of DPPH typically involves the reaction of 2,2-diphenylhydrazine with 1-chloro-2,4,6-trinitrobenzene (picryl chloride). This is a nucleophilic aromatic substitution reaction. Given the high reactivity of picryl chloride, which is a detonating explosive in its dry state, and the nature of the reactants, the reaction can be vigorous and release a significant amount of heat (exothermic).[1] Uncontrolled, this exotherm can lead to a runaway reaction.
Q2: What are the primary risks associated with an uncontrolled exothermic reaction during DPPH synthesis?
A2: The primary risks include:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, potentially leading to vessel rupture or explosion.
-
Solvent Boiling: The heat generated can exceed the boiling point of the solvent, leading to a rapid increase in pressure and potential release of flammable and toxic vapors.
-
Formation of Side Products: Elevated temperatures can lead to the formation of unwanted and potentially hazardous side products, reducing the purity and yield of DPPH.
-
Thermal Decomposition: The reactants and the DPPH product itself may be thermally sensitive and decompose at elevated temperatures, which can be hazardous.
Q3: What is the recommended temperature range for DPPH synthesis?
A3: To effectively manage the exotherm, it is crucial to maintain a low and controlled temperature throughout the reaction. A temperature range of 0-5 °C is generally recommended. This is typically achieved using an ice-water bath or a cryostat.
Q4: How can I effectively monitor the reaction temperature?
A4: Continuous and accurate temperature monitoring is critical. Use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture. The monitoring system should be calibrated and provide real-time temperature readings.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Addition rate of a reactant (e.g., picryl chloride solution) is too fast.2. Inadequate cooling or stirring.3. Concentration of reactants is too high. | 1. Immediately stop the addition of the reactant.2. Increase the efficiency of the cooling bath (add more ice/salt or lower the cryostat temperature).3. Ensure vigorous and efficient stirring to promote even heat distribution.4. If necessary, have a pre-chilled quenching agent on standby for emergency use. |
| Low Yield of DPPH | 1. Reaction temperature was too high, leading to side product formation.2. Incomplete reaction due to insufficient reaction time or improper stoichiometry.3. Degradation of the product during workup. | 1. Strictly maintain the recommended low temperature during the reaction.2. Ensure accurate measurement of reactants and allow for sufficient reaction time at the controlled temperature.3. Perform the workup and purification steps at low temperatures and with protection from light where necessary. |
| Formation of Dark, Tarry Side Products | 1. Localized "hot spots" in the reaction mixture due to poor stirring.2. Reaction temperature exceeded the optimal range. | 1. Improve the stirring efficiency using a suitable mechanical stirrer.2. Control the rate of reactant addition to prevent rapid temperature spikes.3. Ensure the cooling bath has sufficient capacity to dissipate the heat generated. |
| Difficulty Controlling Reactant Addition Rate | 1. Using an inappropriate addition funnel.2. Viscosity of the solution. | 1. Use a pressure-equalizing dropping funnel for controlled, dropwise addition.2. If a reactant solution is too viscous, consider diluting it further with a pre-chilled solvent, being mindful of concentration changes. |
Quantitative Data Summary
The following table provides a summary of key parameters for a controlled DPPH synthesis.
| Parameter | Recommended Value/Condition | Notes |
| Reactant 1 | 2,2-Diphenylhydrazine | - |
| Reactant 2 | 1-Chloro-2,4,6-trinitrobenzene (Picryl Chloride) | Highly reactive and potentially explosive. Handle with extreme caution.[1] |
| Solvent | Anhydrous non-polar solvents (e.g., Dichloromethane, Benzene) | Solvents should be dry to prevent side reactions. |
| Reaction Temperature | 0-5 °C | Maintained using an external cooling bath (e.g., ice-water). |
| Addition Method | Slow, dropwise addition of one reactant to the other | Essential for controlling the exotherm. |
| Stirring | Vigorous and continuous | Crucial for even temperature distribution and preventing localized overheating. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Recommended to prevent oxidation of the hydrazine (B178648) reactant. |
Experimental Protocol: Synthesis of 2,2-diphenyl-1-picrylhydrazyl (DPPH)
This protocol outlines the synthesis of DPPH from 2,2-diphenylhydrazine and picryl chloride with a strong emphasis on temperature control.
Materials:
-
2,2-Diphenylhydrazine
-
1-Chloro-2,4,6-trinitrobenzene (Picryl Chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (or another suitable non-nucleophilic base)
-
Ice-salt bath or cryostat
-
Reaction flask equipped with a magnetic or mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer/thermocouple, and an inert gas inlet.
Procedure:
-
Reaction Setup:
-
Set up the reaction flask in a cooling bath maintained at 0 °C.
-
Ensure the stirring apparatus is functioning correctly to provide vigorous agitation.
-
Purge the reaction flask with an inert gas (e.g., Nitrogen) and maintain a positive pressure throughout the reaction.
-
-
Preparation of Reactant Solutions:
-
In the reaction flask, dissolve 2,2-diphenylhydrazine and triethylamine in anhydrous DCM.
-
In the pressure-equalizing dropping funnel, dissolve picryl chloride in anhydrous DCM.
-
-
Controlled Addition:
-
Begin vigorously stirring the solution in the reaction flask.
-
Slowly add the picryl chloride solution dropwise from the dropping funnel to the reaction flask over a period of 1-2 hours.
-
Crucially, monitor the internal temperature of the reaction mixture continuously. The temperature should not be allowed to rise above 5 °C. Adjust the addition rate as necessary to maintain this temperature.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
The reaction mixture can then be worked up according to standard literature procedures, which may involve washing with dilute acid and water, drying the organic layer, and removing the solvent under reduced pressure.
-
Purification is typically achieved by recrystallization.
-
Workflow for Managing Exothermicity in DPPH Synthesis
Caption: Workflow for managing exothermicity in DPPH synthesis.
References
Navigating the Nuances of "DPPH": A Technical Support Guide to Solvent Effects on Reactivity
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the critical impact of solvent choice on the reactivity of reagents commonly abbreviated as "DPPH". It is crucial to distinguish between two different compounds that share this acronym: O-(Diphenylphosphinyl)hydroxylamine , an electrophilic aminating agent in organic synthesis, and 2,2-diphenyl-1-picrylhydrazyl , a stable radical used in antioxidant assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for both reagents.
Section 1: this compound - The Aminating Reagent
This compound is a versatile reagent for forming carbon-nitrogen, nitrogen-nitrogen, oxygen-nitrogen, and sulfur-nitrogen bonds.[1][2] Its efficacy and the success of the reaction are often dependent on the appropriate choice of solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions with this compound?
A1: The choice of solvent largely depends on the specific application. For the amination of aryl boronic acids, dimethylformamide (DMF) and acetonitrile (B52724) (CH3CN) have been used effectively.[3][4] In reactions involving Grignard reagents or other carbanions, aprotic solvents are generally required.[5] For its synthesis, solvents like benzene, aqueous dioxane, and methylene (B1212753) chloride have been reported.[6][7]
Q2: My amination reaction is sluggish or incomplete. Could the solvent be the issue?
A2: Yes, solvent choice can significantly impact reaction rates. This compound has low solubility in many aprotic organic solvents, which can lead to slow or incomplete reactions.[5] If you are observing a slow reaction, consider switching to a more polar aprotic solvent like DMF, which has been shown to be effective, or ensure your current solvent can adequately dissolve all reactants.[3]
Q3: How does the solvent affect the stability of this compound?
A3: this compound is a solid that is stable on the bench for up to a year.[5] However, in solution, its stability can be influenced by the solvent. Protic solvents may not be suitable for reactions involving strong bases or organometallic reagents as they can react with these components. It is also important to use dry solvents, as water can hydrolyze the reagent and other components of the reaction mixture.
Q4: Can I use protic solvents like ethanol (B145695) with this compound?
A4: While less common, in some specific cases, such as the dearomative carbamoylation of arene π-systems, ethanol has been found to be a suitable solvent for the electrophilic amination step.[8] However, for most applications, especially those involving strong bases or organometallic reagents, aprotic solvents are preferred to avoid side reactions.
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Low Reaction Yield | - Poor solubility of this compound or other reagents.- Side reactions with the solvent. | - Switch to a solvent in which all reactants are more soluble (e.g., DMF for amination of boronic acids).- Ensure the use of a dry, aprotic solvent if using moisture-sensitive reagents. |
| Slow Reaction Rate | - Insufficient dissolution of the reagent. | - Consider using a more polar aprotic solvent.- Gentle heating may improve solubility and reaction rate, but should be done cautiously to avoid decomposition. |
| Formation of Byproducts | - Reaction of the solvent with strong bases or organometallic reagents. | - Use a non-reactive, aprotic solvent such as THF, dioxane, or toluene (B28343) for reactions involving these reagents. |
| Inconsistent Results | - Variable water content in the solvent. | - Use freshly dried solvents for each reaction to ensure reproducibility. |
Recommended Solvents for Specific Reactions
| Reaction Type | Recommended Solvent(s) | Reference(s) |
| Amination of Aryl Boronic Acids | DMF, CH3CN | [3][4] |
| Amination of Grignard Reagents | Aprotic solvents (e.g., THF, ether) | [5] |
| N-amination of Heterocycles | Aprotic solvents | [5] |
| Dearomative Carbamoylation | Ethanol | [8] |
| Synthesis of the Reagent | Benzene, Aqueous Dioxane, Methylene Chloride | [6][7] |
Experimental Protocols
General Protocol for the Amination of Aryl Boronic Acids
This protocol is based on a general procedure for the amination of aryl boronic acids using this compound.[3][4]
-
Reagent Preparation : In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl boronic acid and a suitable base (e.g., KOH) in the chosen solvent (e.g., DMF).
-
Addition of Aminating Reagent : To the stirred solution, add this compound.
-
Reaction : Allow the reaction to proceed at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Workup : Once the reaction is complete, quench the reaction mixture and perform an aqueous workup to remove inorganic salts and byproducts.
-
Purification : Purify the resulting primary aniline (B41778) using column chromatography or another suitable purification method.
Diagrams
Caption: Solvent selection workflow for this compound reactions.
Section 2: 2,2-diphenyl-1-picrylhydrazyl - The Radical for Antioxidant Assays
2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical widely used to assess the antioxidant capacity of various samples. The reactivity of the DPPH radical is highly sensitive to the solvent system used, which can significantly affect the accuracy and interpretation of results.[9]
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical in the DPPH antioxidant assay?
A1: The solvent influences the reactivity of both the DPPH radical and the antioxidant being tested.[9] Different solvents can alter the reaction kinetics and the stoichiometry of the reaction. For instance, the same antioxidant can show different levels of DPPH scavenging activity depending on whether the assay is performed in methanol (B129727), ethanol, or isooctane.[9]
Q2: What are the most commonly used solvents for the DPPH assay?
A2: Methanol and ethanol are the most common solvents for preparing DPPH stock solutions and for running the assay.[10] However, other solvents like isopropanol, isooctane, and ethyl acetate (B1210297) have also been used, particularly when evaluating lipophilic antioxidants.[9]
Q3: My DPPH assay results are not reproducible. Could the solvent be the cause?
A3: Absolutely. Inconsistent results are often linked to the solvent. Using the same solvent for both sample extraction and the DPPH assay is crucial to ensure consistency.[11] Even small variations in solvent composition or the presence of impurities can affect the results. The DPPH radical itself can be reduced by some protic solvents, so it's important to use a consistent and high-purity solvent.
Q4: How does solvent polarity affect the DPPH assay?
A4: Solvent polarity plays a significant role. For example, gallate series antioxidants show higher reactivity in polar methanol, whereas their reactivity is lower in non-polar isooctane.[9] Conversely, more lipophilic antioxidants may show higher reactivity in less polar solvents. Therefore, a combination of solvents may be necessary to obtain a comprehensive understanding of a sample's antioxidant capacity.[9]
Troubleshooting Guide
| Issue | Possible Solvent-Related Cause | Suggested Solution |
| Unusual Absorbance Readings | - Interference from the solvent or sample at the measurement wavelength (around 517 nm).- Precipitation of the sample in the assay solvent. | - Run a blank with just the solvent and another with the sample in the solvent to check for background absorbance.- Ensure the sample is fully soluble in the chosen solvent. Consider a different solvent if solubility is an issue. |
| Inconsistent Results Between Batches | - Using different solvents for sample extraction and the assay.- Variation in solvent purity or source. | - Use the same solvent for both extraction and the assay to maintain consistency.[11]- Standardize the solvent used across all experiments. |
| Low or No Scavenging Activity Detected | - The solvent may not be optimal for the type of antioxidant being tested (e.g., using a polar solvent for a very lipophilic antioxidant). | - Test the sample in a range of solvents with different polarities (e.g., methanol and isooctane) to get a better assessment of its antioxidant capacity.[9] |
| Rapid Fading of DPPH Color Without Antioxidant | - The solvent itself may be reducing the DPPH radical. | - Use high-purity, spectrophotometric grade solvents.- Prepare fresh DPPH solutions daily as they can degrade over time, especially when exposed to light.[12] |
Data Presentation: Solvent Impact on DPPH Reactivity
Table 1: Effect of Solvent on the Reactivity of Various Antioxidants with DPPH
| Antioxidant | Reactivity in Methanol | Reactivity in Ethanol & Isopropanol | Reactivity in Isooctane | Reactivity in Ethyl Acetate | Reference |
| α-Tocopherol | Fast reaction (complete in 5 min) | Less efficient than methanol | Higher scavenging capacity than in methanol | Higher reactivity than in methanol | [9] |
| BHT | Very slow reaction (no reaction after 30 min) | More efficient than methanol | Higher scavenging capacity than in methanol | More efficient than methanol | [9] |
| Sesamol | Moderate reactivity | More efficient than methanol | Highest reactivity | Lowest reactivity | [9] |
| Gallate Series | High reactivity | Less efficient than methanol | Low reactivity | - | [9] |
| TBHQ | High reactivity | Less efficient than methanol | Low reactivity | - | [9] |
| BHA | Moderate reactivity | More efficient than methanol | Higher scavenging capacity than in methanol | - | [9] |
Experimental Protocols
Standard Protocol for DPPH Radical Scavenging Assay
This protocol is a generalized procedure for determining antioxidant activity.[10]
-
Preparation of DPPH Stock Solution : Accurately weigh DPPH and dissolve it in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM. Store the solution in a dark container to protect it from light.
-
Sample Preparation : Dissolve the test sample in the same solvent used for the DPPH solution at various concentrations.
-
Reaction Mixture : In a microplate or cuvette, mix a specific volume of the sample solution with an equal volume of the DPPH working solution. Include a control (sample solvent + DPPH solution) and a blank (sample solution + sample solvent).
-
Incubation : Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes). The incubation time may need to be optimized depending on the antioxidant.
-
Measurement : Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.
-
Calculation : Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
Diagrams
Caption: Relationship between solvent, antioxidant type, and DPPH reactivity.
References
- 1. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. DPPH - Enamine [enamine.net]
- 6. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 7. This compound: preparation and some characteristic chemical reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. researchgate.net [researchgate.net]
- 12. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of DPPH in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for dissolving DPPH?
A1: The most frequently used solvents for dissolving DPPH are methanol (B129727) and ethanol.[1][2][3][4] These are preferred due to their ability to readily dissolve DPPH and their suitability for many antioxidant compounds.
Q2: My sample is not soluble in methanol or ethanol. What should I do?
A2: If your sample is not soluble in methanol or ethanol, you can explore alternative solvents. The choice of solvent will depend on the polarity of your sample. For non-polar or lipophilic samples, solvents like isopropanol (B130326), ethyl acetate, acetone, or even chloroform (B151607) can be used.[1][5] It is often recommended to use the same solvent for both your sample and the DPPH solution to ensure miscibility and avoid precipitation.[6][7]
Q3: Can I use a different solvent for my sample and for the DPPH solution?
A3: Yes, it is possible to use different solvents, but it requires careful consideration to ensure they are miscible and do not interfere with the reaction. For instance, you could dissolve an oily sample in isopropanol and add it to a methanolic DPPH solution.[1] However, this can sometimes lead to precipitation or cloudiness in the reaction mixture.[7][8] If you use different solvents, it is crucial to run proper controls and validate your results.
Q4: I am working with aqueous extracts. How should I perform the DPPH assay?
A4: DPPH is sparingly soluble in water.[3][9] For aqueous extracts, you can use a mixture of an organic solvent and water, such as aqueous methanol or ethanol.[3][10] This can improve the solubility of both the DPPH radical and your aqueous sample in the reaction medium.
Q5: Does the choice of solvent affect the antioxidant activity measurement?
A5: Yes, the solvent can influence the reaction kinetics and the measured antioxidant capacity.[11] Different solvents can affect the stability of the DPPH radical and the rate of reaction with the antioxidant. Therefore, it is essential to maintain consistency in the solvent system throughout your experiments and when comparing different samples.[6] When changing the solvent, it is advisable to repeat the calibration with a standard antioxidant like Trolox.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your DPPH experiments related to solubility.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness upon mixing sample and DPPH solution. | 1. Immiscibility of the sample solvent and the DPPH solvent.[8]2. The sample or its reaction products are not soluble in the final reaction mixture.[7]3. The concentration of the sample is too high.[7] | 1. Use the same solvent for both the sample and the DPPH solution.[6][7]2. Try using a co-solvent like DMSO, which is miscible with a wide range of solvents.[6][12]3. Dilute your sample to a lower concentration.[7]4. Centrifuge the reaction mixture after incubation and measure the absorbance of the supernatant.[13] |
| Inconsistent or non-reproducible results. | 1. Incomplete dissolution of the sample or DPPH.2. Instability of the DPPH solution.[12]3. Variations in experimental conditions (e.g., temperature, light exposure).[12] | 1. Ensure complete dissolution by vortexing or gentle heating. 2. Prepare fresh DPPH solution daily and protect it from light by wrapping the container in aluminum foil.[4][12][14]3. Perform the assay at a constant temperature and keep the reaction plate in the dark during incubation.[12] |
| Low or no observed antioxidant activity. | 1. The sample is not soluble in the reaction medium, preventing it from reacting with DPPH.2. The chosen solvent interferes with the reaction. | 1. Test the solubility of your sample in a range of solvents to find a suitable one. Consider the "like dissolves like" principle.2. If using an alternative solvent, run a control with the solvent alone to check for any potential quenching or interfering effects. |
Data Presentation
Table 1: Common Solvents for DPPH Assay and Their Applications
| Solvent | Polarity | Typical Use Cases | Considerations |
| Methanol | Polar Protic | General purpose, for polar to moderately non-polar samples.[3] | Toxic.[3] |
| Ethanol | Polar Protic | General purpose, a less toxic alternative to methanol.[1][3] Often used when the sample is extracted with ethanol.[6] | May enhance DPPH solubility and stability compared to methanol.[6] |
| Isopropanol | Polar Protic | For samples with lower polarity, such as oils.[1] | Ascorbic acid has lower solubility in isopropanol.[1] |
| Ethyl Acetate | Polar Aprotic | For lipophilic samples like olive oil.[1][15] | Can be used to dissolve both DPPH and the sample.[1] |
| Acetone | Polar Aprotic | For extracts that are not completely soluble in methanol.[1] | Can decrease DPPH absorbance under light.[10] |
| DMSO | Polar Aprotic | As a co-solvent to improve the solubility of difficult samples.[5][6][12] | Can be used to prepare a stock solution which is then diluted in the reaction solvent.[6] |
| Aqueous Alcohol | Polar Protic | For hydrophilic or aqueous samples.[3][10] | The water content can influence the reaction.[3] |
Experimental Protocols
Standard DPPH Radical Scavenging Assay Protocol
This protocol provides a general procedure. You may need to optimize it based on your specific sample and instrumentation.
-
Preparation of DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh an appropriate amount of DPPH powder.
-
Dissolve it in a suitable solvent (e.g., methanol or ethanol) in a volumetric flask.[14]
-
Wrap the flask with aluminum foil to protect the solution from light.[4][14]
-
This solution should be prepared fresh daily.[14] The absorbance of the working DPPH solution at 517 nm should be between 0.8 and 1.2.[4]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of your test sample in a solvent that ensures complete dissolution.
-
Perform serial dilutions of the sample stock solution to obtain a range of concentrations for testing.
-
Prepare a stock solution of a standard antioxidant (e.g., Trolox or ascorbic acid) and perform serial dilutions in the same manner.[14]
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of each sample dilution to triplicate wells of a 96-well plate (e.g., 100 µL).
-
Add the same volume of the standard dilutions to separate wells.
-
Prepare a blank control containing the solvent used for your samples.[14]
-
Initiate the reaction by adding a specific volume of the DPPH working solution to all wells (e.g., 100 µL).[14]
-
Mix gently by pipetting or using a plate shaker.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each sample and standard concentration using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where: Acontrol is the absorbance of the blank control (solvent + DPPH). Asample is the absorbance of the test sample (sample + DPPH).[14]
-
Plot the % scavenging activity against the concentration of your samples and the standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Troubleshooting workflow for DPPH assay solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in the Amination of Sensitive Substrates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the amination of sensitive substrates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during amination reactions, offering potential causes and solutions in a question-and-answer format.
Reductive Amination
Q1: I am observing significant formation of a tertiary amine byproduct when reacting a primary amine with an aldehyde. How can I improve the selectivity for the desired secondary amine?
A1: The formation of a tertiary amine is a common byproduct resulting from the reaction of the newly formed, nucleophilic secondary amine with another equivalent of the aldehyde.[1] This over-alkylation can be minimized using several strategies:
-
Stoichiometric Control: Employing a large excess of the primary amine relative to the aldehyde increases the likelihood of the aldehyde reacting with the primary amine instead of the secondary amine product.[1]
-
Two-Step (Indirect) Procedure: This is one of the most effective methods to prevent dialkylation. First, allow the imine to form completely by mixing the primary amine and the aldehyde (e.g., in a 1:0.95 ratio) in a suitable solvent. The reaction can be monitored by TLC or LC-MS until the aldehyde is consumed. Then, add the reducing agent. Since the aldehyde is no longer present, the secondary amine product cannot react further.[1]
-
pH Control: Running the reductive amination under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.[1]
-
Choice of Reducing Agent: Certain reducing agents are more prone to favor the desired reaction. For instance, catalytic hydrogenation (H₂ with a catalyst like Raney Nickel) in the absence of acid can often avoid the production of tertiary amines.[1]
Q2: My starting aldehyde/ketone is being reduced to an alcohol, leading to low yields of the desired amine. What is causing this and how can I fix it?
A2: The reduction of the starting carbonyl to an alcohol is a competing side reaction that occurs when the reducing agent is not selective enough to differentiate between the carbonyl group (C=O) and the imine/iminium intermediate (C=N).
The choice of reducing agent is critical:
-
Sodium Borohydride (NaBH₄): This reagent can readily reduce both aldehydes and ketones. Its use is best reserved for a two-step procedure where the imine is pre-formed and the starting carbonyl is consumed before the addition of NaBH₄.[1]
-
Sodium Triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃): This is a highly selective reagent that preferentially reduces the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reductive aminations.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion at a controlled pH (typically 6-7). At lower pH, it can reduce aldehydes and ketones.
Q3: I am using sodium cyanoborohydride (NaBH₃CN) and observing an unexpected byproduct. What could it be and are there safety concerns?
A3: When using sodium cyanoborohydride, a potential side reaction is the addition of cyanide to the iminium ion, which can account for up to 20% of the product mixture.[1] A major safety concern with NaBH₃CN is the potential to release highly toxic hydrogen cyanide (HCN) gas during acidic workup.[1]
To mitigate these issues:
-
Switch to a Safer Reducing Agent: If possible, use sodium triacetoxyborohydride (STAB), as it is less toxic and does not produce cyanide byproducts.[1]
-
Careful pH Control: Maintain the reaction pH between 6 and 8 to ensure the selective reduction of the iminium ion.[1]
-
Proper Workup: Carefully quench the reaction under basic conditions to avoid the generation of HCN.[1]
Logical Workflow for Troubleshooting Reductive Amination
Caption: Troubleshooting workflow for common issues in reductive amination.
Buchwald-Hartwig Amination
Q1: I am getting a low yield in my Buchwald-Hartwig amination of an aryl chloride. What are the likely causes?
A1: Low yields with aryl chlorides are a common issue as they are less reactive than aryl bromides or iodides. Several factors could be at play:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine (B1218219) ligand is crucial. For challenging substrates like aryl chlorides, more electron-rich and bulky ligands (e.g., biarylphosphines like XPhos, SPhos, or RuPhos) are often required to promote the rate-limiting oxidative addition step. Using a pre-formed catalyst can sometimes give cleaner and more reproducible results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.
-
Base Selection: The choice of base is critical and can be substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, although this might require higher temperatures or longer reaction times.
-
Reaction Temperature: Aryl chlorides often require higher reaction temperatures (e.g., 80-110 °C) to undergo efficient oxidative addition.
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and THF are commonly used.
Q2: My sensitive substrate is degrading under the reaction conditions. How can I make the conditions milder?
A2: If your substrate is sensitive to the reaction conditions, particularly the strong base and high temperatures, consider the following modifications:
-
Use a Weaker Base: As mentioned, switching from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄ can prevent the degradation of base-labile functional groups.
-
Lower the Reaction Temperature: This can be achieved by using a more active catalyst system (i.e., a more electron-rich and bulky ligand) that can facilitate the reaction at a lower temperature.
-
Protecting Groups: If your substrate has other reactive functional groups (e.g., a phenol), protecting them before the amination reaction can prevent side reactions. The protecting group can then be removed in a subsequent step.
Q3: I am observing diarylation of my primary amine. How can I favor monoarylation?
A3: Diarylation can be a significant byproduct when using primary amines. To favor monoarylation:
-
Ligand Selection: Some ligands are known to promote monoarylation. For example, ligands like BrettPhos have been shown to be effective for the monoarylation of primary amines.
-
Stoichiometry: Using a slight excess of the primary amine relative to the aryl halide can help to suppress diarylation.
-
Reaction Time and Temperature: Carefully monitoring the reaction and stopping it once the starting aryl halide is consumed can prevent the further reaction of the monoarylated product. Lowering the reaction temperature can also sometimes improve selectivity.
Troubleshooting Logic for Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Data Presentation
The following tables summarize quantitative data for key aspects of amination reactions to aid in the selection of optimal conditions.
Table 1: Comparison of Reducing Agents for the Reductive Amination of Cyclohexanone with Benzylamine
| Reducing Agent | Solvent | Temperature | Reaction Time | Yield of N-benzylcyclohexylamine (%) | Key Byproducts | Reference(s) |
| NaBH₄ | Toluene | 100 °C | 4 h | 79 | Imine, dibenzylamine | [3] |
| NaBH₃CN | Methanol | RT | 24 h | ~90 | Minor amounts of dicyclohexylamine | [4] |
| NaBH(OAc)₃ (STAB) | DCE | RT | 1 h | >95 | Minimal | [2] |
| H₂ (30 bar) / 4wt% Au/CeO₂/TiO₂ | Toluene | 100 °C | 4 h | 79 | Imine, cyclohexanol | [5][6] |
Table 2: Effect of Amine to Aldehyde Ratio on Over-alkylation in Reductive Amination
| Aldehyde:Amine Ratio | Desired Secondary Amine (%) | Tertiary Amine Byproduct (%) | Notes |
| 1:1 | 50-60 | 40-50 | Significant over-alkylation is observed. |
| 1:2 | 75-85 | 15-25 | A moderate excess of the amine improves selectivity. |
| 1:5 | >95 | <5 | A large excess of the primary amine effectively suppresses the formation of the tertiary amine.[1] |
Table 3: Selected Catalyst/Ligand/Base Systems for the Buchwald-Hartwig Amination of 4-Chloroanisole with Aniline
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOtBu (1.2) | Toluene | 80 | 98 | [7] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | 95 | [8] |
| Pd₂(dba)₃ (0.5) | RuPhos (1.5) | NaOtBu (1.2) | Toluene | 100 | 99 | [8] |
| γ-Fe₂O₃@MBD/Pd-Co (0.07) | - | NaOtBu (1.2) | Water | 80 | 94 | [1] |
Experimental Protocols
This section provides detailed methodologies for key amination and protection reactions.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the direct reductive amination of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Glacial acetic acid (1.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and dissolve it in the anhydrous solvent.
-
Add the primary amine to the solution via syringe.
-
Add glacial acetic acid to the reaction mixture and stir at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.
-
Slowly add STAB to the stirring solution in portions. Note that the addition may be slightly exothermic and cause gas evolution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
General Workflow for One-Pot Reductive Amination
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
stability of O-(Diphenylphosphinyl)hydroxylamine in different solvent systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-(Diphenylphosphinyl)hydroxylamine (DPPH) in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and reactivity of DPPH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid DPPH should be stored under controlled conditions to maintain its stability. It is recommended to store it in a freezer, with temperatures ranging from -15°C to 8°C.[1][2][3] The compound is sensitive to light and moisture, so it should be kept in a tightly sealed, amber container under an inert atmosphere.[4] One study has noted that the material can be stable for at least two years when stored at room temperature in an amber bottle, though storage at lower temperatures is generally recommended.[5]
Q2: How stable is this compound in its solid form?
A2: DPPH is a relatively stable solid when stored correctly. It has been reported to be stable for a year if stored below 0°C.[6][7] However, it is thermally sensitive and will decompose above its melting point of approximately 140°C.[8] Differential Scanning Calorimetry (DSC) has shown an exothermic decomposition starting around 115°C, which can be even lower (around 100°C) if the material has been subjected to prolonged drying.[5]
Q3: Is this compound stable once dissolved in a solvent?
A3: The stability of DPPH in solution is less well-documented than its solid-state stability and is highly dependent on the solvent system and conditions. One source suggests that the final DPPH reagent is less stable than its Boc-protected precursor and should be used within one month of its generation.[5] Due to its reactivity as an electrophilic aminating agent, it can be susceptible to degradation, especially in the presence of nucleophiles, protic solvents, or impurities.
Q4: What are the general differences in stability between protic and aprotic solvents for a compound like DPPH?
-
Polar Protic Solvents (e.g., methanol, water): These solvents can act as nucleophiles and may lead to solvolysis or hydrolysis of the P-O bond over time. The presence of acidic or basic impurities can catalyze this degradation.
-
Aprotic Solvents (e.g., dichloromethane, THF, DMF): DPPH generally exhibits better stability in dry, aprotic solvents. However, it has very low solubility in many common aprotic solvents.[6] Some aprotic solvents, like DMF, can contain amine impurities upon degradation, which could react with DPPH. The presence of water in any aprotic solvent will promote hydrolysis.
Q5: What are the known incompatibilities for this compound?
A5: DPPH is incompatible with strong oxidizing agents, moisture, and light.[4] It is a reactive compound and will react with strong nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reactivity in amination reaction | Degradation of DPPH solution. | 1. Prepare a fresh solution of DPPH immediately before use. 2. Ensure the solvent is anhydrous. Use a freshly opened bottle or a properly dried solvent. 3. Store the DPPH solution under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. 4. Consider performing a stability study of DPPH in your chosen solvent system using the HPLC protocol below to determine its usable lifetime. |
| Inappropriate solvent choice. | 1. DPPH has low solubility in many aprotic solvents.[6] Ensure DPPH is fully dissolved. Sonication may be required for solvents like methanol.[9] 2. If using a protic solvent, be aware of potential solvolysis and consider running the reaction at a lower temperature to minimize degradation. | |
| Inconsistent reaction yields | Inconsistent age or quality of DPPH solution. | 1. Establish a standard operating procedure for the preparation and use of the DPPH solution, including a maximum storage time before it is discarded. 2. Always use a fresh batch of solid DPPH for preparing solutions for critical experiments. |
| Presence of moisture or other impurities. | 1. Use high-purity, anhydrous solvents. 2. Ensure all glassware is thoroughly dried before use. | |
| Appearance of unexpected byproducts | Degradation of DPPH. | 1. The primary thermal degradation pathway likely involves the cleavage of the N-O bond.[8] In solution, hydrolysis of the P-O bond is a potential degradation pathway. 2. Analyze your reaction mixture by LC-MS to identify the mass of the byproducts and compare them to potential degradation products of DPPH (e.g., diphenylphosphinic acid). |
Data Summary
While specific kinetic data on the stability of this compound in different solvents is not widely published, the following table summarizes its known stability characteristics.
| Parameter | Condition | Value / Observation | Citation |
| Solid State Storage Temperature | Recommended | <-15°C to 8°C | [1][2][3] |
| Solid State Stability | at 0°C | Can be stored indefinitely | [9] |
| below 0°C | Stable for one year | [6][7] | |
| Room Temperature (in amber bottle) | Reported to be stable for at least two years | [5] | |
| Thermal Decomposition | Onset Temperature (DSC) | ~115°C (can be as low as 100°C) | [5] |
| Decomposition Point | >140°C | [8][9] | |
| Solubility | Aprotic Solvents | Very low | [6] |
| DMSO | Slightly soluble | [9] | |
| Methanol | Very slightly soluble (sonication may be needed) | [9] | |
| Solution Stability | General Guideline | Use within one month of generation | [5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent System
This protocol outlines a method to determine the stability of DPPH in a user-defined solvent system using High-Performance Liquid Chromatography (HPLC).
1. Materials and Equipment:
-
This compound (DPPH)
-
Solvent of interest (e.g., Dichloromethane, Acetonitrile (B52724), Methanol)
-
HPLC system with UV detector
-
C18 Reversed-Phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Solutions:
-
DPPH Stock Solution: Accurately weigh and dissolve a known amount of DPPH in the solvent of interest to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Mobile Phase: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water.
3. HPLC Method:
-
Column: C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water Gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
4. Stability Study Procedure:
-
Prepare the DPPH stock solution in the solvent of interest.
-
Immediately inject a sample of the freshly prepared solution into the HPLC to obtain the initial peak area (T=0).
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the stock solution into the HPLC.
-
Record the peak area of DPPH at each time point.
5. Data Analysis:
-
Calculate the percentage of DPPH remaining at each time point relative to the initial peak area.
-
Plot the percentage of DPPH remaining versus time.
-
From this data, the half-life (t½) of DPPH in the specific solvent system and under the tested conditions can be determined.
Visualizations
Caption: Workflow for preparing and using DPPH solutions.
Caption: Decision tree for troubleshooting poor DPPH reaction yields.
References
- 1. This compound | 72804-96-7 | Benchchem [benchchem.com]
- 2. O-Diphenylphosphinylhydroxylamine | 72804-96-7 [chemicalbook.com]
- 3. DPPH - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Buy this compound | 72804-96-7 [smolecule.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Electrophilic Aminating Agents: O-(Diphenylphosphinyl)hydroxylamine (DPPH) vs. Hydroxylamine-O-sulfonic Acid (HOSA)
For researchers, scientists, and professionals in drug development, the choice of a suitable electrophilic aminating agent is critical for the successful synthesis of nitrogen-containing compounds. This guide provides an objective comparison of two prominent reagents, O-(Diphenylphosphinyl)hydroxylamine (DPPH) and Hydroxylamine-O-sulfonic Acid (HOSA), supported by experimental data to inform reagent selection.
Introduction
This compound (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) are both widely utilized reagents for the introduction of an amino group (-NH₂) onto a substrate via electrophilic amination.[1] These reagents are instrumental in the synthesis of a variety of compounds, including primary amines and N-amino heterocycles, which are key building blocks in medicinal chemistry and materials science.[2][3][4] While both serve a similar purpose, their reactivity, substrate scope, and handling characteristics can differ significantly, making one more suitable than the other for specific synthetic transformations.[5] This guide aims to delineate these differences through a review of their performance in key chemical reactions.
Performance Comparison in Electrophilic Amination
The reactivity of DPPH and HOSA has been directly compared in several key amination reactions. The following tables summarize the performance of each reagent with different classes of nucleophiles, providing a quantitative basis for comparison.
Amination of Grignard Reagents
The amination of Grignard reagents provides a direct route to primary amines. Experimental data reveals a stark contrast in the efficacy of DPPH and HOSA in this transformation.
| Substrate (Grignard Reagent) | Reagent | Product | Yield (%) |
| Isopropylmagnesium bromide | DPPH | Isopropylamine | 36[5] |
| HOSA | Isopropylamine | 0 (unsuccessful)[5] | |
| t-Butylmagnesium chloride | DPPH | t-Butylamine | 34[5] |
| HOSA | t-Butylamine | 0 (unsuccessful)[5] | |
| Cyclohexylmagnesium chloride | DPPH | Cyclohexylamine | 50[5] |
| HOSA | Cyclohexylamine | 0 (unsuccessful)[5] |
Table 1: Comparison of DPPH and HOSA in the amination of Grignard reagents.[5]
As the data indicates, DPPH is effective for the amination of secondary and tertiary alkyl Grignard reagents, affording the corresponding primary amines in moderate yields. In contrast, HOSA was found to be completely ineffective under similar reaction conditions for these substrates.[5]
Amination of N-Heterocycles
The introduction of an amino group onto the nitrogen atom of a heterocycle is a valuable transformation for modifying the properties of these molecules. Both DPPH and HOSA have been employed for the N-amination of various heterocyclic compounds.
| Substrate | Reagent | Product | Yield (%) |
| Indole | DPPH | 1-Aminoindole | 62[5] |
| HOSA | 1-Aminoindole | 45[5] | |
| Skatole (3-Methylindole) | DPPH | 1-Amino-3-methylindole | 58[5] |
| HOSA | 1-Amino-3-methylindole | 42[5] | |
| Carbazole | DPPH | 9-Aminocarbazole | 52[5] |
| HOSA | 9-Aminocarbazole | 38[5] |
Table 2: Comparison of DPPH and HOSA in the N-amination of indole, skatole, and carbazole.[5]
In the N-amination of indole, skatole, and carbazole, DPPH consistently provides higher yields compared to HOSA under the same reaction conditions.[5] This suggests that for the N-amination of these and structurally related electron-rich heterocyclic systems, DPPH is the superior reagent.[5]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below. These protocols are based on the work of Sosnovsky and Purgstaller (1989).[5]
General Procedure for the Amination of Grignard Reagents with DPPH
-
Grignard Reagent Formation: To a flask containing magnesium turnings (30 mmol) in anhydrous tetrahydrofuran (B95107) (10 mL), add a few drops of ethylene (B1197577) dibromide to initiate the reaction. A solution of the corresponding alkyl halide (6 mmol) in tetrahydrofuran (10 mL) is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours.
-
Amination Reaction: The freshly prepared Grignard reagent is cooled to -78 °C. A solution of this compound (DPPH) (5 mmol) in tetrahydrofuran (20 mL) is added dropwise to the cooled Grignard solution. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude amine is purified by distillation or chromatography.
General Procedure for the N-Amination of Heterocycles with DPPH or HOSA
-
Deprotonation: In a flame-dried flask under an inert atmosphere, a solution of the N-heterocycle (indole, skatole, or carbazole; 10 mmol) in anhydrous dimethylformamide (DMF) (20 mL) is treated with sodium hydride (60% dispersion in mineral oil; 12 mmol) at 0 °C. The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.
-
Amination: The reaction mixture is cooled to 0 °C, and a solution of either DPPH (11 mmol) or HOSA (11 mmol) in DMF (15 mL) is added dropwise. The reaction is then stirred at room temperature for 4 hours.
-
Work-up and Isolation: The reaction is carefully quenched with water (50 mL) and the mixture is extracted with ethyl acetate (B1210297) (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding N-aminoheterocycle.
Reaction Mechanisms and Workflow
The following diagrams illustrate the general mechanism of electrophilic amination and a typical experimental workflow for the comparative amination of N-heterocycles.
Safety and Handling
A significant practical consideration in reagent selection is safety. The preparation of HOSA involves the use of oleum (B3057394) (fuming sulfuric acid), which is a highly corrosive and hazardous substance.[6] In contrast, the synthesis of DPPH is considered to be much less hazardous.[5] For laboratories where safety is a primary concern, DPPH may be the preferred reagent from a handling perspective. DPPH is also a solid that is stable for extended periods when stored appropriately.
Summary and Conclusion
Both this compound (DPPH) and hydroxylamine-O-sulfonic acid (HOSA) are effective electrophilic aminating agents with distinct advantages and disadvantages.
-
DPPH demonstrates superior performance in the amination of sterically hindered Grignard reagents, where HOSA is ineffective.[5] It also provides consistently higher yields in the N-amination of common electron-rich heterocycles like indoles and carbazoles.[5] Furthermore, its preparation is associated with fewer hazards compared to HOSA.[5]
-
HOSA remains a versatile and widely used reagent for a broad range of aminations, although it may be less effective for certain sterically demanding substrates and some N-heterocycles.[4][5] Its commercial availability and lower cost may be advantageous in some applications.
Recommendation: For the amination of secondary and tertiary alkyl Grignard reagents and the N-amination of indoles and carbazoles, DPPH is the reagent of choice based on reported yields.[5] For broader applications, the choice between DPPH and HOSA should be made by considering the specific substrate, desired yield, and safety protocols of the laboratory. Researchers are encouraged to consult the primary literature for detailed procedures and to optimize reaction conditions for their specific application.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. DPPH - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Electrophilic Aminating Agents for Primary Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of primary amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. While traditional methods often rely on nucleophilic substitution or reductive amination, electrophilic amination has emerged as a powerful alternative, offering unique reactivity and the ability to form carbon-nitrogen bonds with a reversed polarity approach. This guide provides an objective comparison of common electrophilic aminating agents for the synthesis of primary amines, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Introduction to Electrophilic Amination
Caption: General mechanism of electrophilic amination.
This guide will focus on a comparative analysis of three major classes of electrophilic aminating agents: oxaziridines, hydroxylamine (B1172632) derivatives, and N-haloamines.
Comparison of Electrophilic Aminating Agents
The choice of an electrophilic aminating agent is dictated by several factors, including the nature of the nucleophile, desired functional group tolerance, and scalability of the reaction. Below is a summary of the performance of different agents based on available experimental data.
Oxaziridines
Oxaziridines are three-membered heterocyclic compounds containing a nitrogen-oxygen bond.[3] The electrophilicity of the nitrogen atom can be tuned by the substituents on both the nitrogen and carbon atoms. N-H, N-alkyl, and N-Boc oxaziridines are commonly employed for the synthesis of primary amines.[4][5]
Performance Data:
The direct primary amination of organometallic reagents using a bench-stable NH-oxaziridine has been reported with good to excellent yields.[4][6]
| Nucleophile (R-MgBr) | Product (R-NH2) | Yield (%)[4] |
| PhCH2CH2-MgBr | PhCH2CH2-NH2 | 82 |
| n-Hexyl-MgBr | n-Hexyl-NH2 | 75 |
| cyclo-Hexyl-MgBr | cyclo-Hexyl-NH2 | 88 |
| t-Butyl-MgBr | t-Butyl-NH2 | 65 |
| 1-Adamantyl-MgBr | 1-Adamantyl-NH2 | 91 |
Advantages:
-
N-H oxaziridines can deliver an unprotected amino group directly.[4]
-
Some oxaziridines are bench-stable solids, making them easy to handle.[3]
-
The reactivity can be modulated by substituents.
Limitations:
-
The synthesis of substituted oxaziridines can be multi-stepped.
-
Side reactions, such as oxidation of the nucleophile, can occur.
-
Some oxaziridines are not commercially available and must be synthesized in-house.
Hydroxylamine Derivatives
A wide range of O-substituted hydroxylamines have been developed as effective electrophilic aminating agents.[7] These include reagents like hydroxylamine-O-sulfonic acid (HOSA), O-(2,4-dinitrophenyl)hydroxylamine (DPH), and O-acyl hydroxylamines.
Performance Data:
Hydroxylamine-O-sulfonic acid (HOSA) is an inexpensive and commercially available reagent for the amination of various nucleophiles, including arylboronic acids.[8][9]
| Nucleophile (Ar-B(OH)2) | Product (Ar-NH2) | Conditions | Yield (%)[8] |
| 4-MeO-C6H4-B(OH)2 | 4-MeO-C6H4-NH2 | aq. NaOH, rt, 1h | 95 |
| 4-F-C6H4-B(OH)2 | 4-F-C6H4-NH2 | aq. NaOH, rt, 1h | 85 |
| 2-Me-C6H4-B(OH)2 | 2-Me-C6H4-NH2 | aq. NaOH, rt, 1h | 78 |
O-(2,4-dinitrophenyl)hydroxylamine (DPH) has also been used for the amination of various nucleophiles.
| Nucleophile | Product | Yield (%)[10] |
| Pyridine (followed by benzoylation) | N-Benzoyliminopyridinium ylide | 95 |
Advantages:
-
Many hydroxylamine derivatives are readily available or can be synthesized easily.[7][11]
-
They offer a broad substrate scope, including organometallics and enolates.[1]
-
Some reagents, like HOSA, are cost-effective for large-scale synthesis.[8]
Limitations:
-
Many hydroxylamine derivatives require a subsequent deprotection step to furnish the primary amine.
-
The stability of some hydroxylamine derivatives can be a concern.
-
Reaction conditions can sometimes be harsh, involving strong acids or bases.[7]
N-Haloamines
N-haloamines, such as N-chloroamines, are another class of electrophilic aminating agents.[12] They are often generated in situ and can react with a variety of nucleophiles.
Performance Data:
While direct comparative data for primary amine synthesis is less commonly tabulated for N-haloamines, they are effective for the amination of organozinc reagents to form secondary and tertiary amines, suggesting their potential for primary amine synthesis with appropriate nitrogen protecting groups.[13]
Advantages:
-
Can be generated in situ from readily available starting materials.
-
Often highly reactive.
Limitations:
-
Often unstable and require in situ generation and use.
-
Over-amination to form secondary and tertiary amines can be a significant side reaction.
-
The scope for direct primary amine synthesis is less developed compared to other agents.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for each class of aminating agent.
Protocol 1: Direct Primary Amination of a Grignard Reagent with an NH-Oxaziridine[4]
Caption: Experimental workflow for amination with NH-oxaziridine.
Procedure:
-
To a dry flask under an argon atmosphere, add the NH-oxaziridine (1.2 mmol) and diethyl ether (5.0 mL).
-
Slowly add the Grignard reagent (1.0 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, perform a standard acid/base workup to isolate the free primary amine.
Protocol 2: Amination of an Arylboronic Acid with Hydroxylamine-O-Sulfonic Acid (HOSA)[8]
Caption: Experimental workflow for amination with HOSA.
Procedure:
-
Dissolve the arylboronic acid (1.0 equiv) in an aqueous solution of sodium hydroxide.
-
To the stirred solution, add hydroxylamine-O-sulfonic acid (1.1 equiv) in portions at room temperature.
-
Stir the reaction mixture for 1 hour.
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford the primary aniline.
Conclusion
The selection of an electrophilic aminating agent for primary amine synthesis is a critical decision that impacts reaction efficiency, substrate scope, and overall synthetic strategy. Oxaziridines, particularly NH-oxaziridines, offer a direct route to unprotected primary amines with high yields for organometallic nucleophiles. Hydroxylamine derivatives, such as the readily available and inexpensive HOSA, are excellent for the amination of arylboronic acids. N-haloamines represent a reactive class of reagents, though their application in direct primary amine synthesis is less established and can be complicated by over-alkylation. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to best suit their synthetic needs.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 4. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Primary Amination of Alkylmetals with NH-Oxaziridine [organic-chemistry.org]
- 7. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 9. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 10. Highly efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the synthesis of substituted N-benzoyliminopyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-(2,4-dinitrophenyl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 12. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cobalt-catalyzed electrophilic amination of arylzincs with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Aminating Reagents: Unveiling the Advantages of DPPH
For researchers, scientists, and drug development professionals navigating the complex landscape of synthetic chemistry, the choice of an aminating reagent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth comparison of O-(diphenylphosphinyl)hydroxylamine (DPPH), a versatile electrophilic aminating reagent, with other commonly employed alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound (DPPH) has emerged as a powerful reagent for electrophilic amination, offering distinct advantages over traditional aminating agents. This guide will demonstrate that DPPH excels in its broad substrate scope, exceptional functional group tolerance, and its efficacy under mild reaction conditions. A key advantage of DPPH is its remarkable performance in the amination of electronically diverse substrates, particularly its effectiveness with electron-deficient systems where other reagents often fall short.
Performance Comparison: DPPH vs. Other Aminating Reagents
The superiority of DPPH is most evident when compared directly with other widely used electrophilic aminating reagents such as hydroxylamine-O-sulfonic acid (HOSA), as well as nucleophilic amination methods like the Gabriel synthesis.
Amination of Aryl Boronic Acids
The conversion of aryl boronic acids to primary anilines is a fundamental transformation in organic synthesis. DPPH demonstrates exceptional efficiency and scope in this reaction, particularly with challenging electron-deficient substrates.[1][2] In contrast, reagents like hydroxylamine-O-sulfonic acid show a significant drop in yield with electron-withdrawing groups on the aryl ring.[1][3]
| Substrate (Aryl Boronic Acid) | Product | Yield with DPPH (%)[4] | Yield with HOSA (%) |
| Phenylboronic acid | Aniline | 90 | Good |
| 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 78 | Good |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | 97 | Low to moderate |
| 4-Cyanophenylboronic acid | 4-Cyanoaniline | 85 | Low |
| 3-Nitrophenylboronic acid | 3-Nitroaniline | 95 | Low |
| 2-Thiopheneboronic acid | 2-Aminothiophene | 64 | Variable |
Table 1: Comparison of yields for the amination of various aryl boronic acids with DPPH and HOSA. Yields for HOSA are qualitative based on literature descriptions indicating reduced efficiency with electron-deficient substrates.
Amination of Other Nucleophiles
DPPH also shows advantages in the amination of other nucleophiles, such as Grignard reagents and N-heterocycles. A critical evaluation has shown that DPPH can successfully aminate sterically hindered Grignard reagents where HOSA fails. Furthermore, for the N-amination of heterocycles like indole (B1671886) and carbazole, DPPH consistently provides higher yields than HOSA under similar conditions.
Key Advantages of DPPH
-
Broad Substrate Scope: DPPH is effective for the amination of a wide range of nucleophiles including aryl and heteroaryl boronic acids, Grignard reagents, and N-heterocycles.[1][5]
-
Exceptional Functional Group Tolerance: The reaction conditions for DPPH amination are mild, allowing for the presence of a diverse array of functional groups that are often incompatible with harsher reagents.[1][2]
-
Effectiveness with Electron-Deficient Substrates: A standout feature of DPPH is its ability to aminate electron-poor substrates with high yields, a significant challenge for many other aminating reagents.[1][2]
-
Mild Reaction Conditions: DPPH-mediated aminations are typically carried out at room temperature, avoiding the need for high temperatures or harsh additives.[5]
-
Bench-Stable Reagent: DPPH is a solid that is stable for extended periods, making it a convenient and reliable reagent for routine use in the laboratory.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the amination of an aryl boronic acid using both DPPH and hydroxylamine-O-sulfonic acid are presented below.
General Procedure for Amination of an Aryl Boronic Acid with DPPH
To a solution of the aryl boronic acid (1.0 equiv) in a suitable solvent such as acetonitrile (B52724) or DMF is added this compound (1.2 equiv) and a base, typically potassium hydroxide (B78521) (3.0 equiv). The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours) and monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and purified by column chromatography to afford the corresponding primary aniline.[4]
General Procedure for Amination of an Aryl Boronic Acid with Hydroxylamine-O-sulfonic Acid (HOSA)
In a typical procedure, the aryl boronic acid is dissolved in a suitable solvent, and an aqueous solution of hydroxylamine-O-sulfonic acid is added in the presence of a base. The reaction is stirred at room temperature or with gentle heating. The progress of the reaction is monitored, and upon completion, the product is isolated through extraction and purified.
Mechanistic Insights
The distinct reactivity of DPPH compared to other aminating reagents can be understood by examining their reaction mechanisms.
Mechanism of DPPH Amination of Aryl Boronic Acids
The reaction of DPPH with an aryl boronic acid is proposed to proceed through the formation of a boronate intermediate. This is followed by a 1,2-aryl migration from the boron to the nitrogen atom, with subsequent hydrolysis to yield the primary aniline.[2][5]
Caption: Proposed mechanism for the amination of aryl boronic acids using DPPH.
Comparative Mechanisms of Other Aminating Reagents
In contrast, other aminating reagents operate through different mechanistic pathways, which can influence their substrate scope and reactivity.
HOSA is believed to act as an electrophilic source of 'NH2+'. The reaction with a nucleophile involves the displacement of the sulfate (B86663) leaving group.[6]
Caption: General mechanism of amination with HOSA.
The Gabriel synthesis is a nucleophilic amination method that involves the alkylation of phthalimide (B116566) followed by hydrazinolysis to release the primary amine. This multi-step process is generally limited to primary alkyl halides.[7][8]
Caption: Simplified workflow of the Gabriel synthesis.
N-substituted sulfonamides can also act as aminating agents. Their mechanism often involves the deprotection of the sulfonamide group after the initial C-N bond formation, adding extra steps to the synthetic sequence.[9] The sulfonamide group acts as an activator for the nitrogen nucleophile.
Caption: General amination pathway using a sulfonamide reagent.
Conclusion
This compound (DPPH) stands out as a highly effective and versatile electrophilic aminating reagent. Its broad substrate scope, exceptional functional group tolerance, and superior performance with electron-deficient substrates make it an invaluable tool for modern organic synthesis. For researchers and professionals in drug development, the mild reaction conditions and the reliability of DPPH offer a significant advantage in the construction of complex nitrogen-containing molecules. While other aminating reagents have their applications, the evidence presented in this guide strongly supports the consideration of DPPH as a first-choice reagent for a wide range of amination reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DPPH and O-(p-nitrobenzoyl)hydroxylamine in Antioxidant Analysis
For Researchers, Scientists, and Drug Development Professionals
The quantification of antioxidant capacity is a critical aspect of drug discovery, food science, and cosmetic research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a well-established and widely used method for this purpose. This guide provides a detailed comparison of the DPPH method with a potential alternative approach utilizing O-(p-nitrobenzoyl)hydroxylamine. While the DPPH assay is extensively documented, the use of O-(p-nitrobenzoyl)hydroxylamine for direct antioxidant capacity measurement is less established. This guide, therefore, presents a plausible experimental framework for its use based on the known reactivity of hydroxylamine (B1172632) derivatives and compares it with the conventional DPPH protocol.
Principles of Antioxidant Capacity Measurement
Antioxidant activity is primarily assessed based on the ability of a compound to donate a hydrogen atom or an electron to a stable radical, thereby neutralizing it. This quenching of radicals can be monitored by a change in absorbance or color, forming the basis of many spectrophotometric antioxidant assays.
DPPH Radical Scavenging Assay
The DPPH assay relies on the stable free radical 2,2-diphenyl-1-picrylhydrazyl, which has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[1] When an antioxidant is added, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to the non-radical form, DPPH-H, which is a pale yellow color.[1] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[1]
O-(p-nitrobenzoyl)hydroxylamine-Based Assay (Hypothetical Framework)
While not a standard method, an antioxidant assay using O-(p-nitrobenzoyl)hydroxylamine could theoretically be based on its capacity to act as an oxidizing agent or to be involved in a reaction where its consumption by an antioxidant can be monitored. One plausible mechanism involves the reduction of the hydroxylamine derivative by an antioxidant. The product of this reaction could then be quantified, or the depletion of a colored oxidant that reacts with the remaining hydroxylamine could be measured. For the purpose of this guide, we will consider a hypothetical indirect spectrophotometric assay.
Data Presentation: A Comparative Overview
Due to the lack of established experimental data for an O-(p-nitrobenzoyl)hydroxylamine-based antioxidant assay, a direct quantitative comparison of performance metrics is not feasible. However, we can compare the known properties of the reagents and the established performance of the DPPH assay with the theoretical advantages and disadvantages of a hydroxylamine-based method.
| Feature | DPPH Assay | O-(p-nitrobenzoyl)hydroxylamine Assay (Hypothetical) |
| Principle | Direct measurement of radical scavenging by monitoring the disappearance of the DPPH radical. | Indirect measurement, potentially involving the reaction of the hydroxylamine with an antioxidant and subsequent quantification of a reaction product or unreacted reagent. |
| Reagent Color | Deep violet | Colorless |
| Detection Wavelength | ~517 nm | Dependent on the specific reaction and indicator used. |
| Reaction Mechanism | Primarily Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). | Likely involves redox reactions, potentially HAT from the antioxidant to the hydroxylamine derivative. |
| Advantages | Simple, rapid, commercially available reagent, extensive literature support.[2][3] | Potentially higher stability of the reagent compared to radical species, may offer different selectivity towards antioxidants. |
| Disadvantages | Can be subject to interference from compounds that absorb at the same wavelength; reaction kinetics can be slow for some antioxidants. | The assay protocol is not established; the reaction mechanism and stoichiometry with various antioxidants are unknown; potential for complex reaction pathways. |
Table 1: Comparative Features of DPPH and a Hypothetical O-(p-nitrobenzoyl)hydroxylamine Antioxidant Assay.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a standard and widely accepted method for determining antioxidant activity.
1. Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol. Store the solution in a dark, amber-colored bottle at 4°C.
-
Test Sample Solutions: Prepare a series of concentrations of the test compound in methanol or another suitable solvent.
-
Standard Solution: Prepare a stock solution of a known antioxidant standard, such as Trolox or ascorbic acid, in methanol.
2. Assay Procedure:
-
Pipette 1.0 mL of the DPPH solution into a test tube.
-
Add 1.0 mL of the test sample solution (or standard solution) at various concentrations.
-
For the control, add 1.0 mL of the solvent (e.g., methanol) to 1.0 mL of the DPPH solution.
-
For the blank, use 1.0 mL of the solvent and 1.0 mL of the test sample solution.
-
Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
3. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The results can also be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Hypothetical O-(p-nitrobenzoyl)hydroxylamine Assay Protocol
This proposed protocol is based on general principles of antioxidant assays and the chemical nature of hydroxylamines. It would require significant validation and optimization.
1. Principle: This hypothetical assay is an indirect method. An antioxidant of interest would first react with a known excess of an oxidizing agent. The remaining, unreacted oxidizing agent would then be quantified by its reaction with O-(p-nitrobenzoyl)hydroxylamine, leading to a colored product. The antioxidant capacity of the sample would be inversely proportional to the color intensity.
2. Reagent Preparation:
-
O-(p-nitrobenzoyl)hydroxylamine Solution: Prepare a standard solution of O-(p-nitrobenzoyl)hydroxylamine in a suitable organic solvent.
-
Oxidizing Agent Solution: Prepare a solution of a stable oxidizing agent (e.g., potassium permanganate (B83412) or a stable organic radical) with a known concentration.
-
Test Sample Solutions: Prepare a series of concentrations of the test compound in an appropriate solvent.
-
Standard Solution: Prepare a stock solution of a known antioxidant standard.
3. Assay Procedure:
-
To a known volume of the test sample or standard solution, add a known excess of the oxidizing agent solution.
-
Allow the reaction to proceed for a defined period to ensure complete reaction of the antioxidant.
-
Add the O-(p-nitrobenzoyl)hydroxylamine solution to the mixture. This will react with the remaining oxidizing agent.
-
Following this, a color-forming reagent could be added that specifically reacts with a product of the hydroxylamine-oxidant reaction to generate a measurable chromophore.
-
Measure the absorbance at the wavelength of maximum absorbance of the colored product.
4. Calculation of Antioxidant Capacity: A standard curve would be generated using known concentrations of the standard antioxidant. The antioxidant capacity of the test sample would be determined by comparing its effect on the final absorbance to the standard curve.
Mandatory Visualizations
DPPH Assay Workflow
Caption: Workflow of the DPPH radical scavenging assay.
DPPH Reaction Mechanism
References
- 1. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
O-(Diphenylphosphinyl)hydroxylamine (DPPH): A Guide to Functional Group Tolerance in Electrophilic Amination
For researchers, scientists, and drug development professionals, the choice of a robust aminating agent is critical for the successful synthesis of complex molecules. O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and highly effective reagent for electrophilic amination, offering broad functional group tolerance and, in many cases, superior performance compared to traditional reagents.
This guide provides a comprehensive comparison of DPPH's functional group compatibility across various reaction types, supported by experimental data. We will delve into its performance in the amination of (hetero)aryl boronic acids, organometallic reagents, and heterocycles, as well as in late-stage S-imination reactions.
Performance Comparison: DPPH vs. Other Aminating Agents
DPPH often demonstrates advantages over other electrophilic aminating agents, such as hydroxylamine-O-sulfonic acid (HOSA). Key benefits include enhanced safety in preparation and handling, and superior yields in specific applications, particularly in the amination of N-H bonds in heterocyclic compounds.[1]
Functional Group Tolerance of DPPH
The following tables summarize the compatibility of various functional groups in reactions mediated by DPPH, based on published experimental data.
Amination of (Hetero)aryl Boronic Acids and Esters
A recent study highlights the exceptional functional group tolerance of DPPH in the rapid and general amination of (hetero)aryl boronic acids and esters to form primary anilines.[2][3][4][5] The reaction proceeds under mild, metal-free conditions and is notably insensitive to the electronic properties of the substrate.[2][3][4] This makes it particularly effective for producing electron-deficient anilines, which are often challenging to synthesize using other methods.[2][3]
| Functional Group | Substrate Example | Product | Yield (%) | Reference |
| Halogens | 4-Fluorophenylboronic acid | 4-Fluoroaniline | 83 | Synfacts 2025; 21(03), 302 |
| 4-Chlorophenylboronic acid | 4-Chloroaniline | 92 | Org. Lett. 2024, 26, 9847–9851 | |
| 4-Bromophenylboronic acid | 4-Bromoaniline | 95 | Org. Lett. 2024, 26, 9847–9851 | |
| Electron-withdrawing | 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | 78 | Synfacts 2025; 21(03), 302 |
| 4-Cyanophenylboronic acid | 4-Cyanoaniline | 85 | Org. Lett. 2024, 26, 9847–9851 | |
| 4-Nitrophenylboronic acid | 4-Nitroaniline | 75 | Org. Lett. 2024, 26, 9847–9851 | |
| Electron-donating | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 91 | Org. Lett. 2024, 26, 9847–9851 |
| 4-Methylphenylboronic acid | 4-Toluidine | 88 | Org. Lett. 2024, 26, 9847–9851 | |
| Sterically Hindered | 2-Methylphenylboronic acid | 2-Toluidine | 82 | Org. Lett. 2024, 26, 9847–9851 |
| 2,6-Dimethylphenylboronic acid | 2,6-Dimethylaniline | 79 | Org. Lett. 2024, 26, 9847–9851 | |
| Sulfur-containing | 4-(Methylthio)phenylboronic acid | 4-(Methylthio)aniline | 87 | Org. Lett. 2024, 26, 9847–9851 |
| Thiophen-3-ylboronic acid | Thiophen-3-amine | 76 | Org. Lett. 2024, 26, 9847–9851 | |
| Nitrogen Heterocycles | Pyridin-3-ylboronic acid | 3-Aminopyridine | 95 | Synfacts 2025; 21(03), 302 |
| 1H-Indole-5-boronic acid | 5-Aminoindole | 81 | Org. Lett. 2024, 26, 9847–9851 | |
| Boronic Esters | 4-(Pinacolboranyl)benzonitrile | 4-Aminobenzonitrile | 84 | Org. Lett. 2024, 26, 9847–9851 |
Amination of Organometallic Reagents (Grignard Reagents)
DPPH can effectively aminate carbanions derived from Grignard reagents. While yields are moderate, this method provides a pathway to primary amines from alkyl halides.
| Substrate (from Grignard) | Product | Yield (%) | Reference |
| Isopropylmagnesium bromide | Isopropylamine | 36 | Z. Naturforsch. 44b, 582-586 (1989) |
| tert-Butylmagnesium chloride | tert-Butylamine | 34 | Z. Naturforsch. 44b, 582-586 (1989) |
| Cyclohexylmagnesium bromide | Cyclohexylamine | 50 | Z. Naturforsch. 44b, 582-586 (1989) |
N-Amination of Heterocycles
DPPH is a superior reagent for the N-amination of various nitrogen-containing heterocycles, consistently providing higher yields than HOSA.[1]
| Substrate | Product | Yield (%) | Reference |
| Indole | 1-Aminoindole | 62 | Z. Naturforsch. 44b, 582-586 (1989) |
| Skatole (3-Methylindole) | 1-Amino-3-methylindole | 58 | Z. Naturforsch. 44b, 582-586 (1989) |
| Carbazole | 9-Aminocarbazole | 52 | Z. Naturforsch. 44b, 582-586 (1989) |
Late-Stage S-Imination
DPPH demonstrates excellent chemoselectivity and broad functional group tolerance in the S-imination of thioethers, even in complex and sensitive molecules like peptides and natural products. This highlights its utility in late-stage functionalization.
| Substrate Type | Reaction | Key Features |
| Peptides | Thioether imination | Mild, metal-free, biomolecule-compatible |
| Natural Products | Thioether imination | Excellent chemoselectivity |
| Clinically Trialed Drugs | Thioether imination | Broad functional group tolerance |
Experimental Protocols
General Procedure for the Amination of (Hetero)aryl Boronic Acids
This protocol is adapted from the work of Liu et al. in Organic Letters.
Workflow Diagram:
Caption: General workflow for the amination of aryl boronic acids using DPPH.
Materials:
-
(Hetero)aryl boronic acid (1.0 equiv)
-
This compound (DPPH) (1.2 equiv)
-
Potassium hydroxide (B78521) (KOH) (3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a vial charged with the (hetero)aryl boronic acid, add DPPH and DMF.
-
Add KOH to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary aniline.
General Procedure for the N-Amination of Heterocycles
This protocol is based on the work of Sosnovsky and Purgstaller.
Workflow Diagram:
Caption: General workflow for the N-amination of heterocycles using DPPH.
Materials:
-
Heterocycle (e.g., indole, carbazole) (1.0 equiv)
-
This compound (DPPH) (1.1 equiv)
-
Potassium hydroxide (KOH) (1.2 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the heterocycle in DMF.
-
Add powdered KOH to the solution and stir for a short period.
-
Add DPPH in one portion.
-
Continue stirring the reaction mixture at room temperature for the specified time (typically a few hours).
-
After the reaction is complete, pour the mixture into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure N-aminated heterocycle.
Conclusion
This compound is a highly valuable reagent for electrophilic amination, demonstrating a broad substrate scope and exceptional tolerance for a wide range of functional groups. Its effectiveness in the amination of (hetero)aryl boronic acids, especially for electron-deficient systems, and its superiority in the N-amination of heterocycles make it a powerful tool in modern organic synthesis. The mild reaction conditions and high chemoselectivity observed in various applications, including late-stage functionalization of complex molecules, underscore its importance for researchers in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Commercially Available versus Laboratory-Synthesized DPPH for Antioxidant Assays
For researchers in drug development and related scientific fields, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a cornerstone for assessing antioxidant activity. A critical but often overlooked aspect of this assay is the source and quality of the DPPH reagent itself. This guide provides a comprehensive comparison of the performance of commercially available DPPH versus DPPH synthesized in the laboratory, supported by experimental data and protocols to aid in making an informed decision for your research needs.
Quantitative Performance Comparison
The choice between commercial and lab-synthesized DPPH hinges on several key performance indicators: purity, stability, reactivity, and cost-effectiveness. The following table summarizes these parameters.
| Performance Parameter | Commercially Available DPPH | Laboratory-Synthesized DPPH | Key Considerations |
| Purity | Typically ≥90% - 95% (elemental analysis)[1]. Lot-specific purity is provided in the Certificate of Analysis (CoA)[2][3]. | Purity is variable and dependent on the success of the synthesis and purification steps. Potential impurities include unreacted starting materials or byproducts. | High purity is crucial for reproducible and accurate antioxidant capacity measurements. Impurities can interfere with the assay. |
| Stability | Generally stable when stored correctly (2-8°C, protected from light)[2][4]. Recommended retest periods are often provided[3]. Solutions in methanol (B129727) may be stable for up to 240 hours when stored in the dark[5]. | Stability can be less predictable and depends on purity. Residual solvents or impurities from the synthesis can accelerate degradation. | The stability of the DPPH radical is essential for consistent assay results over time. |
| Reactivity | Consistent reactivity is expected due to standardized purity and quality control. | Reactivity may vary between batches due to differences in purity. Impurities could potentially scavenge radicals or inhibit the reaction. | Consistent reactivity ensures that observed differences in antioxidant activity are due to the test compound and not the reagent. |
| Cost-Effectiveness | Higher initial purchase price per gram. However, it saves time and resources related to synthesis and purification. | Lower direct cost of starting materials. However, it requires significant investment in labor, equipment, and solvent for synthesis and purification. | The overall cost-effectiveness depends on the scale of research, available laboratory infrastructure, and personnel time. |
| Quality Control | Comes with a Certificate of Analysis, ensuring quality and traceability[2][3]. | Requires in-house validation of purity and identity (e.g., via spectroscopy, melting point). Commercial DPPH has a melting point of approximately 135°C[6]. | Proper characterization of lab-synthesized DPPH is critical for reliable experimental outcomes. |
Experimental Protocols
Accurate comparison of DPPH from different sources necessitates standardized experimental protocols. Below are detailed methodologies for the synthesis of DPPH and the subsequent DPPH radical scavenging assay.
1. Laboratory Synthesis of DPPH
DPPH can be synthesized by the oxidation of 2,2-diphenyl-1-picrylhydrazine.
-
Reaction Principle: The synthesis involves the oxidation of the hydrazine (B178648) derivative, which results in the formation of the stable DPPH radical. Common oxidizing agents include lead dioxide or potassium permanganate (B83412) in a non-polar solvent like dichloromethane (B109758) or benzene[7].
-
Procedure:
-
Dissolve 2,2-diphenyl-1-picrylhydrazine in dichloromethane.
-
Add an oxidizing agent (e.g., lead dioxide) in excess.
-
Stir the mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the oxidizing agent.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent mixture (e.g., chloroform/ether) to obtain dark-colored crystals[7].
-
2. DPPH Radical Scavenging Assay
This protocol is widely used to evaluate the antioxidant capacity of a substance.[8][9]
-
Principle: DPPH is a stable free radical with a deep violet color in solution, showing a maximum absorbance at approximately 517 nm[7][10]. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, neutralizing the free radical and causing the solution to change color to a pale yellow. The decrease in absorbance is proportional to the antioxidant activity[9][10].
-
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in a dark container to prevent degradation from light.
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound in the same solvent used for the DPPH solution.
-
Reaction: In a microplate well or a cuvette, mix a specific volume of the test sample with a fixed volume of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Visualizing Key Processes
Logical Workflow for DPPH Source Selection
Caption: Decision workflow for selecting between commercial and lab-synthesized DPPH.
DPPH Radical Scavenging Mechanism
Caption: Hydrogen atom donation from an antioxidant to the DPPH radical.
Conclusion and Recommendations
The decision to use commercially available or laboratory-synthesized DPPH should be guided by the specific needs of the research.
-
For high-throughput screening, GMP-regulated environments, and studies requiring high reproducibility and traceability, commercially available DPPH is the superior choice. The guaranteed purity and quality control provided by the manufacturer outweigh the higher initial cost.
-
For academic research with limited funding, large-scale studies where cost is a major factor, or for educational purposes, in-house synthesis of DPPH may be a viable option. However, it is imperative that the synthesized product is rigorously purified and characterized to ensure the reliability of the experimental results.
Ultimately, the consistency and purity of the DPPH reagent are paramount for generating accurate and reproducible data in antioxidant research. Researchers must weigh the convenience and quality assurance of commercial products against the potential cost savings and inherent variability of lab-synthesized alternatives.
References
- 1. DPPH, Free Radical [sigmaaldrich.com]
- 2. abmole.com [abmole.com]
- 3. scribd.com [scribd.com]
- 4. 2,2-Diphenyl-1-picrylhydrazyl 1898-66-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. DPPH - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: A Comparative Guide to Electrophilic Amination Reagents
For researchers, scientists, and drug development professionals navigating the complex landscape of carbon-nitrogen bond formation, the strategic selection of an electrophilic amination reagent is paramount. This guide offers an objective, data-driven comparison of three prominent classes of electrophilic aminating agents: O-acylhydroxylamines, oxaziridines, and azodicarboxylates. By examining their reaction mechanisms, performance with key nucleophiles, and providing detailed experimental protocols, this document serves as a practical resource for making informed decisions in synthetic planning.
The umpolung strategy of electrophilic amination, where a nitrogen atom acts as the electrophile to react with a carbon nucleophile, offers a powerful alternative to traditional nucleophilic amination methods.[1] This approach is particularly valuable for the synthesis of sterically hindered amines and for the α-amination of carbonyl compounds.[1] The choice of the electrophilic nitrogen source is critical and is dictated by factors such as the nature of the nucleophile, desired product, and reaction conditions. This guide focuses on a mechanistic and performance-based comparison of O-acylhydroxylamines, oxaziridines, and azodicarboxylates, providing a framework for their effective application.
Mechanistic Overview
The reactivity of these electrophilic amination reagents stems from the presence of an electron-withdrawing group attached to the nitrogen atom, rendering it susceptible to nucleophilic attack. However, the specific mechanisms of C-N bond formation vary significantly between the reagent classes.
O-Acylhydroxylamines: These reagents, particularly O-benzoylhydroxylamines, are versatile and have been extensively used in transition metal-catalyzed aminations.[2] In uncatalyzed reactions with strong nucleophiles like organometallics, the reaction proceeds via a direct nucleophilic attack on the nitrogen, displacing the carboxylate leaving group.[3] Transition metal catalysis, often with copper, facilitates the reaction with a broader range of nucleophiles, including organozinc reagents, through oxidative addition, ligand exchange, and reductive elimination.[3]
Oxaziridines: These three-membered heterocyclic compounds feature a strained N-O bond. Nucleophilic attack occurs at the electrophilic nitrogen atom, leading to the cleavage of this weak bond.[4] The choice of substituents on the oxaziridine (B8769555) ring influences its reactivity and can be tuned to control the reaction's outcome.[5] A notable advantage of some oxaziridine reagents is the generation of a ketone byproduct, which is less prone to side reactions compared to the aldehyde byproducts from other reagents.[6]
Azodicarboxylates: Dialkyl azodicarboxylates, such as diethyl azodicarboxylate (DEAD), are another important class of electrophilic aminating agents. The reaction with nucleophiles typically involves an initial addition to one of the nitrogen atoms of the N=N double bond.[4] For the amination of enolates, this is often followed by protonation and tautomerization to yield the α-aminated carbonyl compound.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of these electrophilic amination reagents in reactions with two major classes of nucleophiles: organometallics and enolates. The data has been compiled from various literature sources to provide a comparative overview of their efficacy.
Table 1: Electrophilic Amination of Organometallic Reagents
| Reagent Class | Nucleophile | Reagent Example | Catalyst/Conditions | Product | Yield (%) | Reference |
| O-Acylhydroxylamines | Aryl Grignard | N,N-Dimethyl O-(mesitylenesulfonyl)hydroxylamine | THF, rt, 2h | N,N-Dimethylaniline | High | [7] |
| Aryl Grignard | 1,3-Dioxolan-2-one O-sulfonyloxime | CH₂Cl₂, rt | Primary Arylamine | up to 97% | [8] | |
| Diorganozinc | O-Benzoyl-N,N-dibenzylhydroxylamine | Cu(OTf)₂ (cat.), THF, rt | Tertiary Amine | 71-99% | [1][9] | |
| Diorganozinc | O-Benzoyl-N-benzylhydroxylamine | Cu(OTf)₂ (cat.), THF, rt | Secondary Amine | Good | [1] | |
| Oxaziridines | Diorganozinc | N-Boc-oxaziridine | THF, rt | N-Boc Primary Amine | Good | [10] |
| Azides (for comparison) | Organozinc Halides | Aryl/Alkyl Azides | FeCl₃, 50°C, 1h | Secondary Amine | 52-80% | [11] |
Table 2: Electrophilic Amination of Enolates
| Reagent Class | Nucleophile | Reagent Example | Base/Conditions | Product | Yield (%) | Reference |
| O-Acylhydroxylamines | 2-Oxazolidinone Enolate | O-(p-Nitrobenzoyl)hydroxylamine | NaH, Dioxane | N-Amino-2-oxazolidinone | 45-95% | [12][13] |
| Oxaziridines | Ketone Enolate | N-Boc-oxaziridine | LiHMDS, THF | α-(N-Boc-amino)ketone | Modest | [10] |
| Azodicarboxylates | β-Keto Ester Enolate | Diethyl Azodicarboxylate (DEAD) | Organocatalyst | α-Hydrazino-β-keto ester | up to 99% | [14] |
| β-Keto Ester Enolate | Di-tert-butyl Azodicarboxylate (DBAD) | Dinuclear Zinc Complex | α-Hydrazino-β-keto ester | Good | [14] | |
| Ketone Enolate | Diethyl Azodicarboxylate (DEAD) | Proline (organocatalyst) | α-Hydrazinoketone | Low | [4] |
Experimental Protocols
To facilitate the practical application of these reagents, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Copper-Catalyzed Electrophilic Amination of an Aryl Zinc Reagent with O-Benzoylhydroxylamine
This procedure is adapted from the work of Johnson and colleagues.[15]
Materials:
-
Aryl Grignard or aryllithium reagent
-
Zinc chloride (ZnCl₂)
-
O-Benzoylhydroxylamine reagent
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In situ Preparation of Diorganozinc Reagent: To a solution of ZnCl₂ (1.0 equiv) in anhydrous THF at 0 °C, add a solution of the aryl Grignard or aryllithium reagent (2.0 equiv) in THF dropwise. Stir the mixture for 1 hour at room temperature to facilitate transmetalation.
-
Amination Reaction: In a separate flask, dissolve the O-benzoylhydroxylamine reagent (1.0 equiv) and Cu(OTf)₂ (catalytic amount, e.g., 5 mol%) in anhydrous THF. To this solution, add the freshly prepared diorganozinc reagent solution via cannula at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Electrophilic Amination of a Ketone Enolate with N-Boc-Oxaziridine
This is a general procedure based on established methods.[10]
Materials:
-
Ketone
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
N-Boc-oxaziridine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C, add a solution of LiHMDS (1.1 equiv) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Amination: To the cold enolate solution, add a solution of N-Boc-oxaziridine (1.2 equiv) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Organocatalytic α-Amination of a β-Keto Ester with Diethyl Azodicarboxylate (DEAD)
This protocol is based on asymmetric amination reactions developed in the literature.[14]
Materials:
-
β-Keto ester
-
Diethyl Azodicarboxylate (DEAD)
-
Chiral organocatalyst (e.g., a proline derivative or a thiourea-based catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
Reaction Setup: To a solution of the β-keto ester (1.0 equiv) and the chiral organocatalyst (e.g., 10-20 mol%) in the chosen anhydrous solvent, add DEAD (1.2 equiv) at the specified reaction temperature (often ranging from room temperature to lower temperatures for better enantioselectivity).
-
Reaction Progress: Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from a few hours to several days depending on the substrate and catalyst.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired α-hydrazino-β-keto ester.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanisms and a general experimental workflow.
Caption: Comparative reaction mechanisms of major electrophilic amination reagents.
Caption: General experimental workflow for electrophilic amination reactions.
Caption: Logical considerations for selecting an electrophilic amination reagent.
Conclusion
The selection of an appropriate electrophilic amination reagent is a critical decision in synthetic chemistry. O-acylhydroxylamines offer broad utility, especially in transition metal-catalyzed reactions with organometallic nucleophiles. Oxaziridines provide a valuable alternative, particularly when seeking to avoid certain side products and for the direct amination of some nucleophiles. Azodicarboxylates are highly effective for the α-amination of carbonyl compounds, often providing high yields in organocatalyzed asymmetric transformations. By understanding the mechanistic nuances and considering the quantitative performance data presented, researchers can more effectively harness the power of electrophilic amination to construct complex nitrogen-containing molecules.
References
- 1. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 2. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 5. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 6. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [iro.uiowa.edu]
- 13. [PDF] Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Misconception in Evaluating Stereoselectivity: The Role of DPPH in Chemical Analysis
A critical review of chemical literature and analytical methodologies reveals a common misunderstanding regarding the application of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. While the user's request focuses on evaluating the stereoselectivity of amination reactions using DPPH, it is essential to clarify that the DPPH assay is not a method for determining the stereochemical outcome of a reaction .
The primary and well-established use of DPPH is to assess the antioxidant capacity of a sample.[1][2][3] This assay is based on the ability of antioxidant compounds to scavenge the stable DPPH free radical, a process that can be monitored spectrophotometrically by the decrease in absorbance of the DPPH solution.[1][4] The stereochemical configuration of a molecule (i.e., its enantiomeric or diastereomeric form) does not influence its ability to donate a hydrogen atom or an electron to the DPPH radical in a way that can be correlated to its stereoselectivity.
Therefore, this guide will address the user's core need—evaluating the stereoselectivity of amination reactions—by comparing the industry-standard and scientifically validated methods for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC) .
Comparison of Standard Methods for Evaluating Stereoselectivity in Amination Reactions
For researchers, scientists, and drug development professionals, the accurate determination of stereoselectivity is paramount, as the different stereoisomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles.[5] The two most powerful and widely used techniques for this purpose are NMR spectroscopy and chiral HPLC.
| Feature | NMR Spectroscopy | Chiral HPLC |
| Principle | Distinguishes between stereoisomers by exploiting the different magnetic environments of their nuclei, often after derivatization with a chiral agent to form diastereomers with distinct NMR signals.[6][7] | Physically separates stereoisomers based on their differential interactions with a chiral stationary phase (CSP).[5] |
| Sample Prep. | Can be relatively simple, involving the dissolution of the sample and a chiral auxiliary in a suitable deuterated solvent.[8] | Requires careful sample preparation, including dissolution in the mobile phase and filtration. Derivatization may be necessary to improve detection or separation.[9] |
| Data Output | Provides the ratio of stereoisomers (e.g., enantiomeric excess, diastereomeric ratio) by integrating the corresponding signals in the NMR spectrum.[6][7] | Generates a chromatogram where each stereoisomer appears as a distinct peak. The ratio is determined by comparing the peak areas.[5] |
| Resolution | Can sometimes be challenging for complex molecules or when the chemical shift differences between stereoisomers are small.[10] | Offers high-resolution separation for a wide range of chiral amines, with the choice of chiral stationary phase being crucial.[5] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires an HPLC system equipped with a chiral column and appropriate detectors. |
| Throughput | Can be lower throughput compared to HPLC, especially if derivatization is required. | Generally offers higher throughput, making it suitable for screening and quality control.[11] |
Experimental Protocols
Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The following is a generalized protocol for the analysis of chiral amines.
Objective: To determine the enantiomeric excess (e.e.) of a chiral amine sample.
Materials:
-
HPLC system with UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or cyclofructan-based)[5]
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Acidic or basic additives (e.g., trifluoroacetic acid, triethylamine)[11]
-
Amine sample
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio (e.g., 90:10 hexane:isopropanol). Add a small percentage of an acidic or basic additive (e.g., 0.1% v/v) to improve peak shape and resolution.[12]
-
Sample Preparation: Dissolve a small amount of the amine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[11]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.
-
Injection: Inject a small volume of the sample (e.g., 5 µL) onto the column.[11]
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Integrate the area under each peak. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Below is a Graphviz diagram illustrating the experimental workflow for chiral HPLC analysis.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.) of a sample. This is often achieved by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which are distinguishable by NMR.
Objective: To determine the diastereomeric ratio of an amine sample after reaction with a chiral derivatizing agent.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral derivatizing agent (e.g., Mosher's acid chloride)
-
Amine sample
Protocol:
-
Derivatization: In a small vial, react the amine sample with a slight excess of the chiral derivatizing agent in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding diastereomeric amides.
-
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).[6]
-
NMR Tube Loading: Transfer the solution to a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis: a. Identify a pair of well-resolved signals, one corresponding to each diastereomer.[6] b. Integrate these two signals. c. The diastereomeric ratio is the ratio of the two integral values.[6]
The following Graphviz diagram illustrates the workflow for determining the diastereomeric ratio by NMR.
Conclusion
While the DPPH assay is a valuable tool for assessing antioxidant activity, it is not suitable for evaluating the stereoselectivity of amination reactions. For this purpose, researchers should rely on established and validated methods such as chiral HPLC and NMR spectroscopy. Chiral HPLC offers high-resolution separation and higher throughput, making it ideal for routine analysis and screening. NMR spectroscopy, particularly after derivatization, provides detailed structural information and a direct measure of the diastereomeric ratio. The choice between these methods will depend on the specific requirements of the analysis, the nature of the analyte, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Guide to the Applications of O-(Diphenylphosphinyl)hydroxylamine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
O-(Diphenylphosphinyl)hydroxylamine (DPPH) has emerged as a versatile and efficient reagent in modern organic synthesis. Its primary utility lies in its capacity to act as an electrophilic aminating agent, enabling the formation of carbon-nitrogen and nitrogen-nitrogen bonds under relatively mild conditions. This guide provides a comparative overview of DPPH's key applications, contrasting its performance with alternative reagents and providing detailed experimental data and protocols to aid in methodological selection and implementation.
Overview of this compound (DPPH)
DPPH is a stable, solid reagent that offers a practical alternative to other, often more hazardous or less stable, electrophilic aminating agents.[1] Its key applications include the amination of carbanions, N-amination of nitrogen heterocycles, conversion of aryl boronic acids to anilines, and the synthesis of nitriles from aldehydes.
Electrophilic Amination of Aryl Boronic Acids
A significant application of DPPH is the direct conversion of aryl and heteroaryl boronic acids to the corresponding primary anilines. This transformation is highly valuable in medicinal chemistry and materials science for the synthesis of functionalized aromatic amines.
Comparison with Alternatives
DPPH offers a mild and rapid alternative to other methods for the synthesis of anilines from aryl boronic acids, such as those using hydroxylamine-O-sulfonic acid (HOSA).[2][3] Notably, the reaction with DPPH is relatively insensitive to the electronic properties of the substrate, making it particularly effective for electron-deficient systems, which can be challenging for other methods.[2]
| Substrate (Aryl Boronic Acid) | Product (Aniline) | Reagent | Yield (%) | Reference |
| Phenylboronic acid | Aniline | DPPH | 90 | [4] |
| 4-Fluorophenylboronic acid | 4-Fluoroaniline | DPPH | 85 | [4] |
| 4-Chlorophenylboronic acid | 4-Chloroaniline | DPPH | 88 | [4] |
| 4-Bromophenylboronic acid | 4-Bromoaniline | DPPH | 82 | [4] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-(Trifluoromethyl)aniline | DPPH | 75 | [4] |
| 3-Thiopheneboronic acid | 3-Thiophenamine | DPPH | 78 | [4] |
| Phenylboronic acid | Aniline | HOSA | 70 | [5] |
| 4-Methoxyphenylboronic acid | 4-Methoxyaniline | HOSA | 85 | [5] |
Experimental Protocols
Using this compound (DPPH): [4] To a solution of the aryl boronic acid (1.0 equiv) in DMF, potassium hydroxide (B78521) (2.0 equiv) is added, followed by this compound (1.2 equiv). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Using Hydroxylamine-O-sulfonic acid (HOSA): [5] A solution of the arylboronic acid (1.0 equiv) in water is treated with sodium hydroxide (2.0 equiv) and hydroxylamine-O-sulfonic acid (1.2 equiv). The reaction mixture is stirred at room temperature or heated to reflux, depending on the substrate's reactivity. After the reaction is complete, the mixture is neutralized with an acid, and the product is extracted with an organic solvent. The organic extracts are dried, concentrated, and purified by chromatography.
Reaction Mechanism
The proposed mechanism for the amination of aryl boronic acids with DPPH involves the formation of a boronate intermediate, followed by a 1,2-aryl migration from boron to the electrophilic nitrogen, and subsequent hydrolysis to yield the aniline.[4][6]
Electrophilic Amination of Carbanions (from Grignard Reagents)
DPPH is an effective reagent for the amination of carbanions, which are conveniently generated from Grignard reagents. This method provides a direct route to primary amines from organohalides.
Comparison with Alternatives
In the amination of carbanions derived from Grignard reagents, DPPH has been shown to be superior to hydroxylamine-O-sulfonic acid (HOSA), particularly for secondary and tertiary alkyl Grignard reagents where HOSA fails to produce the desired amine.
| Grignard Reagent | Product (Amine) | Reagent | Yield (%) | Reference |
| Isopropylmagnesium bromide | Isopropylamine | DPPH | 36 | [7] |
| tert-Butylmagnesium chloride | tert-Butylamine | DPPH | 34 | [7] |
| Cyclohexylmagnesium bromide | Cyclohexylamine | DPPH | 50 | [7] |
| Isopropylmagnesium bromide | Isopropylamine | HOSA | 0 | [7] |
| tert-Butylmagnesium chloride | tert-Butylamine | HOSA | 0 | [7] |
| Cyclohexylmagnesium bromide | Cyclohexylamine | HOSA | 0 | [7] |
Experimental Protocols
Using this compound (DPPH): [7] To a solution of the Grignard reagent (prepared in anhydrous tetrahydrofuran), a solution of this compound (1.0 equiv) in tetrahydrofuran (B95107) is added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is basified with sodium hydroxide and the product is extracted with ether. The combined organic layers are dried and concentrated to give the crude amine, which is further purified.
Using Hydroxylamine-O-sulfonic acid (HOSA): A solution of the Grignard reagent in an ethereal solvent is added to a suspension of hydroxylamine-O-sulfonic acid in the same solvent at low temperature. The reaction mixture is stirred for several hours and then worked up by adding aqueous acid. The aqueous layer is then made basic and the amine is extracted. (Note: This procedure is generally less effective for hindered Grignard reagents).[7]
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic nitrogen atom of DPPH. This is followed by the departure of the diphenylphosphinate (B8688654) leaving group.
N-Amination of Heterocycles
DPPH is a reliable reagent for the N-amination of various nitrogen-containing heterocycles, such as indoles and carbazoles. This reaction is useful for the synthesis of N-amino heterocycles, which are important precursors in medicinal chemistry.
Comparison with Alternatives
For the N-amination of indoles and carbazoles, DPPH consistently provides higher yields compared to hydroxylamine-O-sulfonic acid (HOSA) under similar reaction conditions.[7]
| Heterocycle | Product (N-Amino Heterocycle) | Reagent | Yield (%) | Reference |
| Indole | 1-Aminoindole | DPPH | 58 | [7] |
| Skatole (3-Methylindole) | 1-Amino-3-methylindole | DPPH | 52 | [7] |
| Carbazole | 9-Aminocarbazole | DPPH | 62 | [7] |
| Indole | 1-Aminoindole | HOSA | 45 | [7] |
| Skatole (3-Methylindole) | 1-Amino-3-methylindole | HOSA | 40 | [7] |
| Carbazole | 9-Aminocarbazole | HOSA | 55 | [7] |
Experimental Protocols
Using this compound (DPPH): [7] To a solution of the heterocycle (1.0 equiv) and potassium hydroxide in dimethylformamide, a solution of this compound (1.2 equiv) in dimethylformamide is added. The reaction mixture is stirred at 60-65 °C for 3 hours. After cooling, water is added, and the product is extracted with an organic solvent. The combined organic extracts are dried, concentrated, and purified.
Using Hydroxylamine-O-sulfonic acid (HOSA): [7] The procedure is similar to that with DPPH, but the yields are generally lower. The heterocycle is deprotonated with a base, followed by the addition of HOSA.
Reaction Mechanism
The N-amination of heterocycles with DPPH involves the deprotonation of the N-H bond of the heterocycle by a base, followed by nucleophilic attack of the resulting anion on the electrophilic nitrogen of DPPH.
Synthesis of Nitriles from Aldehydes
DPPH provides a chemoselective, one-pot method for the direct conversion of aldehydes to nitriles. This transformation is tolerant of various other functional groups, such as alcohols, ketones, esters, and amines.[8]
Comparison with Alternatives
While numerous reagents can effect the conversion of aldehydes to nitriles, many require harsh conditions or are not tolerant of sensitive functional groups. The DPPH method offers a milder alternative. Other hydroxylamine (B1172632) derivatives, such as hydroxylamine-O-sulfonic acid, can also be used for this transformation.[4]
| Aldehyde | Product (Nitrile) | Reagent | Yield (%) | Reference |
| Benzaldehyde | Benzonitrile | DPPH | 95 | [8] |
| trans-Cinnamaldehyde | trans-Cinnamonitrile | DPPH | 92 | [8] |
| 3-Pyridinecarboxaldehyde | 3-Pyridinecarbonitrile | DPPH | 85 | [8] |
| 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | HOSA | 98 | [4] |
| Heptanal | Heptanenitrile | HOSA | 92 | [4] |
Experimental Protocols
Using this compound (DPPH): [8] To a solution of the aldehyde (1.0 equiv) in toluene, this compound (1.15 equiv) is added in one portion. The resulting suspension is stirred at room temperature for 3 hours and then gradually heated to 85-95 °C. After heating for several hours, the reaction is cooled, and the precipitated diphenylphosphinic acid is dissolved by adding ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. The organic layer is separated, dried, and concentrated. The product is then purified by chromatography.
Using Hydroxylamine-O-sulfonic acid (HOSA): [4] The aldehyde is dissolved in acidic water, and hydroxylamine-O-sulfonic acid is added. The reaction is stirred at room temperature. The nitrile product is then extracted with an organic solvent, and the organic layer is dried and concentrated.
Experimental Workflow
The conversion of aldehydes to nitriles using DPPH involves the formation of an oxime intermediate, which then undergoes elimination to form the nitrile.
Conclusion
This compound is a valuable reagent in organic synthesis, offering distinct advantages in several key transformations. Its stability, ease of handling, and high reactivity make it a superior choice for the electrophilic amination of sterically hindered carbanions and the N-amination of heterocycles when compared to reagents like HOSA. Furthermore, its application in the mild and chemoselective synthesis of anilines from boronic acids and nitriles from aldehydes highlights its broad utility. The detailed protocols and comparative data presented in this guide are intended to facilitate the adoption of DPPH in synthetic laboratories and aid in the development of robust and efficient synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 4. Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water [agris.fao.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
A Comparative Guide to Using DPPH in Large-Scale Antioxidant Screening
In the fields of pharmaceutical and nutraceutical research, the efficient screening of compounds for antioxidant activity is a critical step in the discovery and development of new products. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted method for this purpose due to its simplicity, speed, and cost-effectiveness.[1][2] This guide provides a comprehensive cost-benefit analysis of employing the DPPH assay in large-scale, high-throughput screening (HTS) environments, comparing its performance and economic viability against common alternatives.
The application of DPPH on a "large scale" refers not to its use as a reagent in chemical synthesis, but to its role in the rapid analytical screening of extensive compound libraries.[3][4] The method is valued for being accurate, easy, and economical, relying on a stable radical that does not need to be generated in situ, unlike other methods.[1]
Cost-Benefit Analysis of the DPPH Assay
The economic and practical advantages of the DPPH assay make it a popular first-line screening tool. However, its limitations necessitate a careful evaluation against the specific requirements of a given research project.
Benefits:
-
Cost-Effective: The DPPH assay is considered an inexpensive method.[1][2][5] The primary reagent is affordable, and the assay requires standard laboratory equipment like a spectrophotometer, which is readily available in most labs.
-
Simplicity and Speed: The protocol is straightforward and rapid, making it highly suitable for automated systems and the screening of numerous samples efficiently.[1][6] The reaction is typically measured at room temperature, which is advantageous for thermally unstable compounds.[6]
-
Stability and Reproducibility: The DPPH radical is stable, eliminating the need for pre-generation, a step required in assays like the ABTS method.[6][7] This contributes to its high reproducibility.[1][6]
-
High-Throughput Adaptability: The assay has been successfully adapted for high-throughput screening (HTS) in 96-well and 384-well plate formats, allowing for the rapid evaluation of large compound libraries.[1][3][8]
Costs and Limitations:
-
Reagent Cost: While generally affordable, the price of high-purity DPPH can vary. For large-scale screening, bulk purchasing is necessary to minimize costs.
-
Interference: The deep violet color of the DPPH radical means its absorbance is measured in the visible spectrum (~517 nm).[9] This can lead to interference from colored compounds or pigments present in natural product extracts, potentially affecting the accuracy of results.[10]
-
Solvent Limitations: The DPPH radical is primarily soluble in organic solvents like methanol (B129727) or ethanol (B145695).[6][9] This can be a drawback when assessing hydrophilic antioxidants.[6]
-
Biological Relevance: The DPPH radical is a stable, synthetic free radical. Some researchers question its biological relevance compared to assays like the Oxygen Radical Absorbance Capacity (ORAC) assay, which uses peroxyl radicals that are more relevant to human biology.[11][12]
Quantitative and Performance Comparison
A direct comparison with other common antioxidant assays reveals the specific contexts in which DPPH is most suitable. The primary alternatives include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC assays.
| Feature | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Mixed (Electron & H-Atom Transfer)[13] | Mixed (Electron & H-Atom Transfer)[13] | Single Electron Transfer (SET)[14] | Hydrogen Atom Transfer (HAT)[14] |
| Radical/Reagent | DPPH• (stable radical) | ABTS•+ (generated radical cation) | Fe³⁺-TPTZ complex | AAPH (peroxyl radical generator) |
| Wavelength | ~517 nm[9] | ~734 nm[6][9] | ~593 nm[13] | Fluorescence (Ex: 485 nm, Em: 520 nm) |
| Solubility | Primarily organic solvents[6] | Aqueous and organic solvents[6] | Aqueous (acidic pH) | Aqueous |
| Advantages | Simple, rapid, inexpensive, stable reagent.[1][6] | High sensitivity, wide pH range, suitable for hydrophilic & lipophilic samples.[6][15] | Simple, rapid, cost-effective, highly reproducible.[14] | Uses biologically relevant radical, differentiates fast/slow antioxidants.[12][16] |
| Disadvantages | Interference from colored compounds, limited biological relevance, not ideal for hydrophilic samples.[10][11][14] | Radical must be generated, can be a long process (12-16h).[6] | Non-physiological acidic pH, does not measure all antioxidants (e.g., thiols).[13][14] | Requires expensive equipment (fluorometer), longer run time. |
| Relative Cost | Low | Low-Medium | Low | High |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable and comparable data in antioxidant screening.
This protocol is a standard method for determining the free radical scavenging activity of a sample.
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol or ethanol. The solution should be prepared fresh and stored in a dark, amber bottle to protect it from light.[9]
-
-
Experimental Procedure:
-
Pipette 1.0 mL of the DPPH working solution into a set of test tubes or wells of a microplate.
-
Add 1.0 mL of the sample solution (at various concentrations) to the DPPH solution.
-
For the control, add 1.0 mL of the solvent (e.g., methanol) instead of the sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[17]
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Results are often expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[9]
-
This protocol, based on the method by Re et al. (1999), is an alternative for measuring antioxidant activity.[9]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step generates the ABTS radical cation.[6][9]
-
-
Experimental Procedure:
-
Dilute the ABTS•+ working solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample solution (or standard).
-
Mix thoroughly and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to clarify complex processes and relationships in antioxidant assays.
References
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel high throughput method based on the DPPH dry reagent array for determination of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to DPPH and Other Hydroxylamine-Based Electrophilic Ammonia Equivalents
For Researchers, Scientists, and Drug Development Professionals
The introduction of an amino group is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and materials. Electrophilic amination, the reaction of a nucleophile with an electrophilic nitrogen source, offers a powerful alternative to traditional methods. Among the various reagents developed for this purpose, O-substituted hydroxylamines have emerged as a versatile class of electrophilic ammonia (B1221849) equivalents. This guide provides a detailed comparison of O-(diphenylphosphinyl)hydroxylamine (DPPH) with other prominent hydroxylamine-based reagents, focusing on their application in the amination of arylboronic acids to furnish valuable primary anilines.
Performance Comparison
The efficiency of electrophilic aminating agents can be evaluated based on several factors, including reaction yields, substrate scope, functional group tolerance, and reaction conditions. Below is a comparative summary of DPPH, Hydroxylamine-O-sulfonic Acid (HOSA), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) in the amination of representative electron-rich and electron-deficient arylboronic acids.
| Aminating Reagent | Arylboronic Acid | Product | Yield (%) | Reference |
| DPPH | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 95 | [1][2] |
| 4-Chlorophenylboronic acid | 4-Chloroaniline | 85 | [1][2] | |
| HOSA | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | High Yields (unspecified) | [3] |
| 4-Chlorophenylboronic acid | 4-Chloroaniline | Moderate to Good Yields (unspecified) | [3] | |
| DPH | 2-Naphthylboronic acid | 2-Naphthylamine | 75 | [4] |
| 4-Tolylboronic acid | 4-Methylaniline | 82 | [4] |
Key Observations:
-
DPPH demonstrates high efficiency for both electron-rich and electron-deficient arylboronic acids under mild, room temperature conditions.[1][2] A key advantage of DPPH is its relative insensitivity to the electronic properties of the substrate.[1]
-
Hydroxylamine-O-sulfonic acid (HOSA) is an inexpensive and common reagent that provides good yields, particularly for electron-rich substrates.[3] However, reactions with electron-deficient arylboronic acids may require harsher conditions, such as elevated temperatures, to achieve moderate to good yields.
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH) is effective for the metal-free amination of arylboronic acids.[4] The presence of the ortho-nitro group is believed to play a crucial role in facilitating the reaction.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these reagents.
General Procedure for Amination of Arylboronic Acids using DPPH[1]
To a vial equipped with a magnetic stir bar is added the arylboronic acid (1.0 equiv), this compound (DPPH, 1.2 equiv), and potassium hydroxide (B78521) (3.0 equiv). The vial is sealed and the mixture is stirred vigorously in dimethylformamide (DMF) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Amination of Arylboronic Acids using HOSA[3]
In a round-bottom flask, the arylboronic acid (1.0 equiv) is dissolved in an appropriate solvent system, typically aqueous. A base (e.g., an alkali metal hydroxide) is added, followed by the portion-wise addition of hydroxylamine-O-sulfonic acid (HOSA, 1.1-2.0 equiv) at room temperature. The reaction mixture is stirred until the starting material is consumed, as indicated by TLC. For less reactive substrates, the mixture may be heated to reflux. After cooling to room temperature, the reaction is quenched with a suitable aqueous solution and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification is achieved by column chromatography.
Procedure for the Amination of 2-Naphthylboronic Acid using DPH[4]
A mixture of 2-naphthylboronic acid (1.0 equiv) and O-(2,4-dinitrophenyl)hydroxylamine (DPH, 1.1 equiv) in a suitable solvent (e.g., toluene) is stirred at room temperature. A base such as cesium carbonate (2.0 equiv) can be added to facilitate the reaction. The reaction is monitored by TLC. Once the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired 2-naphthylamine.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow for the amination of arylboronic acids.
Caption: General experimental workflow for the amination of arylboronic acids.
Caption: Proposed mechanisms for amination with DPPH and HOSA.
Conclusion
The selection of an appropriate electrophilic aminating agent is crucial for the successful synthesis of primary anilines from arylboronic acids. This compound (DPPH) stands out as a highly effective and versatile reagent, particularly for challenging electron-deficient substrates, offering mild reaction conditions and high yields. Hydroxylamine-O-sulfonic acid (HOSA) represents a cost-effective alternative, especially for electron-rich systems. O-(2,4-dinitrophenyl)hydroxylamine (DPH) provides a valuable metal-free option. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and General Amination of Aryl Boronic Acids and Esters Using this compound (DPPH) [organic-chemistry.org]
- 3. Hydroxylamine for the Transition-Metal-Free Amination Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of O-(Diphenylphosphinyl)hydroxylamine: A Step-by-Step Guide
For Immediate Reference: O-(Diphenylphosphinyl)hydroxylamine is classified as a hazardous chemical that requires careful handling and disposal in accordance with local, regional, and national regulations. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] This guide provides essential procedural information for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal and Handling Safeguards
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[1] Avoid generating dust and prevent contact with skin, eyes, and clothing.[1]
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated containers must be managed as hazardous waste.[2] Do not release this chemical into the environment or dispose of it down the drain.[1]
-
Waste Collection:
-
Container Management:
-
Empty containers should be treated as hazardous waste and sent to a hazardous or special waste collection point.[2] Do not reuse empty containers.
-
-
Regulatory Compliance:
-
Waste generators are responsible for determining if the chemical waste is classified as hazardous according to local, regional, and national regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure complete and accurate classification and to arrange for pickup and disposal at an approved waste disposal plant.[1]
-
Chemical Incompatibilities
Store and dispose of this compound separately from oxidizing agents, as they are incompatible.[1] It should also be protected from direct sunlight and moisture during storage.[1]
Spill and Accidental Release Response
In the event of a spill, ensure adequate ventilation and wear the prescribed PPE.[1] Carefully sweep or shovel the spilled material into a suitable container for disposal.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling O-(Diphenylphosphinyl)hydroxylamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of O-(Diphenylphosphinyl)hydroxylamine, including comprehensive personal protective equipment (PPE) protocols, step-by-step handling procedures, and disposal plans.
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following safety protocols is critical to mitigate risks.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles. A face shield may be necessary where splashing is a significant risk. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Compatible, chemical-resistant gloves. | Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[4] |
| Skin and Body Protection | Long-sleeved laboratory coat and appropriate protective clothing to prevent skin exposure.[1][2] | Ensure clothing is resistant to the chemicals being handled. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation is experienced. A particle filtering half mask (EN149:2001) is recommended for small-scale laboratory use. | Required when working outside of a certified chemical fume hood or in poorly ventilated areas.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Preparation and Precautionary Measures:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid the formation of dust.[1]
-
Keep the compound away from heat, sources of ignition, and incompatible materials such as oxidizing agents.[1] The substance is also sensitive to light and moisture.[2]
2. Handling the Compound:
-
Wear the complete set of required PPE as detailed in the table above.
-
When weighing or transferring the solid, do so in a manner that minimizes dust generation.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical.[1]
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]
-
The recommended storage temperature is between 2-8°C.[6]
-
Store under an inert atmosphere and protect from direct sunlight.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][4] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][4] |
Spill Response: For minor spills, ensure adequate ventilation and wear appropriate PPE. Sweep up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][2] For major spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Chemical waste must be managed to ensure safety and environmental protection.
-
Dispose of this compound and any contaminated materials as hazardous waste.[2]
-
Disposal should be carried out through an approved waste disposal plant.[1]
-
Do not empty into drains or release into the environment.[1]
-
Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
